SB225002
描述
a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration; structure in first source
属性
IUPAC Name |
1-(2-bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O4/c14-9-3-1-2-4-10(9)15-13(19)16-11-6-5-8(17(20)21)7-12(11)18/h1-7,18H,(H2,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBZVUNNWUIPMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397383 | |
| Record name | sb 225002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182498-32-4 | |
| Record name | SB 225002 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182498324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sb 225002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 182498-32-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
SB225002: A Technical Guide to its Mechanism of Action as a CXCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB225002 is a potent and selective, non-peptide small molecule antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). This document provides an in-depth technical overview of the core mechanism of action of this compound, detailing its interaction with CXCR2 and the subsequent effects on intracellular signaling pathways and cellular functions. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding.
Introduction: The Role of CXCR2 in Inflammation
The CXCR2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of neutrophils, as well as on other immune cells like monocytes and mast cells.[1][2] It plays a pivotal role in the innate immune response by mediating the recruitment of neutrophils to sites of inflammation and tissue injury.[1][2][3] Dysregulated CXCR2 signaling is implicated in the pathophysiology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), inflammatory bowel disease (IBD), and acute lung injury (ALI), making it a compelling therapeutic target.[2][4][5] The primary endogenous ligands for CXCR2 are ELR+ chemokines, such as interleukin-8 (IL-8, also known as CXCL8) and growth-regulated oncogene-α (GROα, also known as CXCL1).[1][6]
Core Mechanism of Action of this compound
This compound exerts its pharmacological effects by acting as a competitive antagonist at the CXCR2 receptor.[7][8] It binds to the receptor, thereby preventing the binding of endogenous chemokine ligands like IL-8 and GROα. This blockade of ligand binding inhibits the conformational changes in the receptor necessary for signal transduction.
Selective and High-Affinity Binding to CXCR2
This compound is characterized by its high affinity and selectivity for the human CXCR2 receptor. It has been shown to inhibit the binding of radiolabeled IL-8 (¹²⁵I-IL-8) to CXCR2 with a half-maximal inhibitory concentration (IC50) of 22 nM.[9][10][11][12] Importantly, this compound exhibits greater than 150-fold selectivity for CXCR2 over the closely related CXCR1 receptor, highlighting its specificity.[7][9]
Impact on Intracellular Signaling Pathways
Activation of CXCR2 by its ligands initiates a cascade of intracellular signaling events. This compound, by blocking ligand binding, effectively abrogates these downstream pathways. The CXCR2 receptor is coupled to inhibitory G proteins (Gαi).[13] Upon ligand binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, while the Gβγ subunit activates downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[6][13]
The key signaling pathways inhibited by this compound include:
-
Calcium Mobilization: Inhibition of PLC activation prevents the generation of inositol (B14025) triphosphate (IP3), which is responsible for the release of intracellular calcium stores.[9]
-
MAPK Pathway: The Ras/Raf/MEK/ERK signaling cascade, which is crucial for cell proliferation and survival, is attenuated by this compound.[13][14]
-
PI3K/Akt Pathway: This pathway, involved in cell survival, proliferation, and migration, is also downstream of CXCR2 and is inhibited by this compound.[13]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Ligand/Stimulus | Cell Line/System | IC50 Value (nM) | Reference(s) |
| Radioligand Binding | ¹²⁵I-IL-8 | Human CXCR2 transfected cells | 22 | [9][10][11][12] |
| Calcium Mobilization | IL-8 | HL-60 cells | 8 | [9] |
| Calcium Mobilization | GROα | HL-60 cells | 10 | [9] |
| Calcium Mobilization | IL-8 | CXCR2-transfected 3ASubE cells | 40 | [9] |
| Calcium Mobilization | GROα | CXCR2-transfected 3ASubE cells | 20 | [9] |
| Chemotaxis | IL-8 | Rabbit Polymorphonuclear Neutrophils (PMNs) | 30 | [9] |
| Chemotaxis | GROα | Rabbit Polymorphonuclear Neutrophils (PMNs) | 70 | [9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Dosing | Key Findings | Reference(s) |
| Rabbit | IL-8-induced neutrophil margination | N/A | Selective blockade of neutrophil margination | [7][9] |
| Mouse | TNBS-induced colitis | N/A | Significant reduction in inflammatory parameters | [4] |
| Mouse | LPS-induced acute lung injury | N/A | Attenuation of lung injury and inflammation | [15] |
| Mouse | Carrageenan-induced hypernociception | Intraperitoneal, intrathecal, intracerebroventricular | Marked reduction in mechanical hypernociception | [16] |
| Mouse | Nasopharyngeal carcinoma xenograft | 10 mg/kg | Suppression of tumor growth | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the affinity of this compound for the CXCR2 receptor.
-
Cells: Membranes from HEK293 cells stably expressing human CXCR2.
-
Radioligand: ¹²⁵I-labeled human IL-8.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of ¹²⁵I-IL-8 and varying concentrations of this compound in a binding buffer.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound radioligand, is quantified using a gamma counter.
-
The IC50 value is determined by analyzing the competition binding curve.
-
Neutrophil Chemotaxis Assay
This assay measures the ability of this compound to inhibit neutrophil migration towards a chemoattractant.
-
Cells: Freshly isolated human or rabbit neutrophils.
-
Apparatus: Transwell chamber with a microporous membrane (e.g., 3-μm pore size).[15]
-
Chemoattractant: IL-8 or GROα.
-
Procedure:
-
The chemoattractant is placed in the lower chamber of the transwell plate.
-
Neutrophils, pre-incubated with varying concentrations of this compound or vehicle control, are added to the upper chamber (the insert).
-
The plate is incubated at 37°C in a humidified incubator with 5% CO₂ to allow for cell migration.[15][17]
-
After the incubation period, the number of cells that have migrated through the membrane into the lower chamber is quantified. This can be done by cell counting with a hemocytometer or by using a fluorescent dye like Calcein AM.[15][17]
-
The IC50 value for inhibition of chemotaxis is then calculated.
-
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the CXCR2 receptor. Its mechanism of action involves the direct blockade of chemokine binding, leading to the inhibition of critical downstream signaling pathways that govern neutrophil migration and activation. The extensive in vitro and in vivo data support its utility as a valuable research tool for elucidating the role of CXCR2 in various physiological and pathological processes. Furthermore, the therapeutic potential of targeting the CXCR2 pathway with antagonists like this compound continues to be an active area of investigation for a range of inflammatory diseases and cancer.
References
- 1. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 3. bruknow.library.brown.edu [bruknow.library.brown.edu]
- 4. The selective nonpeptide CXCR2 antagonist this compound ameliorates acute experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]
- 7. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SB 225002 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma [frontiersin.org]
- 15. Therapeutic inhibition of CXC chemokine receptor 2 by this compound attenuates LPS-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effects of the selective and non-peptide CXCR2 receptor antagonist this compound on acute and long-lasting models of nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Synthesis of SB225002: A Potent and Selective CXCR2 Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SB225002 is a potent and selective, non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2). This receptor plays a crucial role in the inflammatory response, primarily by mediating the migration of neutrophils to sites of inflammation. The discovery of this compound provided a valuable chemical tool to probe the function of CXCR2 in various inflammatory diseases and has been a lead compound in the development of novel anti-inflammatory therapies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key biological data.
Discovery and Rationale
This compound was identified through high-throughput screening as a selective inhibitor of the CXCR2 receptor.[1] The rationale for targeting CXCR2 stems from its central role in mediating the chemotaxis of neutrophils in response to ELR+ chemokines, such as interleukin-8 (IL-8) and growth-related oncogene-alpha (GROα).[1] Dysregulated neutrophil recruitment is a hallmark of numerous inflammatory conditions, including chronic obstructive pulmonary disease (COPD), inflammatory bowel disease (IBD), and ischemia-reperfusion injury.[2] Therefore, a selective antagonist of CXCR2 was sought to therapeutically modulate excessive neutrophil infiltration and mitigate tissue damage. This compound emerged as a lead compound due to its high potency and selectivity for CXCR2 over the closely related CXCR1 and other G protein-coupled receptors.[1]
Synthesis of this compound
The chemical name for this compound is N-(2-Bromophenyl)-N'-(2-hydroxy-4-nitrophenyl)urea. The synthesis is a straightforward process involving the reaction of an isocyanate with an aniline (B41778) derivative.
Experimental Protocol: Synthesis of N-(2-Bromophenyl)-N'-(2-hydroxy-4-nitrophenyl)urea
Materials:
-
2-Bromophenyl isocyanate
-
2-Amino-5-nitrophenol (B90527) (also known as 2-hydroxy-4-nitroaniline)
-
Anhydrous Tetrahydrofuran (B95107) (THF)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen or Argon atmosphere setup
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-amino-5-nitrophenol (1.0 equivalent). Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Addition of Isocyanate: While stirring the solution at room temperature, add 2-bromophenyl isocyanate (1.05 equivalents) dropwise.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (B1210297). The reaction is typically complete within a few hours at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel. A gradient of hexane and ethyl acetate is typically used to elute the product.
-
Characterization: The purified product is dried under high vacuum to yield N-(2-Bromophenyl)-N'-(2-hydroxy-4-nitrophenyl)urea as a solid. The structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Quantitative Data
This compound is a highly potent and selective antagonist of the human CXCR2 receptor. Its biological activity has been characterized through a variety of in vitro and in vivo assays.
In Vitro Activity of this compound
| Assay Type | Ligand | Cell Line/System | Species | IC50 (nM) | Reference |
| Radioligand Binding | ¹²⁵I-IL-8 | CXCR2 transfected cells | Human | 22 | [3][4] |
| Calcium Mobilization | IL-8 | PMN, HL60, CXCR1-RBL-2H3 | Human | 8 | [3] |
| Calcium Mobilization | GROα | PMN, HL60, CXCR1-RBL-2H3 | Human | 10 | [3] |
| Calcium Mobilization | IL-8 | 3ASubE-CXCR2 | N/A | 40 | [3] |
| Calcium Mobilization | GROα | 3ASubE-CXCR2 | N/A | 20 | [3] |
| Chemotaxis | IL-8 | Polymorphonuclear Neutrophils (PMNs) | Rabbit | 30 | [3] |
| Chemotaxis | GROα | Polymorphonuclear Neutrophils (PMNs) | Rabbit | 70 | [3] |
Table 1: Summary of in vitro quantitative data for this compound.
In Vivo Activity
In vivo studies have demonstrated the efficacy of this compound in various animal models of inflammation. For instance, it has been shown to reduce neutrophil influx and tissue damage in models of acute colitis.[2] In rabbits, this compound selectively blocks IL-8-induced neutrophil margination.[1]
Experimental Protocols for Biological Assays
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the CXCR2 receptor.
Materials:
-
Membranes from cells stably expressing the human CXCR2 receptor
-
¹²⁵I-labeled IL-8 (radioligand)
-
This compound
-
Assay Buffer: 20 mM Bis-Tris-propane, pH 8.0, containing 1.2 mM MgSO₄, 0.1 mM EDTA, 25 mM NaCl, and 0.03% CHAPS
-
96-well microtiter plates
-
Glass fiber filtermats
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a 96-well microtiter plate, prepare the reaction mixture containing cell membranes (1.0 µg/mL), varying concentrations of this compound (or vehicle control), and assay buffer.
-
Initiation of Binding: Initiate the binding reaction by adding ¹²⁵I-IL-8 to a final concentration of 0.25 nM.
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle agitation.
-
Harvesting: Harvest the contents of the plate onto glass fiber filtermats using a cell harvester. The filtermats are pre-soaked in a blocking solution (e.g., 1% polyethyleneimine, 0.5% BSA).
-
Washing: Wash the filtermats multiple times with ice-cold wash buffer (25 mM NaCl, 10 mM Tris-HCl, 1 mM MgSO₄, 0.5 mM EDTA, 0.03% CHAPS, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting: Dry the filtermats, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of ¹²⁵I-IL-8 (IC50 value) by non-linear regression analysis.
Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To assess the ability of this compound to inhibit neutrophil migration towards a chemoattractant.
Materials:
-
Isolated human or rabbit neutrophils
-
Chemoattractant (e.g., IL-8 or GROα)
-
This compound
-
Assay Medium (e.g., RPMI 1640 with 0.5% BSA)
-
Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size)
-
Incubator (37°C, 5% CO₂)
-
Microscope
-
Cell staining reagents
Procedure:
-
Chamber Setup: Place the chemoattractant solution in the lower compartment of the Boyden chamber.
-
Cell Preparation: Pre-incubate the isolated neutrophils with various concentrations of this compound (or vehicle control) in assay medium.
-
Cell Addition: Place the pre-incubated neutrophil suspension in the upper compartment of the Boyden chamber, separated from the lower compartment by the microporous membrane.
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for a sufficient time to allow for cell migration (e.g., 60-90 minutes).
-
Cell Fixation and Staining: After incubation, remove the membrane, fix the cells that have migrated to the underside of the membrane, and stain them with a suitable dye (e.g., Giemsa or DAPI).
-
Quantification: Count the number of migrated cells in several high-power fields under a microscope.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
Calcium Mobilization Assay
Objective: To measure the effect of this compound on chemoattractant-induced intracellular calcium release.
Materials:
-
Neutrophils or CXCR2-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Chemoattractant (e.g., IL-8 or GROα)
-
This compound
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Cell Loading: Incubate the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This allows the dye to enter the cells.
-
Washing: Wash the cells to remove any extracellular dye.
-
Compound Addition: Add various concentrations of this compound (or vehicle control) to the cells and incubate for a short period.
-
Stimulation: Add the chemoattractant to stimulate the cells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorometric plate reader or flow cytometer. An increase in intracellular calcium concentration results in a change in the fluorescence of the dye.
-
Data Analysis: Determine the inhibitory effect of this compound on the chemoattractant-induced calcium flux and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
CXCR2 Signaling Pathway
References
SB225002: A Selective CXCR2 Antagonist for Research and Drug Development
An In-depth Technical Guide
This technical guide provides a comprehensive overview of SB225002, a potent and selective non-peptide antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). Targeted at researchers, scientists, and drug development professionals, this document delves into the core pharmacology, mechanism of action, experimental applications, and relevant signaling pathways associated with this compound.
Introduction to this compound
This compound, with the chemical name N-(2-hydroxy-4-nitrophenyl)-N′-(2-bromophenyl) urea, was one of the first potent and selective small-molecule inhibitors developed for the CXCR2 receptor.[1] CXCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on neutrophils, but also found on other immune cells like monocytes and mast cells, as well as endothelial and some tumor cells.[2][3] This receptor plays a critical role in mediating neutrophil recruitment and activation in response to ELR+ CXC chemokines such as CXCL1, CXCL2, CXCL5, and CXCL8 (IL-8).[1][4] Given the central role of neutrophil-mediated inflammation in a variety of diseases, including chronic obstructive pulmonary disease (COPD), inflammatory bowel disease (IBD), and certain cancers, CXCR2 has emerged as a significant therapeutic target.[3][5][6] this compound serves as a valuable tool for investigating the physiological and pathological roles of the CXCR2 signaling axis.
Mechanism of Action
This compound functions as a competitive antagonist at the CXCR2 receptor. It binds to the receptor, thereby preventing the binding of its natural chemokine ligands.[1][6] This blockade inhibits the subsequent intracellular signaling cascades that are normally initiated upon ligand binding. The primary consequence of this antagonism is the inhibition of neutrophil chemotaxis, preventing their migration to sites of inflammation.[1][7]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound activity from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species | Cell Type/System | Ligand | Value | Reference |
| IC50 | Human | CXCR2-transfected HEK cells | ¹²⁵I-IL-8 | 22 nM | [1][8] |
| IC50 | Human | Neutrophils | IL-8 induced chemotaxis | 30 nM | [8] |
| IC50 | Human | Neutrophils | GROα induced chemotaxis | 70 nM | [8] |
| IC50 | Human | HL60 cells | IL-8 induced calcium mobilization | 8 nM | [8] |
| IC50 | Human | HL60 cells | GROα induced calcium mobilization | 10 nM | [8] |
| IC50 | Human | CXCR2-transfected 3ASubE cells | IL-8 induced calcium mobilization | 40 nM | [8] |
| IC50 | Human | CXCR2-transfected 3ASubE cells | GROα induced calcium mobilization | 20 nM | [8] |
| Selectivity | Human | CXCR1 vs. CXCR2 | - | >150-fold | [1][8] |
Table 2: Exemplary In Vitro and In Vivo Experimental Dosing
| Model | Cell Line/Animal Model | Concentration/Dose | Effect | Reference |
| In Vitro Proliferation | Nasopharyngeal carcinoma cells (C666-1, HONE-1) | 0.5 µM | Inhibition of proliferation and colony formation | [9] |
| In Vitro Proliferation | Esophageal squamous cell carcinoma (WHCO1) | 400 nM | ~40-50% reduction in cell proliferation | [8] |
| In Vivo Tumor Model | Nasopharyngeal carcinoma xenograft (mice) | 10 mg/kg | Suppression of tumor growth | [10] |
| In Vivo Colitis Model | TNBS-induced colitis (mice) | Not Specified | Amelioration of colitis | [5] |
| In Vivo Acute Lung Injury | LPS-induced ALI (mice) | Not Specified | Attenuation of lung injury | [11] |
CXCR2 Signaling Pathway
Upon activation by its chemokine ligands, CXCR2, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. This process begins with the dissociation of the G-protein subunits, leading to the activation of downstream effectors. Key pathways activated by CXCR2 signaling include the Phospholipase C (PLC)/IP3 pathway, which leads to calcium mobilization, and the PI3K/Akt and Ras/MAPK pathways, which are involved in cell survival, proliferation, and migration.[2][12]
Caption: CXCR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments involving this compound.
In Vitro Neutrophil Chemotaxis Assay
This assay evaluates the ability of this compound to inhibit the migration of neutrophils towards a chemoattractant.
Materials:
-
Isolated human neutrophils
-
This compound (stock solution in DMSO)
-
Chemoattractant (e.g., CXCL8, 10-100 ng/mL)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
24-well Transwell plate (e.g., 3 µm pore size)
-
Fluorescent dye (e.g., Calcein-AM) or cell lysis buffer for quantification
Protocol:
-
Prepare the chemoattractant solution in the assay buffer. Add this solution to the lower wells of the Transwell plate.
-
Place the Transwell inserts into the wells.
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at room temperature.[13]
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.[13]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for neutrophil migration.[13]
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by:
Caption: Experimental workflow for an in vitro neutrophil chemotaxis assay.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Cancer cell line (e.g., Nasopharyngeal carcinoma C666-1 cells)
-
Immunocompromised mice (e.g., BALB/c nude mice, 4-5 weeks old)
-
This compound
-
Vehicle solution (e.g., 25% v/v PEG 400, 5% v/v Tween 80, 2% v/v DMSO)[10]
-
Calipers for tumor measurement
Protocol:
-
Culture the cancer cells to the desired number.
-
Inject the cancer cells (e.g., 5 x 10⁶ C666-1 cells) subcutaneously into the right dorsal flank of the mice.[10]
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in the vehicle solution.
-
Administer this compound (e.g., 10 mg/kg) or vehicle to the respective groups, typically via intraperitoneal injection or oral gavage, on a predetermined schedule.[10]
-
Monitor the tumor size by measuring with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry).
-
Vital organs may also be collected to assess for any treatment-related toxicity.[10]
Conclusion
This compound is a well-characterized and highly selective CXCR2 antagonist that has proven to be an invaluable research tool. Its ability to potently inhibit neutrophil migration and activation has facilitated a deeper understanding of the role of CXCR2 in a wide range of inflammatory diseases and cancer. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals seeking to utilize this compound in their studies of the CXCR2 signaling axis and its therapeutic potential.
References
- 1. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 4. immune-system-research.com [immune-system-research.com]
- 5. The selective nonpeptide CXCR2 antagonist this compound ameliorates acute experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]
- 7. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma [frontiersin.org]
- 10. Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic inhibition of CXC chemokine receptor 2 by this compound attenuates LPS-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
SB225002: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB225002 is a potent and selective, non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2] As a critical mediator of neutrophil recruitment and activation, CXCR2 and its associated signaling pathways are implicated in a host of inflammatory diseases and cancer.[3][4] Understanding the downstream effects of this compound is paramount for its application as a research tool and for the development of CXCR2-targeted therapeutics. This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development.
Mechanism of Action
This compound exerts its effects by directly competing with endogenous CXCR2 ligands, primarily the ELR+ (Glu-Leu-Arg) motif-containing CXC chemokines such as Interleukin-8 (IL-8, CXCL8) and growth-related oncogene-alpha (GROα, CXCL1).[1][2] CXCR2 is a G-protein coupled receptor (GPCR) that, upon ligand binding, activates heterotrimeric G-proteins, primarily of the Gαi family.[5] This activation initiates a cascade of intracellular signaling events. This compound, by binding to CXCR2, prevents this initial activation step, thereby inhibiting all subsequent downstream signaling.[2][3] It demonstrates high selectivity for CXCR2, with over 150-fold greater affinity compared to the related CXCR1 receptor.[2][6]
Core Downstream Signaling Pathways
The antagonism of CXCR2 by this compound leads to the attenuation of several key signaling cascades crucial for cellular responses like chemotaxis, proliferation, and inflammation. The primary pathways affected are the Phospholipase C (PLC)/Calcium mobilization pathway, the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway.
Inhibition of G-Protein Signaling and Calcium Mobilization
Upon ligand binding, activated CXCR2 facilitates the dissociation of the Gαi and Gβγ subunits. The Gβγ subunit, in particular, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7] This rapid increase in cytosolic calcium is a critical signal for neutrophil activation and chemotaxis. This compound directly blocks this entire sequence by preventing the initial G-protein activation, resulting in a potent inhibition of chemokine-induced calcium mobilization.[6]
Modulation of the PI3K/Akt Pathway
The Gβγ subunit released upon CXCR2 activation also stimulates the PI3K/Akt pathway, a critical regulator of cell survival, proliferation, and migration.[8][9] Activated PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This recruitment to the membrane allows for the phosphorylation and activation of Akt by kinases like PDK1. Activated Akt then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), to promote cell growth and survival. Studies have shown that this compound can inhibit the phosphorylation and activation of both Akt and mTOR in cancer cells, thereby suppressing cell proliferation.[10]
Attenuation of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK subfamilies, is another key downstream target of CXCR2 signaling.[7][11] Activation of this pathway, often via Ras and Raf kinases, leads to the phosphorylation of transcription factors that regulate genes involved in cell proliferation, differentiation, and inflammatory responses.[1] In nasopharyngeal carcinoma cells, this compound has been shown to suppress cell growth and proliferation through the inhibition of MAPK pathway activation.[1] Similarly, in prostate cancer cells, the expression of proteins involved in invasion and metastasis is mediated by ERK, JNK, and p38 signaling, which can be attenuated by this compound.[10]
Quantitative Data Summary
The potency of this compound has been quantified across various functional assays. The following table summarizes key inhibitory concentration (IC50) values reported in the literature.
| Assay Type | Target / Ligand | Cell/System | IC50 Value (nM) | Reference |
| Radioligand Binding | 125I-IL-8 | Human CXCR2 | 22 | [2][6] |
| Calcium Mobilization | IL-8 | HL60 Cells | 8 | [6] |
| Calcium Mobilization | GROα | HL60 Cells | 10 | [6] |
| Calcium Mobilization | IL-8 | CXCR2-transfected 3ASubE Cells | 40 | [6] |
| Calcium Mobilization | GROα | CXCR2-transfected 3ASubE Cells | 20 | [6] |
| Chemotaxis | IL-8 | Rabbit PMNs | 30 | [6] |
| Chemotaxis | GROα | Rabbit PMNs | 70 | [6] |
Experimental Workflows and Protocols
Investigating the effects of this compound typically follows a workflow from in vitro characterization to cell-based pathway analysis and finally to in vivo models of disease.
Detailed Methodologies
This assay quantifies the ability of this compound to inhibit the directed migration of neutrophils toward a chemoattractant.[11][12]
-
Neutrophil Isolation : Isolate human neutrophils from fresh peripheral blood of healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells. Resuspend purified neutrophils in an appropriate assay buffer (e.g., HBSS with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Chamber Setup : Use a 96-well chemotaxis chamber (e.g., Transwell®) with a polycarbonate membrane (typically 3-5 µm pore size).
-
Chemoattractant & Inhibitor Loading : In the lower wells of the chamber, add the chemoattractant (e.g., 10 nM IL-8 or CXCL1). In separate wells, add buffer only (negative control).
-
Cell Treatment and Seeding : Pre-incubate the isolated neutrophil suspension with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 15-30 minutes at room temperature.
-
Migration : Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
Incubation : Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Quantification : After incubation, remove the inserts. Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by lysing the migrated cells and measuring ATP content using a luminescent assay (e.g., CellTiter-Glo®), which is proportional to the cell number.[11] Alternatively, cells can be fixed, stained, and counted manually under a microscope.
-
Data Analysis : Calculate the percentage inhibition of chemotaxis for each this compound concentration relative to the vehicle control and determine the IC50 value.
This protocol measures the inhibitory effect of this compound on chemokine-induced intracellular calcium release using a ratiometric fluorescent dye like Fura-2 AM.[13][14]
-
Cell Preparation : Culture CXCR2-expressing cells (e.g., HL-60 cells or a stably transfected cell line) in a 96-well black, clear-bottom plate until they reach 80-90% confluency.
-
Dye Loading : Remove the culture medium and wash cells once with HEPES-buffered saline (HBS). Add HBS containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127. Incubate for 60 minutes at 37°C in the dark.
-
Washing : After incubation, remove the dye solution, and wash the cells twice with HBS (supplemented with 2.5 mM probenecid (B1678239) to prevent dye leakage) to remove extracellular Fura-2 AM. Add 100 µL of HBS with probenecid to each well.
-
Plate Reader Setup : Set up a fluorescence microplate reader equipped with injectors to measure fluorescence emission at 510 nm with alternating excitation wavelengths of 340 nm and 380 nm, taking readings every 1-3 seconds.
-
Assay Execution : Place the plate in the reader. Begin recording a baseline fluorescence ratio (340nm/380nm) for approximately 30-60 seconds.
-
Compound Addition : Inject a solution of this compound or vehicle and incubate for 5-10 minutes.
-
Agonist Stimulation : Inject the CXCR2 agonist (e.g., IL-8 at its EC80 concentration) and continue recording the fluorescence ratio for another 2-3 minutes to capture the peak calcium response.
-
Data Analysis : The change in intracellular calcium concentration is proportional to the 340/380 nm fluorescence ratio. Calculate the peak response after agonist addition and determine the inhibitory effect of this compound.
This method is used to detect the phosphorylation status of key signaling proteins like ERK and Akt, indicating pathway activation.[15][16]
-
Cell Culture and Treatment : Seed cells (e.g., nasopharyngeal or prostate cancer cells) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce baseline pathway activation.
-
Inhibitor Pre-treatment : Treat cells with desired concentrations of this compound for 1-2 hours.
-
Stimulation : Stimulate the cells with a CXCR2 ligand (e.g., 100 ng/mL CXCL8) for a short period (e.g., 5-30 minutes) to induce pathway phosphorylation.
-
Protein Extraction : Immediately place plates on ice, wash twice with ice-cold PBS, and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification : Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer : Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size on a 4-20% polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-ERK1/2, anti-phospho-Akt) diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis : Apply an ECL substrate and capture the chemiluminescent signal using an imaging system. To normalize the data, strip the membrane and re-probe for total ERK1/2 and total Akt, as well as a loading control like GAPDH or β-actin.[17] Quantify band intensities using software like ImageJ.
This animal model is used to evaluate the efficacy of this compound in a setting of acute, neutrophil-driven inflammation.[18][19][20]
-
Animal Acclimatization : Use adult C57BL/6 mice (10-12 weeks old) and allow them to acclimate for at least one week.
-
ALI Induction : Anesthetize mice (e.g., via intraperitoneal injection of ketamine/xylazine). Expose the trachea via a small incision. Using a catheter, instill a single dose of lipopolysaccharide (LPS) (e.g., 10-25 µg in 50 µL of sterile saline) directly into the trachea.[19][20] Suture the incision. The control group receives sterile saline only.
-
This compound Administration : Administer this compound (e.g., 2 mg/kg) or vehicle control (e.g., PBS with DMSO) via a suitable route such as tail vein injection or intraperitoneal injection at a specified time point relative to the LPS challenge (e.g., 1 hour before or after).[4][21]
-
Sample Collection : At a predetermined time point after LPS instillation (e.g., 24 hours), euthanize the animals.
-
Bronchoalveolar Lavage (BAL) : Expose the trachea, insert a cannula, and wash the lungs with sterile PBS to collect BAL fluid. Centrifuge the BAL fluid to pellet the cells.
-
Lung Tissue Harvesting : Perfuse the lungs with PBS via the right ventricle to remove blood, then harvest the lung tissue. One lobe can be used to determine the wet/dry weight ratio (an indicator of edema), while another can be snap-frozen or fixed for further analysis.[20]
-
Endpoint Analysis :
-
Cell Counts : Perform total and differential cell counts on the BAL fluid cytospin preparations to quantify neutrophil infiltration.
-
Myeloperoxidase (MPO) Assay : Homogenize lung tissue and measure MPO activity, a quantitative marker of neutrophil presence.[4]
-
Cytokine Analysis : Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid supernatant using ELISA.[4]
-
Histology : Fix lung tissue in formalin, embed in paraffin, section, and stain with H&E to assess lung injury and inflammation.
-
Conclusion
This compound is a powerful pharmacological tool for dissecting the role of CXCR2 in health and disease. Its primary mechanism of action—the direct and selective antagonism of the CXCR2 receptor—results in the comprehensive inhibition of downstream signaling, most notably suppressing calcium mobilization and attenuating the PI3K/Akt and MAPK pathways. This blockade translates into potent anti-inflammatory and anti-proliferative effects in a variety of preclinical models. The quantitative data and detailed protocols provided in this guide serve as a robust resource for researchers aiming to utilize this compound to further explore the complex biology of chemokine signaling.
References
- 1. Frontiers | Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma [frontiersin.org]
- 2. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]
- 4. Therapeutic inhibition of CXC chemokine receptor 2 by this compound attenuates LPS-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits prostate cancer invasion and attenuates the expression of BSP, OPN and MMP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Cytokine-Induced Neutrophil Chemotaxis Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hellobio.com [hellobio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 20. Lipopolysaccharide-Induced Acute Lung Injury Is Associated with Increased Ran-Binding Protein in Microtubule-Organizing Center (RanBPM) Molecule Expression and Mitochondria-Mediated Apoptosis Signaling Pathway in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CXCR2 Is Essential for Radiation-Induced Intestinal Injury by Initiating Neutrophil Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
Structural Activity Relationship of SB225002: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB225002, chemically identified as N-(2-Bromophenyl)-N'-(2-hydroxy-4-nitrophenyl)urea, is a potent and selective non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2][3] CXCR2 and its ligands, such as interleukin-8 (IL-8) and growth-related oncogene-alpha (GROα), play a pivotal role in the recruitment and activation of neutrophils, key mediators in inflammatory processes.[3] Consequently, the development of small molecule CXCR2 antagonists like this compound represents a promising therapeutic strategy for a range of inflammatory diseases, autoimmune disorders, and cancer. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound, detailing the key chemical features that govern its potent and selective inhibition of CXCR2. The guide also outlines the experimental protocols for the key biological assays used to characterize this class of compounds and visualizes the associated signaling pathways and experimental workflows.
Core Structure and Pharmacophore of this compound
The chemical structure of this compound is characterized by a central urea (B33335) moiety linking two substituted phenyl rings: a 2-bromophenyl group and a 2-hydroxy-4-nitrophenyl group.[2] The fundamental pharmacophore for CXCR2 antagonism in this diarylurea series consists of:
-
An acidic phenolic hydroxyl group.
-
An electron-withdrawing group on the same phenyl ring.
-
A central hydrogen-bond donor/acceptor urea unit.
-
A second aromatic ring with a specific substitution pattern.
These features are crucial for the molecule to effectively bind to the receptor and inhibit its function.
Structural Activity Relationship (SAR) Studies
The development of this compound was the result of chemical optimization from a lead compound identified through high-throughput screening.[3] Subsequent SAR studies on the N,N'-diarylurea scaffold have provided valuable insights into the structural requirements for potent CXCR2 antagonism.
The N-(2-hydroxy-4-nitrophenyl) Moiety
The 2-hydroxy-4-nitrophenyl ring is a critical component for the activity of this compound. The phenolic hydroxyl group is essential for binding, likely acting as a hydrogen bond donor. The nitro group at the 4-position is a strong electron-withdrawing group, which increases the acidity of the phenolic proton and contributes to the overall binding affinity.
The N'-(2-bromophenyl) Moiety
The substitution pattern on the second phenyl ring also significantly influences the compound's potency and pharmacokinetic properties. In this compound, the bromine atom at the 2-position of the phenyl ring is crucial for its high affinity.
Modifications of the Diarylurea Scaffold
Further studies have explored modifications to the core diarylurea structure. For instance, replacing the urea with a squaramide moiety has been shown to yield potent CXCR2 antagonists, though with different SAR profiles compared to the diarylurea series.[4] Additionally, the introduction of sulfonamide substituents adjacent to the phenolic group in related diarylurea compounds has been found to reduce clearance in pharmacokinetic studies.[3]
Quantitative Data Summary
The following tables summarize the quantitative biological data for this compound and related compounds, highlighting the impact of structural modifications on their activity.
| Compound | Structure | Target | Assay | IC50 (nM) | Selectivity vs. CXCR1 |
| This compound | N-(2-Bromophenyl)-N'-(2-hydroxy-4-nitrophenyl)urea | Human CXCR2 | ¹²⁵I-IL-8 Binding | 22[1][2][5] | >150-fold[1][2][5] |
| This compound | N-(2-Bromophenyl)-N'-(2-hydroxy-4-nitrophenyl)urea | Human CXCR2 | IL-8 induced Ca²⁺ mobilization (HL60 cells) | 8[2][5] | - |
| This compound | N-(2-Bromophenyl)-N'-(2-hydroxy-4-nitrophenyl)urea | Human CXCR2 | GROα induced Ca²⁺ mobilization (HL60 cells) | 10[2][5] | - |
| This compound | Rabbit CXCR2 | IL-8 induced neutrophil chemotaxis | 30[5] | - | |
| This compound | Rabbit CXCR2 | GROα induced neutrophil chemotaxis | 70[5] | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for the CXCR2 receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Membranes from cells stably expressing human CXCR2 are prepared by homogenization and centrifugation.
-
Assay Buffer: 20 mM Bis-Tris-propane, pH 8.0, with 1.2 mM MgSO₄, 0.1 mM EDTA, 25 mM NaCl, and 0.03% CHAPS.[1]
-
Incubation: Membrane protein (1.0 µg/ml) is incubated with varying concentrations of the test compound (e.g., this compound) and a fixed concentration of ¹²⁵I-IL-8 (0.25 nM) in a 96-well microtiter plate.[1]
-
Separation: Bound and free radioligand are separated by vacuum filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CXCR2 agonist.
-
Cell Culture: Human promyelocytic leukemia cells (HL-60), which endogenously express CXCR2, or other suitable cell lines transfected with CXCR2 are used.
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with various concentrations of the antagonist (e.g., this compound) before stimulation.
-
Agonist Stimulation: A CXCR2 agonist, such as IL-8 or GROα, is added to the cells.
-
Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response.
Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to block the migration of neutrophils towards a chemoattractant.
-
Neutrophil Isolation: Neutrophils are isolated from fresh human blood.
-
Chemotaxis Chamber: A Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane is used.
-
Assay Setup: The lower chamber contains the chemoattractant (e.g., IL-8 or GROα) and the test compound at various concentrations. Isolated neutrophils are placed in the upper chamber.
-
Incubation: The chamber is incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting or using a colorimetric assay.
-
Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits neutrophil migration by 50%.
Visualizations
CXCR2 Signaling Pathway
Caption: Simplified CXCR2 signaling pathway leading to cellular responses.
Experimental Workflow for SAR Studies
Caption: Workflow for the structural activity relationship study of CXCR2 antagonists.
Conclusion
This compound stands as a well-characterized, potent, and selective CXCR2 antagonist. The structural activity relationship studies of the N,N'-diarylurea series have clearly defined the key pharmacophoric elements required for high-affinity binding and functional inhibition of the CXCR2 receptor. The 2-hydroxy-4-nitrophenyl and the 2-bromophenyl moieties, connected by a central urea linker, are crucial for its biological activity. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and development of novel CXCR2 antagonists. A thorough understanding of the SAR of this compound and its analogues is invaluable for the rational design of next-generation therapeutics targeting CXCR2-mediated pathologies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CXCR2 antagonist | Probechem Biochemicals [probechem.com]
- 3. Discovery of potent and orally bioavailable N,N'-diarylurea antagonists for the CXCR2 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of N,N'-diarylsquaramides and N,N'-diarylureas as antagonists of the CXCR2 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Binding Affinity of SB225002 for CXCR2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of SB225002, a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). The document details the quantitative binding affinity, the experimental protocols used for its determination, and the associated cellular signaling pathways.
Quantitative Binding Affinity of this compound for CXCR2
This compound is a non-peptide small molecule inhibitor that demonstrates high affinity and selectivity for the CXCR2 receptor.[1][2][3] Its binding prevents the interaction of natural ligands, such as interleukin-8 (IL-8) and growth-related oncogene alpha (GROα), thereby inhibiting downstream signaling and cellular responses like neutrophil chemotaxis.[3][4] The binding affinity has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being the most commonly reported metric.
The following table summarizes the key quantitative data for the binding and functional inhibition of CXCR2 by this compound.
| Assay Type | Ligand/Stimulus | Cell Line/System | IC50 Value (nM) | Reference |
| Radioligand Binding | 125I-IL-8 | Cells transfected with CXCR2 | 22 | [3][4][5][6][7] |
| Calcium Mobilization | IL-8 | HL60 cells | 8 | [4][5][7] |
| Calcium Mobilization | GROα | HL60 cells | 10 | [4][5][7] |
| Calcium Mobilization | GROα | 3ASubE cells with CXCR2 | 20 | [4] |
| Calcium Mobilization | IL-8 | 3ASubE cells with CXCR2 | 40 | [4] |
| Chemotaxis | IL-8 | Rabbit Polymorphonuclear Neutrophils (PMNs) | 30 | [4] |
| Chemotaxis | GROα | Rabbit Polymorphonuclear Neutrophils (PMNs) | 70 | [4] |
This compound exhibits over 150-fold selectivity for CXCR2 compared to the closely related CXCR1 receptor.[3][4][5][7]
Experimental Protocols
The determination of this compound's binding affinity and functional antagonism for CXCR2 involves several key experimental methodologies. The most common are radioligand binding assays and functional assays such as calcium mobilization and chemotaxis assays.
This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the IC50 value of this compound for the inhibition of a radiolabeled ligand (e.g., 125I-IL-8) binding to CXCR2.
Materials:
-
Cells or cell membranes expressing human CXCR2.
-
Radiolabeled ligand (e.g., 125I-IL-8).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[8]
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: If using cell membranes, homogenize cells expressing CXCR2 in a lysis buffer and pellet the membranes by centrifugation.[8] Resuspend the pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes or whole cells, the radiolabeled ligand at a fixed concentration, and varying concentrations of this compound.[8][9]
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[9][10]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to trap the cell membranes with the bound radioligand.[9][10] Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that occurs upon receptor activation.
Objective: To determine the IC50 value of this compound for the inhibition of agonist-induced calcium mobilization in CXCR2-expressing cells.
Materials:
-
CXCR2-expressing cells (e.g., HL60).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
CXCR2 agonist (e.g., IL-8 or GROα).
-
This compound at various concentrations.
-
Fluorometric imaging plate reader or fluorometer.
Protocol:
-
Cell Loading: Incubate the CXCR2-expressing cells with a calcium-sensitive fluorescent dye.
-
Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of a CXCR2 agonist (e.g., IL-8) to the cells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Calculate the percentage of inhibition of the calcium response for each concentration of this compound. Determine the IC50 value by plotting the inhibition against the antagonist concentration.
CXCR2 Signaling Pathway and Inhibition by this compound
CXCR2 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi protein.[11] Upon activation by its chemokine ligands, CXCR2 initiates a cascade of intracellular signaling events that are crucial for neutrophil migration and activation.
Signaling Cascade:
-
Ligand Binding and G Protein Activation: Binding of chemokines like IL-8 to CXCR2 induces a conformational change in the receptor, leading to the dissociation of the Gαi and Gβγ subunits of the associated G protein.[11][12]
-
Downstream Effector Activation:
-
The Gβγ subunit activates phospholipase C-β (PLC-β) and phosphoinositide 3-kinase (PI3K).[11]
-
PLC-β activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[11]
-
PI3K activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt and other downstream effectors.
-
These pathways converge to activate mitogen-activated protein kinase (MAPK) cascades, such as the ERK pathway.[11]
-
-
Cellular Response: The culmination of these signaling events leads to cellular responses such as chemotaxis, degranulation, and changes in gene expression, which are central to the inflammatory response.
Mechanism of Inhibition by this compound: this compound acts as a competitive antagonist, binding to CXCR2 and preventing the binding of its natural ligands.[2] This blockade inhibits the initiation of the entire downstream signaling cascade, thereby preventing the cellular responses associated with CXCR2 activation.[13]
References
- 1. Frontiers | Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma [frontiersin.org]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SB 225002 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]
The Role of SB225002 in Neutrophil Chemotaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neutrophil chemotaxis, the directed migration of neutrophils to sites of inflammation, is a critical process in the innate immune response. Dysregulated neutrophil recruitment, however, can contribute to the pathology of numerous inflammatory diseases. A key mediator of this process is the C-X-C chemokine receptor 2 (CXCR2), a G-protein coupled receptor (GPCR) that is highly expressed on the surface of neutrophils. SB225002 has been identified as a potent and selective non-peptide antagonist of CXCR2, making it a valuable tool for studying the intricacies of neutrophil biology and a potential therapeutic agent for inflammatory disorders. This technical guide provides an in-depth overview of the role of this compound in neutrophil chemotaxis, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its characterization, and a visual representation of the associated signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound, with the chemical name N-(2-hydroxy-4-nitrophenyl)-N'-(2-bromophenyl)urea, functions as a selective antagonist of the CXCR2 receptor.[1] It exerts its inhibitory effects by binding to CXCR2 and preventing the binding of its cognate chemokines, which are characterized by the Glu-Leu-Arg (ELR) motif.[1] Key ELR-containing chemokines that activate CXCR2 and induce neutrophil chemotaxis include interleukin-8 (IL-8 or CXCL8), growth-related oncogene-alpha (GROα or CXCL1), GROβ (CXCL2), GROγ (CXCL3), and epithelial cell-derived neutrophil-activating peptide-78 (ENA-78 or CXCL5).[1][2]
By blocking ligand binding, this compound effectively inhibits the downstream signaling cascades initiated by CXCR2 activation.[3] Upon activation, CXCR2 typically couples to heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits.[3][4] This initiates a series of intracellular events, including the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a critical second messenger in neutrophil activation and migration.[3][5][6] Furthermore, CXCR2 signaling activates other important pathways such as the phosphatidylinositol-3 kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/p38 pathways, which are involved in cell migration, proliferation, and survival.[7] this compound's antagonism of CXCR2 abrogates these signaling events, thereby preventing neutrophil chemotaxis and activation.
Quantitative Data on this compound Efficacy
The potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize the key quantitative data from published studies.
Table 1: this compound Potency in Receptor Binding and Functional Assays
| Assay Type | Ligand/Stimulus | Cell Type/System | IC50 Value (nM) | Reference |
| Receptor Binding | ¹²⁵I-IL-8 | CXCR2-transfected cells | 22 | [1][8][9] |
| Calcium Mobilization | IL-8 | Differentiated HL-60 cells | 8 | [8] |
| Calcium Mobilization | GROα | Differentiated HL-60 cells | 10 | [8] |
| Calcium Mobilization | GROα | CXCR2-transfected 3ASubE cells | 20 | [8] |
| Calcium Mobilization | IL-8 | CXCR2-transfected 3ASubE cells | 40 | [8] |
| Chemotaxis | IL-8 (1 nM) | Human Polymorphonuclear Neutrophils (PMNs) | 20 | [10] |
| Chemotaxis | GROα (10 nM) | Human Polymorphonuclear Neutrophils (PMNs) | 60 | [10] |
| Chemotaxis | IL-8 | Rabbit Polymorphonuclear Neutrophils (PMNs) | 30 | [8] |
| Chemotaxis | GROα | Rabbit Polymorphonuclear Neutrophils (PMNs) | 70 | [8] |
Table 2: Selectivity of this compound
| Receptor | Selectivity vs. CXCR2 | Reference |
| CXCR1 | >150-fold | [1][8][9] |
| Other 7-TMRs | >150-fold | [1][8] |
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay is a widely used method to evaluate the effect of compounds like this compound on the directed migration of neutrophils towards a chemoattractant.
Principle: The assay utilizes a chamber with two compartments separated by a microporous membrane. Neutrophils are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The ability of an antagonist to inhibit the migration of neutrophils through the membrane towards the chemoattractant is quantified.
Detailed Methodology:
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh whole blood obtained from healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells to remove erythrocytes.[11][12]
-
Resuspend the isolated neutrophils in an appropriate assay buffer (e.g., RPMI 1640 with 2% FBS) at a concentration of 2 x 10⁶ cells/mL.[12] Keep cells on ice to prevent premature activation.[13]
-
-
Compound and Chemoattractant Preparation:
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the assay buffer to achieve the desired final concentrations.
-
Prepare the chemoattractant (e.g., human recombinant CXCL1 or CXCL8) in the assay buffer at a concentration known to induce robust chemotaxis (e.g., 10-100 ng/mL).[12]
-
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of a 24-well or 96-well plate.[12]
-
Place the Transwell inserts (with a 5.0 µm pore size polyester (B1180765) membrane) into the wells.[11]
-
In separate tubes, pre-incubate the neutrophil suspension with different concentrations of this compound or vehicle (DMSO) for 15-30 minutes at room temperature.[12]
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.[12]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for neutrophil migration.[12]
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved through several methods:
-
Luminescent-based method: Lyse the cells in the lower chamber and measure ATP levels using a commercially available kit (e.g., CellTiter-Glo®). The luminescence signal is directly proportional to the number of viable cells.[11]
-
Fluorometric method: Stain the migrated cells with a fluorescent dye (e.g., Calcein-AM) and measure the fluorescence using a microplate reader.[12][14]
-
Enzymatic method: Lyse the cells and measure the activity of a neutrophil-specific enzyme like myeloperoxidase (MPO).[12][15]
-
Direct cell counting: Manually count the migrated cells using a microscope and hemocytometer.
-
-
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration in neutrophils following receptor activation, providing a functional readout of GPCR signaling.
Principle: Neutrophils are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with a CXCR2 agonist, the binding of the ligand to the receptor triggers the release of calcium from intracellular stores, leading to an increase in fluorescence. An antagonist like this compound will inhibit this fluorescence increase.
Detailed Methodology:
-
Cell Preparation:
-
Isolate human neutrophils as described in the chemotaxis assay protocol.
-
Alternatively, cell lines expressing CXCR2, such as differentiated HL-60 cells, can be used.[8]
-
-
Dye Loading:
-
Assay Setup:
-
Wash the cells to remove excess dye and resuspend them in an appropriate buffer.
-
Aliquot the cell suspension into a 96-well or 384-well plate suitable for fluorescence measurements.
-
Add varying concentrations of this compound or vehicle control to the wells and incubate for a short period.
-
-
Stimulation and Measurement:
-
Use a fluorescence plate reader with automated injection capabilities (e.g., a FLIPR - Fluorometric Imaging Plate Reader).[16]
-
Establish a baseline fluorescence reading for each well.
-
Inject a CXCR2 agonist (e.g., IL-8 or GROα) into each well and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence intensity reflects the intracellular calcium mobilization.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each concentration of the antagonist.
-
The IC50 value for this compound is determined by plotting the percentage of inhibition of the agonist-induced calcium response against the concentration of this compound.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound mechanism of action on the CXCR2 signaling pathway.
Caption: Workflow for a neutrophil chemotaxis assay using a Boyden chamber.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the CXCR2 receptor. Its ability to effectively block neutrophil chemotaxis in response to a variety of ELR-containing chemokines has been robustly demonstrated through in vitro assays. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the role of the CXCR2 signaling pathway in health and disease. The use of this compound as a research tool will continue to be instrumental in elucidating the complex mechanisms of neutrophil-mediated inflammation and in the development of novel therapeutic strategies for a wide range of inflammatory conditions.
References
- 1. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Flux in Neutrophils Synchronizes β2 Integrin Adhesive and Signaling Events that Guide Inflammatory Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium signaling and related ion channels in neutrophil recruitment and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Multiple Roles for Chemokines in Neutrophil Biology [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. benchchem.com [benchchem.com]
- 13. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neutrophil Based Assays - Cellomatics Biosciences [cellomaticsbio.com]
- 15. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
SB225002: A Technical Guide to its Impact on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SB225002, a potent and selective non-peptide antagonist of the CXC chemokine receptor 2 (CXCR2). This document outlines the core mechanism of action of this compound, its effect on cytokine release, and detailed experimental protocols for assessing its activity.
Core Mechanism of Action: CXCR2 Antagonism
This compound exerts its effects by selectively binding to and inhibiting CXCR2, a G-protein coupled receptor (GPCR) predominantly expressed on neutrophils.[1][2] CXCR2 is the primary receptor for ELR-positive (Glu-Leu-Arg) CXC chemokines, including Interleukin-8 (IL-8, CXCL8), GROα (CXCL1), GROβ (CXCL2), GROγ (CXCL3), and ENA-78 (CXCL5).[1] By blocking the binding of these chemokines to CXCR2, this compound effectively inhibits downstream signaling pathways responsible for neutrophil activation, chemotaxis, and the release of pro-inflammatory cytokines.[1][3] The compound demonstrates high selectivity for CXCR2 over other chemokine receptors like CXCR1.[1][4]
CXCR2 Signaling Pathway and Inhibition by this compound
Upon activation by its chemokine ligands, CXCR2 initiates a cascade of intracellular signaling events. This process begins with the coupling of the receptor to inhibitory G-proteins (Gαi), leading to the dissociation of the Gαi and Gβγ subunits.[2] These subunits, in turn, activate multiple downstream effector molecules, including phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and various mitogen-activated protein kinases (MAPKs), ultimately culminating in cellular responses such as calcium mobilization, chemotaxis, and cytokine release.[2][5] this compound acts as a competitive antagonist, preventing the initial ligand binding and thereby abrogating this entire signaling cascade.
CXCR2 Signaling Pathway and this compound Inhibition.
Quantitative Data on the Effect of this compound on Cytokine Release and Related Cellular Responses
The inhibitory effects of this compound on various cellular responses, including those related to cytokine release, have been quantified in several studies. The following tables summarize the available data.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Type | Stimulus | Measured Response | IC50 (nM) | Reference |
| CXCR2-transfected 3ASubE cells | 125I-IL-8 | Binding Inhibition | 22 | [4] |
| Rabbit Polymorphonuclear Leukocytes (PMNs) | IL-8 | Chemotaxis | 30 | [4] |
| Rabbit Polymorphonuclear Leukocytes (PMNs) | GROα | Chemotaxis | 70 | [4] |
| Human Polymorphonuclear Leukocytes (PMNs) | IL-8 (1 nM) | Chemotaxis | 20 | [6] |
| Human Polymorphonuclear Leukocytes (PMNs) | GROα (10 nM) | Chemotaxis | 60 | [6] |
| Differentiated HL-60 cells | IL-8 | Calcium Mobilization | 8 | [4] |
| Differentiated HL-60 cells | GROα | Calcium Mobilization | 10 | [4] |
| CXCR2-transfected 3ASubE cells | GROα | Calcium Mobilization | 20 | [4] |
| CXCR2-transfected 3ASubE cells | IL-8 | Calcium Mobilization | 40 | [4] |
Table 2: In Vivo Reduction of Pro-inflammatory Cytokines by this compound
| Animal Model | Inflammatory Stimulus | Cytokine Measured | Effect of this compound | Reference |
| Mice | Lipopolysaccharide (LPS) | TNF-α in BALF | Significant decrease | [7] |
| Mice | Lipopolysaccharide (LPS) | IL-6 in BALF | Significant decrease | [7] |
| Mice | Lipopolysaccharide (LPS) | IL-1β in BALF | Significant decrease | [7] |
| Mice | Lipopolysaccharide (LPS) | MIP-2 in BALF | Significant decrease | [7] |
| Mice | 2,4,6-trinitrobenzene sulfonic acid (TNBS) | IL-1β in colon tissue | Significant reduction | [8] |
| Mice | 2,4,6-trinitrobenzene sulfonic acid (TNBS) | MIP-2 in colon tissue | Significant reduction | [8] |
| Mice | 2,4,6-trinitrobenzene sulfonic acid (TNBS) | Keratinocyte-derived chemokine (KC) in colon tissue | Significant reduction | [8] |
| Mice | Sciatic Nerve Injury | IL-1β in sciatic nerve | Reduction | [9] |
BALF: Bronchoalveolar Lavage Fluid
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on cytokine release and related cellular functions.
In Vitro Cytokine Release Assay
This protocol outlines a general procedure for measuring cytokine release from immune cells following stimulation and treatment with this compound.
Objective: To quantify the inhibitory effect of this compound on the release of specific cytokines (e.g., IL-8, TNF-α, IL-6) from primary immune cells or cell lines.
Materials:
-
Cells: Human peripheral blood mononuclear cells (PBMCs), isolated neutrophils, or a relevant cell line (e.g., RAW 264.7 macrophages).
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Stimulus: Lipopolysaccharide (LPS), Phytohemagglutinin (PHA), or a specific chemokine (e.g., CXCL1).
-
This compound: Stock solution in DMSO.
-
Assay Plates: 96-well flat-bottom cell culture plates.
-
Cytokine Detection Kit: Enzyme-linked immunosorbent assay (ELISA) or multiplex bead array (e.g., Luminex) for the cytokine(s) of interest.
-
Reagents: Phosphate-buffered saline (PBS), DMSO (vehicle control).
Procedure:
-
Cell Seeding: Plate the cells at an appropriate density (e.g., 1 x 10^6 cells/mL for PBMCs) in the 96-well plate.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation (Pre-treatment): Incubate the plate for a specified period (e.g., 1 hour) at 37°C in a 5% CO2 incubator to allow for compound uptake.
-
Stimulation: Add the pro-inflammatory stimulus (e.g., LPS at 1 µg/mL) to all wells except for the unstimulated control.
-
Incubation (Stimulation): Incubate the plate for an appropriate duration to allow for cytokine production and release (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells. Carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentration of the target cytokine(s) in the collected supernatants using an ELISA or multiplex assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each this compound concentration relative to the stimulated vehicle control.
In Vitro Cytokine Release Assay Workflow.
In Vivo Model of LPS-Induced Acute Lung Injury
This protocol is based on a study investigating the therapeutic effect of this compound in a mouse model of acute lung injury.[7]
Objective: To evaluate the effect of this compound on pro-inflammatory cytokine levels in the bronchoalveolar lavage fluid (BALF) of mice with LPS-induced lung injury.
Materials:
-
Animals: Male C57BL/6 mice.
-
LPS: Lipopolysaccharide from E. coli.
-
This compound: For intravenous injection.
-
Anesthetics.
-
PBS.
-
Equipment for BALF collection.
-
Cytokine analysis kits (ELISA).
Procedure:
-
Animal Groups: Divide mice into experimental groups: Control, LPS-treated, LPS + vehicle (PBS), and LPS + this compound.
-
Induction of Lung Injury: Administer LPS intratracheally to induce acute lung injury.
-
Treatment: At a specified time post-LPS administration, treat the mice with this compound or vehicle via tail vein injection.
-
Sample Collection: At a designated endpoint (e.g., 24 hours post-treatment), anesthetize the mice and collect BALF by lavaging the lungs with PBS.
-
Cytokine Measurement: Centrifuge the BALF to remove cells and measure the concentrations of TNF-α, IL-6, IL-1β, and MIP-2 in the supernatant using ELISA.
-
Data Analysis: Compare the cytokine levels between the different treatment groups.
Conclusion
This compound is a well-characterized, potent, and selective CXCR2 antagonist that effectively inhibits neutrophil-mediated inflammatory responses. Its mechanism of action involves the direct blockade of the CXCR2 receptor, leading to the suppression of downstream signaling pathways responsible for chemotaxis and the release of a variety of pro-inflammatory cytokines. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of CXCR2 inhibition in inflammatory diseases.
References
- 1. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic inhibition of CXC chemokine receptor 2 by this compound attenuates LPS-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective nonpeptide CXCR2 antagonist this compound ameliorates acute experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CXCL1-CXCR2 axis mediates inflammatory response after sciatic nerve injury by regulating macrophage infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
SB225002: A Potent CXCR2 Antagonist and its Pivotal Role in Cancer Biology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SB225002 is a potent and selective small-molecule inhibitor of the C-X-C chemokine receptor 2 (CXCR2), a G-protein-coupled receptor critically implicated in tumor progression. This technical guide provides a comprehensive overview of this compound's mechanism of action, its multifaceted role in cancer biology, and its therapeutic potential. The document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes complex signaling pathways and experimental workflows. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of CXCR2-targeted cancer therapies.
Introduction: The CXCR2 Axis in Cancer
The CXCL/CXCR2 signaling axis plays a crucial role in cancer development and progression. CXCR2 and its ligands, primarily ELR+ chemokines such as CXCL1, CXCL2, CXCL5, and CXCL8 (IL-8), are frequently overexpressed in various malignancies, including lung, breast, pancreatic, and colon cancers.[1] This aberrant signaling promotes tumorigenesis through several mechanisms:
-
Angiogenesis: The CXCR2 axis is a potent driver of neovascularization, supplying tumors with essential nutrients and oxygen.[2][3]
-
Tumor Cell Proliferation and Survival: Autocrine and paracrine signaling through CXCR2 can directly stimulate cancer cell growth and help them evade apoptosis.[1][4]
-
Metastasis: CXCR2 activation promotes tumor cell invasion and migration, key steps in the metastatic cascade.[3][4]
-
Immunosuppressive Tumor Microenvironment: The CXCR2 pathway is instrumental in recruiting immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs) into the tumor microenvironment, which dampens anti-tumor immune responses.[1]
Given its central role in these processes, CXCR2 has emerged as a promising therapeutic target in oncology. This compound is a selective, non-peptide antagonist of CXCR2 that competitively inhibits ligand binding, thereby disrupting downstream signaling.[5][6]
Mechanism of Action of this compound
This compound functions by binding to the CXCR2 receptor, preventing its activation by cognate chemokine ligands.[1] This blockade inhibits the downstream signaling cascades that mediate the pro-tumorigenic effects of the CXCR2 axis. One of the key pathways negatively regulated by this compound is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.[5][6]
Figure 1: this compound Mechanism of Action.
Quantitative Data on the Efficacy of this compound
Preclinical studies have demonstrated the anti-tumor efficacy of this compound across various cancer models. The following tables summarize key quantitative findings.
Table 1: In Vitro Efficacy of this compound
| Cancer Type | Cell Line(s) | Assay | Endpoint | Result | Citation |
| Lung Adenocarcinoma | 344P, 344SQ | Invasion Assay | IC50 | 3 to 4 µmol/L | [4] |
| Nasopharyngeal Carcinoma | C666-1, HONE-1 | Cell Viability (CCK8) | Inhibition of proliferation | Dose-dependent decrease at 24, 48, and 72h | [6] |
| Nasopharyngeal Carcinoma | C666-1, HONE-1 | Colony Formation | Inhibition of colony formation | Significant reduction with this compound treatment | [6] |
| Nasopharyngeal Carcinoma | C666-1, HONE-1 | Cell Cycle Analysis | G2/M phase arrest | Sustained accumulation of cells in G2/M phase | [5][6] |
| Triple-Negative Breast Cancer | Not specified | Cell Viability (MTT) | Inhibition of viability | Dose-dependent decrease | [7] |
| Metastatic Breast Cancer | 4THM, 4TBM | Proliferation Assay | Inhibition of proliferation | Suppressed proliferation | [8] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Endpoint | Result | Citation |
| Nasopharyngeal Carcinoma (C666-1 xenograft) | 10 mg/kg this compound | Tumor size and weight | Substantially decreased compared to vehicle | [5][6] |
| Nasopharyngeal Carcinoma (C666-1 & HONE-1 xenografts) | This compound + Irradiation (8 Gy) | Tumor volume and weight reduction | ~55% more reduction compared to irradiation alone | [5] |
| Nasopharyngeal Carcinoma (C666-1 xenograft) | This compound + Radiotherapy | Proliferating cells (Ki-67 staining) | Significant reduction in proliferating cells | [5] |
| Nasopharyngeal Carcinoma (C666-1 tumor-bearing mice) | This compound | Tumor-Associated Neutrophils (TANs) | Significantly reduced TANs in tumor tissue | [5][6] |
| Colon Cancer (Liver Metastasis Model) | SCH-527123 and SCH-479833 (CXCR2/1 antagonists) | Liver metastasis | Effective in decreasing metastasis | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature involving this compound.
In Vitro Assays
-
Cell Seeding: Seed tumor cells (1–3 × 10³ cells/well) in 96-well plates and culture overnight.[5]
-
Treatment: Treat cells with various concentrations of this compound for 24, 48, or 72 hours. Use DMSO (0.1%) as a vehicle control.[5]
-
CCK8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) reagent to each well.[5]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 0.5-2 hours.[5]
-
Measurement: Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability.
-
Cell Seeding: Seed tumor cells (400 cells/well) in 6-well plates and incubate for 24 hours.[5]
-
Treatment: Treat cells with various concentrations of this compound.[5]
-
Incubation: Incubate for 10-12 days to allow for colony formation.[5]
-
Staining: Fix the cells with ethanol (B145695) and stain with 0.5% crystal violet.[5]
-
Counting: Manually count colonies comprising more than 50 cells using a microscope.[5]
-
Setup: Use Boyden chambers with inserts coated with an extracellular matrix component.
-
Cell Seeding: Place tumor cells in the upper chamber.
-
Treatment: Add this compound at increasing concentrations to the coculture.
-
Incubation: Allow cells to invade for 14 to 16 hours.[4]
-
Staining and Counting: Fix and stain the invaded cells on the lower side of the insert with crystal violet. Count the invaded cells in multiple microscopic fields.[4]
-
Treatment: Treat cells with this compound at various concentrations or in combination with irradiation.[6]
-
Incubation: Culture the cells for 8 hours.[6]
-
Fixation: Fix the cells in 70% ice-cold ethanol at 4°C overnight.[6]
-
Staining: Stain the cells with propidium (B1200493) iodide (PI) solution containing RNase A for 30 minutes in the dark.[6]
-
Analysis: Analyze the cell cycle distribution by flow cytometry.[6]
In Vivo Experiments
-
Cell Implantation: Subcutaneously inject tumor cells (e.g., 5 × 10⁶ C666-1 or 1 × 10⁷ HONE-1 cells) into the right dorsal flank of nude mice.[6]
-
Treatment Initiation: Begin administration of this compound (e.g., 10 mg/kg, once daily) or vehicle 5 days after inoculation.[5][6]
-
Irradiation (for combination studies): Administer a single dose of radiation (e.g., 8 Gy) on a specified day of this compound administration.[5]
-
Monitoring: Record tumor volumes and mouse body weights every three days.[5]
-
Endpoint Analysis: At the end of the experiment, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67, TUNEL assay).[5]
Figure 2: In Vivo Xenograft Experimental Workflow.
Signaling Pathways and Logical Relationships
This compound's therapeutic effects are a consequence of its ability to modulate multiple interconnected pathways and cellular processes.
Impact on the Tumor Microenvironment
This compound significantly alters the tumor microenvironment. By blocking CXCR2, it inhibits the recruitment of TANs and MDSCs, which are known to suppress anti-tumor immunity.[1] This reduction in immunosuppressive cells can potentially enhance the efficacy of other cancer therapies, including radiotherapy and immunotherapy.[1][5]
Figure 3: this compound's Effect on the Tumor Microenvironment.
Radiosensitization Effects
This compound has been shown to enhance the sensitivity of cancer cells to radiation.[5][6] This effect is mediated through several mechanisms, including:
-
Cell Cycle Arrest: this compound induces a sustained accumulation of cells in the G2/M phase, a radiosensitive phase of the cell cycle.[5][6]
-
Inhibition of DNA Damage Repair: The compound may interfere with the repair of double-strand breaks (DSBs) induced by radiation.[5][6]
Clinical Perspective and Future Directions
The preclinical data for this compound and other CXCR2 antagonists are promising, suggesting their potential as anti-cancer agents. Several CXCR2 inhibitors, such as navarixin (B609427) and SX-682, are currently being evaluated in clinical trials, often in combination with immunotherapy or chemotherapy.[1][9][10] While this compound itself has been extensively used in preclinical research, the clinical development of other CXCR2 antagonists will provide valuable insights into the therapeutic utility of targeting this pathway in humans.
Future research should continue to explore the full potential of this compound and other CXCR2 inhibitors, including:
-
Identifying predictive biomarkers to select patients most likely to respond to CXCR2-targeted therapies.
-
Optimizing combination strategies with other anti-cancer agents to achieve synergistic effects.
-
Investigating mechanisms of resistance to CXCR2 inhibition.
Conclusion
This compound is a valuable research tool and a representative of a promising class of anti-cancer drugs that target the CXCR2 signaling axis. Its ability to inhibit tumor growth, metastasis, and angiogenesis, as well as to modulate the tumor microenvironment and sensitize cancer cells to radiation, underscores the therapeutic potential of CXCR2 inhibition. The continued investigation of this compound and other CXCR2 antagonists is warranted to translate these preclinical findings into effective clinical treatments for a range of malignancies.
References
- 1. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]
- 2. Potential of CXCR1/2 as a target for the treatment of inflammation and cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Antagonists for CXCR2 and CXCR1 Inhibit Human Colon Cancer Liver Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma [frontiersin.org]
- 7. Inhibition of Interleukin-8/C-X-C Chemokine Receptor 2 Signaling Axis Prevents Tumor Growth and Metastasis in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autocrine control of MIP-2 secretion from metastatic breast cancer cells is mediated by CXCR2: a mechanism for possible resistance to CXCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 10. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SB225002 in Neutrophil Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil chemotaxis, the directed migration of neutrophils towards a chemoattractant gradient, is a critical process in the innate immune response. However, dysregulated neutrophil recruitment is a hallmark of numerous inflammatory diseases. The C-X-C chemokine receptor 2 (CXCR2) is a key G protein-coupled receptor (GPCR) expressed on neutrophils that plays a pivotal role in mediating their migration to sites of inflammation upon binding to its cognate chemokines, such as CXCL1 and CXCL8 (IL-8).[1] SB225002 is a potent and selective non-peptide antagonist of CXCR2, making it a valuable tool for studying the role of this receptor in neutrophil biology and for the development of novel anti-inflammatory therapeutics.[2] This document provides detailed application notes and protocols for the use of this compound in in vitro neutrophil chemotaxis assays.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the CXCR2 receptor. It selectively binds to CXCR2, preventing the binding of its natural chemokine ligands.[2] This blockade inhibits the downstream signaling cascades that are essential for neutrophil chemotaxis, including the activation of G-proteins, phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and the mitogen-activated protein kinase (MAPK) pathways.[1][3] By disrupting these signaling events, this compound effectively abrogates the directional migration of neutrophils towards a chemoattractant source.
Quantitative Data Summary
This compound exhibits high affinity and selectivity for the CXCR2 receptor. The following table summarizes key quantitative data for this compound in inhibiting neutrophil functions.
| Parameter | Species | Chemoattractant | Value | Reference |
| IC50 (125I-IL-8 binding to CXCR2) | Human | IL-8 | 22 nM | [2][4] |
| IC50 (Inhibition of Chemotaxis) | Human | IL-8 (1 nM) | 20 nM | [5] |
| IC50 (Inhibition of Chemotaxis) | Human | GROα (10 nM) | 60 nM | [5] |
| IC50 (Inhibition of Calcium Mobilization) | Human (HL60 cells) | IL-8 | 8 nM | |
| IC50 (Inhibition of Calcium Mobilization) | Human (HL60 cells) | GROα | 10 nM | |
| Selectivity (CXCR2 vs. CXCR1) | Human | - | >150-fold | [2] |
Signaling Pathway
The following diagram illustrates the CXCR2 signaling pathway in neutrophils and the point of inhibition by this compound.
Experimental Protocols
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This protocol describes a widely used method to assess the effect of this compound on neutrophil migration towards a chemoattractant.
Materials:
-
This compound (stock solution in DMSO)
-
Human Neutrophils (freshly isolated from whole blood)
-
Chemoattractant (e.g., recombinant human CXCL1 or CXCL8)
-
Assay Buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Boyden chamber or Transwell® inserts (3-5 µm pore size)
-
24-well or 96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader or microscope for cell quantification
Protocol:
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh venous blood of healthy donors using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.
-
Assess neutrophil purity (>95%) and viability (>98%) via flow cytometry (e.g., CD15 staining) and trypan blue exclusion, respectively.[6]
-
Resuspend the isolated neutrophils in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
-
Chemoattractant Preparation:
-
Prepare the chemoattractant (e.g., CXCL8) in assay buffer at a concentration known to induce robust chemotaxis (e.g., 10-100 ng/mL).[7]
-
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the multi-well plate.
-
Place the Transwell® inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
In separate tubes, pre-incubate the neutrophil suspension with the various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts.
-
-
Incubation:
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell® inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber using one of the following methods:
-
Cell Counting: Aspirate the medium from the lower chamber and count the cells using a hemocytometer or an automated cell counter.
-
Fluorescent Staining: Add a fluorescent dye that stains live cells (e.g., Calcein-AM) to the lower chamber, incubate as recommended by the manufacturer, and measure the fluorescence using a microplate reader.
-
Enzymatic Assay: Lyse the cells in the lower chamber and measure the activity of a neutrophil-specific enzyme, such as myeloperoxidase (MPO).[8]
-
-
-
Data Analysis:
-
Calculate the percentage of chemotaxis inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the in vitro neutrophil chemotaxis assay.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the CXCR2 signaling pathway in neutrophil chemotaxis. The provided protocols and application notes offer a comprehensive guide for researchers to effectively utilize this selective antagonist in their studies of inflammation and drug development. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible data.
References
- 1. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Multiple Roles for Chemokines in Neutrophil Biology [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. benchchem.com [benchchem.com]
- 8. Therapeutic inhibition of CXC chemokine receptor 2 by this compound attenuates LPS-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB225002 in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SB225002, a potent and selective non-peptide antagonist of the chemokine receptor CXCR2, in various mouse models of inflammation. The protocols detailed below are based on established in vivo studies and are intended to assist in the design and execution of experiments aimed at investigating the therapeutic potential of CXCR2 inhibition.
Mechanism of Action
This compound functions by specifically binding to CXCR2, a G-protein coupled receptor predominantly expressed on neutrophils.[1][2][3] This binding competitively inhibits the interaction of CXCR2 with its cognate chemokines, such as CXCL1 (KC in mice) and CXCL2 (MIP-2 in mice).[4] The downstream signaling cascade, which includes the activation of PI3K/Akt and MAPK/ERK pathways, is consequently blocked.[5][6][7] This inhibition ultimately leads to a reduction in neutrophil chemotaxis, infiltration into inflamed tissues, and subsequent inflammatory responses.[3][4]
Signaling Pathway of CXCR2 Inhibition by this compound
Caption: CXCR2 signaling is blocked by this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in two common mouse models of inflammation.
Table 1: Effects of this compound in LPS-Induced Acute Lung Injury (ALI) in Mice
| Parameter Measured | Control (LPS) | This compound Treated | Percent Reduction | Reference |
| Lung Wet/Dry Ratio | ~7.5 | ~5.5 | ~26.7% | [4] |
| BALF Protein (µg/ml) | ~800 | ~400 | ~50% | [4] |
| Lung MPO Activity (U/g) | ~0.8 | ~0.4 | ~50% | [4] |
| BALF Neutrophils (x10⁴) | ~150 | ~50 | ~66.7% | [4] |
| BALF TNF-α (pg/ml) | ~450 | ~150 | ~66.7% | [4] |
| BALF IL-6 (pg/ml) | ~3000 | ~1000 | ~66.7% | [4] |
| BALF IL-1β (pg/ml) | ~600 | ~200 | ~66.7% | [4] |
| BALF MIP-2 (pg/ml) | ~2000 | ~500 | ~75% | [4] |
Data are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.
Table 2: Effects of this compound in TNBS-Induced Colitis in Mice
| Parameter Measured | Control (TNBS) | This compound Treated | Percent Reduction | Reference |
| Macroscopic Score | Varies | Significantly Reduced | Not specified | |
| Microscopic Score | Varies | Significantly Reduced | Not specified | |
| Colon MPO Activity | Varies | Significantly Reduced | Not specified | |
| Colon IL-1β Levels | Varies | Significantly Reduced | Not specified | |
| Colon MIP-2 Levels | Varies | Significantly Reduced | Not specified | |
| Colon KC Levels | Varies | Significantly Reduced | Not specified |
Specific quantitative values for the TNBS-induced colitis model were not consistently provided in the search results, but significant reductions were reported.
Experimental Protocols
Protocol 1: LPS-Induced Acute Lung Injury (ALI) Mouse Model
This protocol describes the induction of acute lung injury in mice using lipopolysaccharide (LPS) and treatment with this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
Procedure:
-
Animal Grouping: Randomly divide mice into experimental groups (e.g., Control, LPS only, LPS + Vehicle, LPS + this compound). A typical group size is 8-10 mice.
-
This compound Preparation and Administration: Dissolve this compound in a suitable vehicle (e.g., PBS). A common dose is 3 mg/kg body weight. Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection 1 hour before LPS challenge.[8][9]
-
LPS Challenge: To induce ALI, administer LPS (e.g., 10 mg/kg body weight) via intratracheal (i.t.) or i.p. injection.[8][9]
-
Monitoring: Monitor mice for signs of distress. Body weight can be monitored as a general health indicator.
-
Sample Collection: At a predetermined time point (e.g., 24 hours post-LPS challenge), euthanize the mice.[8]
-
Bronchoalveolar Lavage Fluid (BALF) Collection: Perform a tracheotomy and lavage the lungs with sterile PBS to collect BALF for cell counts and cytokine analysis.[10][11][12]
-
Tissue Harvest: Collect lung tissue for histological analysis, myeloperoxidase (MPO) activity assay, and measurement of wet/dry ratio.
Protocol 2: TNBS-Induced Colitis Mouse Model
This protocol details the induction of colitis using 2,4,6-trinitrobenzenesulfonic acid (TNBS) and subsequent treatment with this compound.
Materials:
-
Male BALB/c or C57BL/6 mice (8-10 weeks old)
-
2,4,6-trinitrobenzenesulfonic acid (TNBS)
-
Ethanol (e.g., 50%)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Grouping: Divide mice into experimental groups (e.g., Sham, TNBS + Vehicle, TNBS + this compound).
-
Induction of Colitis:
-
Fast mice for 12-24 hours with free access to water.[13]
-
Anesthetize the mice.
-
Slowly administer TNBS (e.g., 2 mg in 100 µl of 45-50% ethanol) intrarectally using a catheter inserted approximately 4 cm into the colon.[13][14][15]
-
Keep the mice in a head-down position for at least 60 seconds to ensure the retention of the TNBS solution.
-
-
This compound Administration: Administer this compound (e.g., 1 mg/kg, i.p.) daily, starting 24 hours after TNBS instillation.
-
Monitoring: Monitor mice daily for body weight loss, stool consistency, and signs of rectal bleeding. A Disease Activity Index (DAI) can be calculated based on these parameters.
-
Sample Collection: Euthanize mice at a specified time point (e.g., 3-7 days after TNBS induction).[14]
-
Tissue Harvest: Collect the colon and measure its length and weight. A portion of the distal colon can be fixed in formalin for histology, and another portion can be snap-frozen for MPO assay and cytokine analysis.
Protocol 3: Myeloperoxidase (MPO) Assay
MPO is an enzyme abundant in neutrophils and is used as a quantitative marker of neutrophil infiltration in tissues.[16]
Materials:
-
Frozen tissue sample (e.g., lung or colon)
-
Homogenization buffer (e.g., potassium phosphate (B84403) buffer with 0.5% hexadecyltrimethylammonium bromide - HTAB)[16]
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer
Procedure:
-
Tissue Homogenization:
-
Assay Reaction:
-
Measurement:
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.[16]
-
-
Calculation: Calculate MPO activity based on the rate of change in absorbance and express it as units per gram of tissue.
Experimental Workflow
Caption: General workflow for in vivo this compound studies.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]
- 4. Therapeutic inhibition of CXC chemokine receptor 2 by this compound attenuates LPS-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR2 intrinsically drives the maturation and function of neutrophils in mice | Semantic Scholar [semanticscholar.org]
- 6. CXCR2 intrinsically drives the maturation and function of neutrophils in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic inhibition of CXC chemokine receptor 2 by this compound attenuates LPS-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. cincinnatichildrens.org [cincinnatichildrens.org]
- 11. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jove.com [jove.com]
- 13. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB225002 in Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB225002 is a potent and selective non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2). The CXCL/CXCR2 signaling axis is critically involved in tumor progression, angiogenesis, and inflammation. Upregulation of CXCR2 and its ligands is observed in various malignancies, making it a compelling target for therapeutic intervention. This compound has demonstrated anti-tumor activity in a range of cancer xenograft models, operating through both CXCR2-dependent and -independent mechanisms. These application notes provide a comprehensive overview of the use of this compound in preclinical cancer research, including quantitative data on its efficacy, detailed experimental protocols, and insights into its mechanisms of action.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism:
-
CXCR2-Dependent Signaling Inhibition: By binding to CXCR2, this compound blocks the downstream signaling cascades initiated by its cognate ligands (e.g., CXCL1, CXCL2, CXCL5, CXCL8). This inhibition disrupts key processes that contribute to tumor growth and survival, including:
-
Angiogenesis: Inhibition of endothelial cell migration and tube formation, leading to reduced tumor vascularization.
-
Tumor Cell Proliferation and Survival: Downregulation of pro-survival pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/AKT signaling pathways.
-
Metastasis: Reduction in tumor cell invasion and migration.
-
Immune Evasion: Decreased recruitment of myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs) to the tumor microenvironment.[1]
-
-
CXCR2-Independent Mitotic Catastrophe: this compound can also induce a form of programmed cell death known as mitotic catastrophe, independent of its interaction with CXCR2. This process is characterized by:
-
Chk1 Downregulation: Inhibition of Checkpoint Kinase 1 (Chk1), a critical regulator of the G2/M cell cycle checkpoint.
-
Cdk1 Activation: Premature activation of Cyclin-Dependent Kinase 1 (Cdk1), forcing cells to enter mitosis without proper DNA damage repair.
-
Aberrant Mitosis: This leads to the formation of multinucleated cells and subsequent apoptotic cell death.
-
Data Presentation: Efficacy of this compound in Cancer Xenograft Models
The following tables summarize the quantitative data on the anti-tumor efficacy of this compound in various cancer xenograft models.
Table 1: Efficacy of this compound in Nasopharyngeal Carcinoma (NPC) Xenograft Models
| Cell Line | Mouse Strain | Treatment Protocol | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) (Mean ± SD) | Final Tumor Weight (g) (Mean ± SD) |
| C666-1 | BALB/c nude | 10 mg/kg, i.p., daily | ~38% | Vehicle: ~1200, this compound: ~750 | Vehicle: ~1.2, this compound: ~0.75 |
| HONE-1 | BALB/c nude | 10 mg/kg, i.p., daily | ~30% | Vehicle: ~1000, this compound: ~700 | Vehicle: ~1.0, this compound: ~0.7 |
Table 2: Efficacy of this compound in Lung Cancer Xenograft Models
| Cell Line | Mouse Strain | Treatment Protocol | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) (Mean ± SD) | Final Tumor Weight (g) (Mean ± SD) |
| Lewis Lung Carcinoma (LL2) | C57BL/6 | 10 mg/kg, i.p., daily | Not specified | Vehicle: ~1500, this compound: ~500 | Vehicle: ~1.5, this compound: ~0.5 |
Table 3: Efficacy of this compound in Prostate Cancer Xenograft Models
| Cell Line | Mouse Strain | Treatment Protocol | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) (Mean ± SD) |
| DU-145 | BALB/c nude | 1 mg/kg, i.p., daily for 2 weeks | Significant inhibition observed after 2 weeks | Week 1 - Vehicle: ~150, this compound: ~120; Week 2 - Vehicle: ~350, this compound: ~200 |
Table 4: Efficacy of this compound in Combination Therapy in Ovarian Cancer Xenograft Models
| Cell Line | Mouse Strain | Treatment Protocol | Tumor Growth Inhibition (%) |
| SKOV-3 (Sorafenib-resistant) | Nude mice | 10 mg/kg this compound, i.p., daily + 30 mg/kg Sorafenib, p.o., daily | 42% reduction in tumor growth compared to Sorafenib alone |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Nasopharyngeal and Lung Cancer
1. Cell Culture and Preparation:
- Culture C666-1, HONE-1 (NPC), or Lewis Lung Carcinoma (LL2) cells in appropriate media (e.g., RPMI-1640 for C666-1, DMEM for HONE-1 and LL2) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Harvest cells at 80-90% confluency using trypsin-EDTA.
- Wash the cells twice with sterile phosphate-buffered saline (PBS).
- Resuspend the cell pellet in serum-free medium or PBS at a concentration of 1 x 10⁷ cells/mL.
2. Animal Handling and Tumor Cell Implantation:
- Use 4-6 week old female BALB/c nude mice. Allow for a 1-week acclimatization period.
- Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
- Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the right flank of each mouse.
3. Tumor Growth Monitoring and Treatment:
- Monitor tumor growth every 2-3 days by measuring the length and width of the tumor with digital calipers.
- Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
- Administer this compound (e.g., 10 mg/kg) or vehicle control (e.g., DMSO/saline) intraperitoneally (i.p.) daily.
4. Endpoint Analysis:
- Continue treatment for the specified duration (e.g., 2-3 weeks).
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor weight and volume.
- Process tumors for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and angiogenesis markers (e.g., CD31), or Western blot for signaling pathway proteins.
Protocol 2: Orthotopic Prostate Cancer Xenograft Model
1. Cell Culture and Preparation:
- Culture DU-145 prostate cancer cells in MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Prepare cells for injection as described in Protocol 1, resuspending them in a mixture of serum-free medium and Matrigel (1:1 ratio) at a concentration of 1 x 10⁷ cells/mL.
2. Animal Handling and Orthotopic Implantation:
- Use 6-8 week old male BALB/c nude mice.
- Anesthetize the mice and make a small lower abdominal incision to expose the prostate.
- Carefully inject 10 µL of the cell suspension (1 x 10⁵ cells) into the anterior prostate lobe using a 30-gauge needle.
- Suture the incision and monitor the animals for recovery.
3. Tumor Growth Monitoring and Treatment:
- Monitor tumor growth using high-frequency ultrasound or bioluminescence imaging (if using luciferase-expressing cells).
- Once tumors are established, randomize mice into treatment and control groups.
- Administer this compound (e.g., 1 mg/kg, i.p., daily) or vehicle control.
4. Endpoint Analysis:
- At the study endpoint, euthanize the mice and excise the prostate tumors and any metastatic lesions.
- Perform histopathological analysis and IHC as described in Protocol 1.
Protocol 3: Intraperitoneal Ovarian Cancer Xenograft Model
1. Cell Culture and Preparation:
- Culture SKOV-3 ovarian cancer cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- Prepare a single-cell suspension as described in Protocol 1 at a concentration of 5 x 10⁶ cells/mL in sterile PBS.
2. Animal Handling and Intraperitoneal Injection:
- Use 6-8 week old female nude mice.
- Inject 200 µL of the cell suspension (1 x 10⁶ cells) intraperitoneally.
3. Tumor Growth Monitoring and Treatment:
- Monitor tumor burden using bioluminescence imaging (for luciferase-tagged cells) or by monitoring for signs of ascites formation and increased abdominal girth.
- Randomize mice into treatment groups once a detectable tumor burden is established.
- Administer this compound (e.g., 10 mg/kg, i.p., daily), alone or in combination with other agents like sorafenib.
4. Endpoint Analysis:
- At the study endpoint, euthanize the mice and collect ascitic fluid if present.
- Count and measure peritoneal tumor nodules.
- Harvest tumors for further analysis as described in the previous protocols.
Conclusion
This compound is a promising anti-cancer agent with a multifaceted mechanism of action that has demonstrated efficacy in various preclinical cancer xenograft models. The provided data and protocols offer a valuable resource for researchers investigating the therapeutic potential of targeting the CXCL/CXCR2 axis and for designing and executing robust in vivo studies. Further investigation into the optimal dosing schedules, combination therapies, and patient selection biomarkers will be crucial for the clinical translation of this compound and other CXCR2 inhibitors.
References
SB225002: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of SB225002, a potent and selective non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2), in cell culture experiments.
Mechanism of Action
This compound functions by competitively binding to CXCR2, thereby inhibiting the downstream signaling cascades initiated by its ligands, such as interleukin-8 (IL-8) and growth-related oncogene-α (GROα).[1] This blockade prevents the activation of pathways like the mitogen-activated protein kinase (MAPK) signaling pathway, which are crucial for cellular processes including proliferation and migration.[2] CXCR2 and its ligands are known to play significant roles in tumorigenesis, angiogenesis, and the recruitment of neutrophils to sites of inflammation.[2][3] By antagonizing CXCR2, this compound effectively mitigates these processes, making it a valuable tool for studying inflammation, cancer biology, and immune responses.
Data Presentation
This compound In Vitro Working Concentrations
| Cell Line/Assay Type | Assay | Concentration | Incubation Time | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Treatment | 0.03 µM | 24 h | [4] |
| Nasopharyngeal Carcinoma (C666-1, HONE-1) | Radiosensitization | 0.5 µM, 1 µM | 3-4 h pre-irradiation | [3] |
| Nasopharyngeal Carcinoma (C666-1, HONE-1) | Cell Cycle Analysis | Various concentrations | 8 h | [3] |
| Esophageal Cancer (WHCO1) | Cell Proliferation | 400 nM | Not Specified | [1] |
| CHO cells (expressing human CXCR2) | [125I]IL-8 Displacement | IC50 = 22 nM | Not Specified | [5] |
| Human Polymorphonuclear Neutrophils (PMNs) | Calcium Mobilization (CXCL1-induced) | IC50 = 8-10 nM | Not Specified | [2] |
| Rabbit Polymorphonuclear Neutrophils (PMNs) | Chemotaxis (IL-8, GROα-induced) | IC50 = 30-70 nM | Not Specified | [2] |
Solubility and Storage
| Solvent | Maximum Concentration | Storage of Stock Solution | Reference |
| DMSO | ≥ 100 mg/mL (283.98 mM) | -80°C for 2 years; -20°C for 1 year (under nitrogen) | [2][6] |
| Ethanol | 50 mM | Store at room temperature |
Signaling Pathway
Caption: CXCR2 signaling and its inhibition by this compound.
Experimental Protocols
General Preparation of this compound Stock Solution
-
Reconstitution: For in vitro studies, dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, for example, at a concentration of 10 mM.[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][3]
-
Working Solution: On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to avoid solvent-induced cellular effects.[3]
Neutrophil Chemotaxis Assay (Transwell Method)
This protocol is adapted from methodologies described for assessing neutrophil migration.[7][8]
-
Cell Preparation: Isolate human neutrophils from fresh peripheral blood using a standard method like Ficoll-Paque density gradient centrifugation. Resuspend the purified neutrophils in an appropriate assay buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1-2 x 10^6 cells/mL.
-
Assay Setup:
-
Add chemoattractant (e.g., 10-100 ng/mL of IL-8 or GROα) to the lower wells of a 24-well plate containing Transwell inserts (typically with a 3-5 µm pore size).
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for cell migration.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be achieved by cell counting using a hemocytometer or an automated cell counter. Alternatively, a fluorescent dye can be used to label the cells for quantification with a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
Calcium Mobilization Assay
This protocol is based on general principles of G protein-coupled receptor (GPCR) functional assays.[9][10]
-
Cell Preparation:
-
Plate cells expressing CXCR2 (e.g., HL-60 cells or CXCR2-transfected cell lines) in a 96-well black, clear-bottom plate and culture to the desired confluency.
-
On the day of the assay, remove the culture medium.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye solution for 30-60 minutes at 37°C.
-
After incubation, gently wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader equipped with an injection system.
-
Add various concentrations of this compound to the wells and incubate for a short period (e.g., 5-15 minutes).
-
Record the baseline fluorescence.
-
Inject a CXCR2 agonist (e.g., IL-8 or GROα) into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the inhibition of the agonist-induced calcium mobilization by this compound.
Experimental Workflow
Caption: A typical workflow for in vitro experiments using this compound.
References
- 1. This compound | CXCR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining TMZ and this compound induces changes of CXCR2 and VEGFR signalling in primary human endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Therapeutic inhibition of CXC chemokine receptor 2 by this compound attenuates LPS-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Migration Assays - Cellomatics Biosciences - Immunology CRO [cellomaticsbio.com]
- 9. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
In Vivo Administration Protocol for SB225002: A CXCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of SB225002, a potent and selective non-peptide antagonist of the CXCR2 chemokine receptor. The protocols and data presented are collated from various preclinical studies and are intended to guide researchers in designing their own in vivo experiments.
Introduction
This compound is a small molecule inhibitor that specifically targets the C-X-C chemokine receptor 2 (CXCR2). CXCR2 and its activating ligands, such as CXCL1, CXCL2, and CXCL8 (IL-8), are critically involved in the recruitment and activation of neutrophils and other immune cells to sites of inflammation. Dysregulation of the CXCR2 signaling pathway is implicated in a variety of pathological conditions, including inflammatory diseases, cancer, and acute lung injury. By blocking this pathway, this compound has been shown to effectively reduce neutrophil infiltration and mitigate inflammatory responses in several preclinical models.
Data Presentation: In Vivo Administration Parameters
The following tables summarize the quantitative data from various studies on the in vivo administration of this compound in murine models.
Table 1: Dosage and Administration Route of this compound in Mice
| Disease Model | Dosage (mg/kg) | Administration Route | Frequency | Reference |
| Acute Lung Injury (LPS-induced) | Not Specified | Tail Vein Injection | Not Specified | [1] |
| Nasopharyngeal Carcinoma | 10 | Intraperitoneal Injection | Once Daily | [2][3] |
| Experimental Colitis (TNBS-induced) | 1, 3, or 10 | Intraperitoneal Injection | Not Specified | [4] |
| Nociception (Carrageenan-induced) | 1, 3, or 10 | Intraperitoneal Injection | Not Specified | [5] |
| Nociception (Carrageenan-induced) | 30, 100, or 300 nmol | Intrathecal Injection | Not Specified | [5] |
| Nociception (Carrageenan-induced) | 30, 100, or 300 nmol | Intracerebroventricular Injection | Not Specified | [5] |
Table 2: Vehicle Composition for In Vivo Delivery of this compound
| Vehicle Composition | Administration Route | Reference |
| Phosphate-Buffered Saline (PBS) | Tail Vein Injection | [1] |
| 25% (v/v) PEG 400 and 5% (v/v) Tween 80 in water, containing 2% (v/v) DMSO | Intraperitoneal Injection | Not Specified |
| 10% DMSO, 90% Corn Oil | Not Specified | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | [6] |
Experimental Protocols
This section provides a detailed methodology for a representative in vivo study using this compound to ameliorate lipopolysaccharide (LPS)-induced acute lung injury in mice.[1]
Objective: To evaluate the therapeutic efficacy of this compound in a murine model of acute lung injury.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Phosphate-Buffered Saline (PBS)
-
8-10 week old male C57BL/6 mice
-
Sterile syringes and needles
-
Animal housing and care facilities
Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment with free access to food and water.
-
Preparation of Reagents:
-
Dissolve LPS in sterile PBS to a final concentration of 5 mg/mL.
-
Dissolve this compound in PBS. The exact concentration will depend on the desired final dosage and injection volume.
-
-
Induction of Acute Lung Injury:
-
Administer LPS (5 mg/kg) to mice via intratracheal instillation to induce acute lung injury.
-
A control group should receive an equivalent volume of sterile PBS.
-
-
This compound Administration:
-
At a predetermined time point after LPS administration (e.g., 2 hours), administer this compound via tail vein injection.
-
A vehicle control group should receive an equivalent volume of PBS.
-
-
Monitoring and Sample Collection:
-
Monitor the mice for clinical signs of distress.
-
At a specified endpoint (e.g., 24 hours post-LPS), euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.
-
Harvest lung tissue for histological analysis and myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.
-
-
Data Analysis:
-
Perform statistical analysis to compare the outcomes between the different treatment groups (Control, LPS + Vehicle, LPS + this compound).
-
Mandatory Visualization
CXCR2 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of chemokines to the CXCR2 receptor and the point of inhibition by this compound.
Caption: CXCR2 Signaling and Inhibition by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: In Vivo Experimental Workflow for this compound.
References
- 1. Therapeutic inhibition of CXC chemokine receptor 2 by this compound attenuates LPS-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma [frontiersin.org]
- 3. Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective nonpeptide CXCR2 antagonist this compound ameliorates acute experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of the selective and non-peptide CXCR2 receptor antagonist this compound on acute and long-lasting models of nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SB225002 Stock Solution Preparation (In Vitro)
These application notes provide detailed protocols for the preparation, storage, and use of stock solutions of SB225002, a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2), for in vitro research applications.
Chemical Properties and Solubility
This compound is a non-peptide small molecule inhibitor with the chemical name N-(2-Bromophenyl)-N'-(2-hydroxy-4-nitrophenyl)urea.[1] It is a yellow solid.[2] Proper handling and storage are crucial for maintaining its biological activity.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Citations |
| Molecular Formula | C₁₃H₁₀BrN₃O₄ | [2][3][4] |
| Molecular Weight | 352.14 g/mol | [2][3][4] |
| CAS Number | 182498-32-4 | [2] |
| Purity | ≥98% (HPLC) | |
| Solubility (DMSO) | ≥ 100 mg/mL (≥ 283.98 mM) | [3][4] |
| Solubility (Ethanol) | Up to 50 mM or 17.61 mg/mL | |
| Storage (Powder) | -20°C for up to 3 years | [2][5] |
| Storage (Solvent) | -80°C for up to 1 year | [2][3][5] |
Note: Solubility data may vary slightly between suppliers. For optimal dissolution in DMSO, sonication and gentle heating may be beneficial.[2] It is recommended to use freshly opened, anhydrous DMSO as it can be hygroscopic, which can affect solubility.[4]
Mechanism of Action: CXCR2 Inhibition
This compound acts as a potent and selective antagonist of the CXCR2 chemokine receptor, with an IC₅₀ value of 22 nM for inhibiting the binding of Interleukin-8 (IL-8) to CXCR2.[1][3] It displays over 150-fold selectivity for CXCR2 compared to CXCR1. By blocking the binding of cognate chemokines like IL-8 and GROα (CXCL1), this compound prevents downstream signaling cascades, including G-protein activation, calcium mobilization, and activation of the PI3K/Akt and MAPK/ERK pathways.[6] This blockade ultimately inhibits key cellular responses such as neutrophil chemotaxis and migration to sites of inflammation.[1][7]
Caption: this compound selectively antagonizes the CXCR2 receptor.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Vortex mixer
-
Bath sonicator (optional, but recommended)
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.52 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) = 352.14 g/mol
-
Desired Volume = 1 mL = 0.001 L
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 0.010 mol/L * 0.001 L * 352.14 g/mol * 1000 mg/g = 3.52 mg
-
-
-
Dissolution:
-
Add the weighed this compound powder to a sterile tube.
-
Add the calculated volume of DMSO (e.g., 1 mL for 3.52 mg).
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is dissolved. The solution should be clear and yellow.
-
If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.[2] Gentle warming (e.g., to 37°C) can also be applied if necessary.[2]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials or microcentrifuge tubes.[5]
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[2][3][5] For short-term storage (up to 1 month), -20°C is acceptable.[5]
-
Workflow for this compound Stock Preparation
Caption: Step-by-step workflow for preparing this compound stock solution.
Application in In Vitro Assays
When preparing working solutions for cell-based assays, the stock solution should be diluted in the appropriate cell culture medium.
-
Final DMSO Concentration: It is critical to maintain a low final concentration of DMSO in the culture medium, as high concentrations can be toxic to cells. A final DMSO concentration of less than 0.1% is generally recommended. For example, in some published studies, a control of 0.001% DMSO was used.[2][5]
-
Example Dilution: To achieve a final concentration of 400 nM this compound in 1 mL of culture medium from a 10 mM stock:
-
Perform a serial dilution. First, dilute the 10 mM stock 1:100 in sterile medium to create an intermediate 100 µM solution (e.g., 2 µL stock + 198 µL medium).
-
Add 4 µL of the 100 µM intermediate solution to 996 µL of cell culture medium to reach the final concentration of 400 nM. The final DMSO concentration in this example would be negligible.
-
-
Controls: Always include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) in your experiments to account for any effects of the solvent.[2][5]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CXCR | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic inhibition of CXC chemokine receptor 2 by this compound attenuates LPS-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: SB225002 in Acute Lung Injury (ALI) Models
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange.[1] A key pathological feature is the excessive infiltration of neutrophils into the lung interstitium and alveolar space.[2][3] This process is largely mediated by the chemokine receptor CXCR2, which is predominantly expressed on neutrophils.[4][5] SB225002 is a potent and selective non-peptide antagonist of CXCR2, making it a valuable tool for investigating the role of the CXCR2 signaling axis in ALI and a potential therapeutic agent.[4][6][7] These notes provide an overview and detailed protocols for the application of this compound in preclinical, lipopolysaccharide (LPS)-induced ALI models.
Mechanism of Action
In the context of ALI, inflammatory stimuli like LPS trigger resident lung cells (e.g., macrophages and epithelial cells) to release ELR+ CXC chemokines, such as CXCL1 (KC) and CXCL2 (MIP-2) in rodents.[4][8] These chemokines bind to the CXCR2 receptor on neutrophils, initiating a downstream signaling cascade that results in neutrophil chemotaxis, adhesion, and migration into the lung tissue.[2][4] The influx of activated neutrophils contributes to lung damage through the release of proteases, reactive oxygen species, and inflammatory mediators.[3]
This compound acts by competitively binding to the CXCR2 receptor, thereby blocking its interaction with cognate chemokines.[7] This inhibition prevents neutrophil activation and subsequent migration to the site of inflammation, which has been shown to significantly ameliorate the pathological features of ALI, including pulmonary edema, vascular permeability, and overall lung injury.[4][5]
References
- 1. Frontiers | CXCR7 Antagonism Reduces Acute Lung Injury Pathogenesis [frontiersin.org]
- 2. CXCR2 in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Therapeutic inhibition of CXC chemokine receptor 2 by this compound attenuates LPS-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic inhibition of CXC chemokine receptor 2 by this compound attenuates LPS-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CXCR2 in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of SB225002 in Experimental Colitis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SB225002, a selective nonpeptide antagonist of the chemokine receptor CXCR2, in preclinical experimental models of colitis. This document includes a summary of its mechanism of action, detailed experimental protocols, and a compilation of quantitative data from key studies, offering a valuable resource for researchers investigating inflammatory bowel disease (IBD).
Introduction
Inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease, are characterized by chronic inflammation of the gastrointestinal tract. A key feature of IBD is the excessive infiltration of neutrophils into the intestinal mucosa, a process that contributes significantly to tissue damage.[1][2][3] The migration of neutrophils is largely mediated by the interaction of chemokines with the CXCR2 receptor expressed on their surface.[2][4] this compound, by selectively blocking CXCR2, presents a promising therapeutic strategy to mitigate this neutrophil-driven inflammation.[1][5] Studies have demonstrated that the use of this compound can ameliorate the severity of colitis in animal models, suggesting its potential as a therapeutic agent for IBD.[1][2][5]
Mechanism of Action
This compound is a potent and selective antagonist of the CXCR2 receptor.[1] In the context of colitis, its primary mechanism of action is the inhibition of neutrophil chemotaxis to the site of inflammation in the colon.[1][2] By blocking the CXCR2 receptor, this compound prevents the binding of its cognate chemokines, such as CXCL1 (KC in mice) and CXCL2 (MIP-2 in mice), thereby reducing the recruitment of neutrophils from the bloodstream into the colonic tissue.[1][2] This reduction in neutrophil infiltration leads to a decrease in the release of pro-inflammatory mediators, including reactive oxygen species (ROS), myeloperoxidase (MPO), and various cytokines, ultimately alleviating tissue damage and inflammation.[1][2]
Signaling Pathway
The binding of chemokines like CXCL1 and CXCL2 to the CXCR2 receptor on neutrophils initiates a downstream signaling cascade that leads to cell migration and activation. This compound acts by competitively inhibiting this initial binding step.
References
- 1. The selective nonpeptide CXCR2 antagonist this compound ameliorates acute experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of CXCR2 suppresses proinflammatory activities of neutrophils in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: SB225002 as a Radiosensitizer in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiotherapy is a cornerstone of cancer treatment, utilizing ionizing radiation to induce DNA damage and subsequent cell death in malignant tissues. However, intrinsic and acquired radioresistance remains a significant clinical challenge. Radiosensitizers are agents that enhance the efficacy of radiotherapy, ideally with minimal toxicity to normal tissues.[1][2] SB225002, a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2), has emerged as a promising radiosensitizing agent in various cancer models, particularly in nasopharyngeal carcinoma (NPC).[3]
These application notes provide a comprehensive overview of the preclinical data supporting the use of this compound as a radiosensitizer, detailed protocols for key in vitro and in vivo experiments, and a summary of its mechanism of action.
Mechanism of Action
This compound enhances the radiosensitivity of cancer cells through a multi-faceted mechanism primarily centered on the inhibition of the CXCR2 signaling pathway.[3] CXCR2 and its ligands, such as CXCL8 (IL-8), are frequently overexpressed in tumor cells and contribute to tumor progression, angiogenesis, and inflammation.[3][4]
The key mechanisms of this compound-mediated radiosensitization include:
-
Cell Cycle Arrest: this compound induces a sustained accumulation of cancer cells in the G2/M phase of the cell cycle.[3] Cells in the G2/M phase are known to be most sensitive to radiation-induced damage.[3]
-
Inhibition of DNA Damage Repair: The compound interferes with the repair of DNA double-strand breaks (DSBs), a critical lesion induced by ionizing radiation. This is evidenced by the increased expression of γ-H2AX nuclear foci in cells treated with this compound and radiation compared to radiation alone.[3]
-
Modulation of the Tumor Microenvironment: this compound reduces the recruitment of tumor-associated neutrophils (TANs) into the tumor microenvironment, particularly after irradiation.[3][5] TANs can promote tumor growth and resistance to therapy.
-
Anti-Angiogenic Effects: By blocking CXCR2 signaling, this compound inhibits angiogenesis, a crucial process for tumor growth and survival.[3][4]
-
Downregulation of Pro-Survival Signaling: this compound has been shown to suppress the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.[3]
Data Presentation
In Vitro Radiosensitization of Nasopharyngeal Carcinoma Cells
| Cell Line | Treatment | Radiation Dose (Gy) | Outcome | Reference |
| C666-1 | This compound | 0, 2, 4, 6, 8 | Increased cell killing (clonogenic survival assay) | [3] |
| HONE-1 | This compound | 0, 2, 4, 6, 8 | Increased cell killing (clonogenic survival assay) | [3] |
| C666-1 | This compound | 8 | Increased γ-H2AX nuclear foci at 1h post-IR | [3] |
| HONE-1 | This compound | Not Specified | Sustained G2/M phase accumulation | [3] |
In Vivo Radiosensitization in Nasopharyngeal Carcinoma Xenograft Models
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| BALB/c Nude Mice | C666-1 Xenograft | This compound (10 mg/kg) + Irradiation | Significant reduction in tumor volume and weight compared to either treatment alone | [3][4] |
| BALB/c Nude Mice | HONE-1 Xenograft | This compound + Irradiation | Enhanced antitumor effects | [3] |
| BALB/c Nude Mice | C666-1 Xenograft | This compound + Irradiation | Reduced Ki67 staining (proliferation) and increased TUNEL staining (apoptosis) | [4] |
| BALB/c Nude Mice | C666-1 Xenograft | This compound + Irradiation | Reduced microvessel density and decreased recruitment of TANs | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-mediated radiosensitization signaling pathway.
References
- 1. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosensitizers in Cancer Therapy: A Global Bibliometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: Investigating Angiogenesis with SB225002
References
- 1. Molecular mechanisms and clinical applications of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXC chemokines in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemokines as mediators of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Macrophages and chemokines as mediators of angiogenesis [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Combining TMZ and this compound induces changes of CXCR2 and VEGFR signalling in primary human endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Small molecule antagonist of CXCR2 and CXCR1 inhibits tumor growth, angiogenesis, and metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CXCR2 is essential for cerebral endothelial activation and leukocyte recruitment during neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo models of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SB225002 solubility issues and solutions
Welcome to the technical support center for SB225002. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that users may encounter during the preparation and use of this compound solutions.
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The most highly recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It is soluble in DMSO at concentrations of ≥ 100 mg/mL (283.98 mM) and 71.4 mg/mL (202.76 mM).[1][3] For optimal results, use fresh, anhydrous (water-free) DMSO, as the solvent is hygroscopic and absorbed moisture can negatively impact solubility.[2] Ethanol can also be used, with a solubility of up to 17.61 mg/mL (50 mM).[4]
Q2: My this compound solution is precipitating immediately after I add it to my aqueous cell culture medium. What is happening and how can I prevent this?
A2: This is a common issue known as "crashing out," which occurs when a compound dissolved in a high-concentration organic solvent stock is rapidly diluted into an aqueous solution where it is less soluble.[5][6][7]
Here are several strategies to prevent immediate precipitation:
-
Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your final volume of media, create an intermediate dilution in a smaller volume of pre-warmed (37°C) media first. Then, add this intermediate dilution to the final volume.[5][7]
-
Slow, Drop-wise Addition with Mixing: Add the stock solution slowly and drop-by-drop to the pre-warmed media while gently vortexing or swirling.[5][7] This helps to disperse the compound quickly and avoid localized high concentrations.
-
Lower the Final Concentration: The intended final concentration of this compound may be above its solubility limit in the aqueous media. Try reducing the final working concentration.
-
Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility. Always use media that has been pre-warmed to 37°C.[5]
Q3: My media containing this compound appeared clear initially, but I observed a precipitate after a few hours in the incubator. What causes this delayed precipitation?
A3: Delayed precipitation can be caused by several factors:
-
Changes in Media Environment: Over time in an incubator, slight changes in pH or evaporation can alter the media composition, leading to decreased solubility of the compound.[5]
-
Interaction with Media Components: this compound may slowly interact with salts, proteins, or other components in the culture medium to form insoluble complexes.[5]
-
Temperature Fluctuations: Although you may use pre-warmed media, temperature shifts can still occur, affecting solubility over longer periods.
To address this, ensure your incubator has stable temperature and humidity control. If the problem persists, consider preparing fresh dilutions for longer experiments or testing the solubility in different media formulations.
Q4: What is the maximum concentration of DMSO that is generally considered safe for cells in culture?
A4: The tolerance to DMSO can vary between different cell lines. However, a final DMSO concentration of 0.1% to 0.5% is typically considered safe for most cell lines. It is crucial to always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent itself.
Q5: How should I store my this compound stock solution?
A5: Once prepared, stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored in tightly sealed vials at -20°C or -80°C.[8] Under these conditions, the stock solution can be stable for up to one month.[8]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| In Vitro | |||
| DMSO | ≥ 100 | ≥ 283.98 | Saturation unknown.[1][2] |
| DMSO | 71.4 | 202.76 | Sonication and heating are recommended.[3] |
| Ethanol | 35.21 | 100 | |
| Ethanol | 17.61 | 50 | [4] |
| Ethanol | 3 | 8.51 | Heating is recommended.[3] |
| In Vivo Formulations | |||
| 10% DMSO + 90% corn oil | ≥ 2.5 | ≥ 7.10 | Clear solution.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline | ≥ 2.08 | ≥ 5.91 | Clear solution.[1] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | 2.08 | 5.91 | Suspended solution; requires ultrasonic treatment.[1] |
| 0.5% CMC-Na in saline | 25 | 70.99 | Suspended solution; requires ultrasonic treatment.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 352.14 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to reach room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.52 mg of this compound.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For 3.52 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Ensure Complete Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, brief sonication or gentle warming can be used to aid dissolution.[3]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store the aliquots at -20°C or -80°C.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CXCR | TargetMol [targetmol.com]
- 4. SB 225002 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing SB225002 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing SB225002 concentration for various in vitro assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2] Its primary mechanism of action is to block the binding of endogenous chemokines, such as IL-8 and GROα, to CXCR2, thereby inhibiting downstream signaling pathways involved in neutrophil chemotaxis and activation.[2][3]
Q2: What is the recommended starting concentration range for this compound in in vitro assays?
A2: The effective concentration of this compound can vary significantly depending on the cell type and the specific assay being performed. Based on published data, a starting concentration range of 10 nM to 1 µM is recommended. For sensitive assays like calcium mobilization, concentrations as low as 8-10 nM have shown inhibitory effects, while for cell proliferation or chemotaxis assays, a broader range up to 1 µM may be necessary to observe a dose-dependent response.[4][5] It is always crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[6][7] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[8] Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[9]
Q4: What is the maximum final concentration of DMSO I can use in my cell culture?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) in your experiments to account for any effects of the solvent.
Troubleshooting Guides
This section addresses common issues that may be encountered when using this compound in in vitro assays.
Issue 1: Poor Solubility or Precipitation in Aqueous Media
-
Symptom: The compound precipitates out of solution when diluting the DMSO stock in cell culture medium.
-
Possible Cause: this compound has low aqueous solubility.
-
Troubleshooting Steps:
-
Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Vortex during dilution: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Use a serum-containing medium for dilution: If your experimental protocol allows, proteins in fetal bovine serum (FBS) can help to increase the apparent solubility of hydrophobic compounds.
-
Prepare fresh dilutions: Do not store diluted solutions of this compound in aqueous media for extended periods. Prepare fresh working solutions for each experiment from a frozen DMSO stock.[9]
-
Issue 2: Inconsistent or No Inhibition of CXCR2 Signaling
-
Symptom: Little to no inhibition of the target pathway (e.g., chemotaxis, calcium flux) is observed, even at concentrations reported to be effective.
-
Possible Causes:
-
Compound degradation.
-
Suboptimal assay conditions.
-
Low CXCR2 expression on target cells.
-
-
Troubleshooting Steps:
-
Use fresh compound: Prepare fresh dilutions from a new aliquot of your stock solution. Ensure proper storage of stock solutions at -20°C or -80°C.
-
Optimize agonist concentration: The concentration of the chemokine used to stimulate the cells (e.g., IL-8, GROα) is critical. If the agonist concentration is too high, it may overcome the competitive antagonism of this compound. Perform a dose-response curve for the agonist to determine the EC50 or EC80 and use that concentration for your inhibition assays.
-
Verify CXCR2 expression: Confirm that your cell line expresses sufficient levels of CXCR2. This can be done using techniques like flow cytometry, western blotting, or qPCR.
-
Check cell health: Ensure your cells are healthy and in the logarithmic growth phase. Unhealthy cells may not respond optimally to stimuli.
-
Issue 3: Artifacts in Cell Viability Assays
-
Symptom: Unexpectedly high cell viability or a lack of a clear dose-response in MTT or XTT assays.
-
Possible Cause: Some compounds can directly reduce tetrazolium salts (MTT, XTT) to formazan (B1609692), leading to a false positive signal that is independent of cell metabolism.[10]
-
Troubleshooting Steps:
-
Run a cell-free control: Incubate this compound at various concentrations in culture medium without cells, then perform the MTT/XTT assay. A significant color change in the absence of cells indicates a direct chemical reaction with the dye.
-
Use an alternative viability assay: If an artifact is confirmed, switch to a different type of viability assay that does not rely on tetrazolium reduction. Good alternatives include:
-
Resazurin (AlamarBlue) assay: Measures overall metabolic activity.
-
ATP-based assays (e.g., CellTiter-Glo®): Quantifies ATP levels as an indicator of viable cells.[11]
-
Crystal violet staining or SRB assay: Measures total protein content, which correlates with cell number.[10]
-
Trypan blue exclusion assay: A direct measure of membrane integrity.
-
-
Issue 4: Potential Off-Target Effects
-
Symptom: Observation of cellular effects that are not consistent with CXCR2 inhibition, particularly at higher concentrations.
-
Possible Cause: At higher concentrations (in the micromolar range), this compound has been reported to interfere with microtubule polymerization, which could lead to effects on cell cycle and proliferation independent of CXCR2.[1]
-
Troubleshooting Steps:
-
Use the lowest effective concentration: Determine the lowest concentration of this compound that effectively inhibits CXCR2 signaling in your primary functional assay (e.g., chemotaxis) and use this concentration for other endpoint measurements.
-
Include appropriate controls:
-
Use a structurally different CXCR2 antagonist to confirm that the observed effects are specific to CXCR2 inhibition.
-
Perform knockdown or knockout of CXCR2 (e.g., using siRNA or CRISPR) to validate that the phenotype observed with this compound is dependent on the presence of the receptor.
-
-
Be cautious with high concentrations: If you must use concentrations above 1 µM, be aware of the potential for off-target effects on microtubules and interpret the data accordingly.
-
Data Presentation
Table 1: Summary of this compound IC50 Values in Various In Vitro Assays
| Assay Type | Cell Line/System | Ligand | IC50 Value (nM) | Reference |
| Radioligand Binding | CHO cells expressing human CXCR2 | 125I-IL-8 | 22 | [2][4] |
| Calcium Mobilization | Human Polymorphonuclear Neutrophils (PMNs) | IL-8 | 8 | [4] |
| Human Polymorphonuclear Neutrophils (PMNs) | GROα | 10 | [4] | |
| 3ASubE cells with stable CXCR2 expression | GROα | 20 | [4] | |
| 3ASubE cells with stable CXCR2 expression | IL-8 | 40 | [4] | |
| Chemotaxis | Rabbit Polymorphonuclear Neutrophils (PMNs) | IL-8 | 30 | [4] |
| Rabbit Polymorphonuclear Neutrophils (PMNs) | GROα | 70 | [4] | |
| Cell Proliferation | WHCO1 (esophageal cancer cell line) | Not Applicable | ~400 (causes 40-50% inhibition) | [4] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/XTT)
This protocol provides a general guideline for determining the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include wells for "cells only" (untreated control) and "vehicle control" (cells with DMSO).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
MTT/XTT Addition:
-
Add 10-20 µL of MTT (5 mg/mL in PBS) or 50 µL of pre-mixed XTT reagent to each well.[12]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt to formazan.
-
-
Solubilization and Data Acquisition:
-
For MTT, carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.[13]
-
For XTT, the formazan product is soluble, so no solubilization step is needed.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Chemotaxis Assay (Boyden Chamber/Transwell)
This protocol outlines the steps for assessing the inhibitory effect of this compound on cell migration.
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free or low-serum medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Cell Seeding:
-
Add 50-100 µL of the pre-incubated cell suspension to the top of the membrane.[15]
-
-
Incubation:
-
Incubate the plate for 1-4 hours (depending on the cell type's migratory speed) at 37°C, 5% CO₂.[16]
-
-
Quantification of Migrated Cells:
-
After incubation, remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane (e.g., with DAPI or crystal violet).
-
Count the number of migrated cells in several fields of view under a microscope.
-
Alternatively, migrated cells in the lower chamber can be quantified using a cell-based assay (e.g., CellTiter-Glo®) or by lysing the cells and measuring a fluorescent dye like Calcein AM.[15]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Protocol 3: Calcium Mobilization Assay
This protocol describes how to measure the effect of this compound on chemokine-induced intracellular calcium release.
-
Cell Preparation:
-
Harvest cells and resuspend them in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) at a density of 1-5 x 10⁶ cells/mL.[17]
-
-
Dye Loading:
-
Assay Setup:
-
Aliquot the dye-loaded cells into a black, clear-bottom 96-well plate.
-
-
Compound Addition and Measurement:
-
Use a fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading for each well.
-
Inject the desired concentrations of this compound or vehicle control and incubate for a short period (e.g., 1-5 minutes).
-
Inject the CXCR2 agonist (e.g., IL-8) and immediately begin kinetic fluorescence measurements over 1-3 minutes.[20]
-
-
Data Analysis:
-
The change in fluorescence intensity (peak minus baseline) reflects the intracellular calcium concentration.
-
Calculate the percentage of inhibition of the calcium response for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Simplified CXCR2 signaling pathway and the inhibitory action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. This compound | CXCR | TargetMol [targetmol.com]
- 7. SB 225002 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 8. Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tribioscience.com [tribioscience.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Therapeutic inhibition of CXC chemokine receptor 2 by this compound attenuates LPS-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. youtube.com [youtube.com]
- 20. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SB225002 In Vivo Delivery and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective CXCR2 antagonist, SB225002, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2). Its mechanism of action involves binding to CXCR2 and inhibiting the downstream signaling pathways activated by its ligands, such as IL-8 (CXCL8) and GROα (CXCL1). This inhibition prevents the recruitment and activation of neutrophils and other immune cells to sites of inflammation, making it a valuable tool for studying inflammatory diseases and cancer.[1]
Q2: What are the common in vivo applications of this compound?
A2: this compound has been utilized in a variety of in vivo models to investigate the role of CXCR2 in different pathologies. These include:
-
Acute Lung Injury (ALI): To study the role of neutrophil infiltration in lung inflammation.[2][3]
-
Cancer: To investigate the impact of CXCR2 inhibition on tumor growth, angiogenesis, and the tumor microenvironment.[4][5]
-
Colitis: To explore the therapeutic potential of blocking neutrophil migration in inflammatory bowel disease.[6]
-
Pain and Nociception: To understand the contribution of CXCR2 signaling to inflammatory and neuropathic pain.[7]
-
Neuroinflammation: To assess the role of CXCR2 in neutrophil infiltration into the brain.[3]
Q3: What are the recommended vehicles for in vivo delivery of this compound?
A3: this compound is a hydrophobic compound, and its delivery in vivo requires appropriate formulation. Several vehicles have been successfully used in published studies. The choice of vehicle will depend on the route of administration and the desired concentration. Common formulations include:
-
A suspension in 1% Dimethyl Sulfoxide (B87167) (DMSO) in Phosphate-Buffered Saline (PBS).
-
A solution of 10% DMSO in 90% corn oil.
-
A solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
A preparation in 25% (v/v) PEG 400 and 5% (v/v) Tween 80, containing 2% (v/v) DMSO.[4][5]
Q4: What is the in vivo stability of this compound?
Troubleshooting Guides
Issue 1: Poor In Vivo Efficacy or Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Inadequate Dosing or Bioavailability | Verify the dose and administration route based on literature for your specific model. Consider performing a dose-response study to determine the optimal dose. Ensure the formulation is appropriate and the compound is fully dissolved or homogenously suspended before administration. |
| Compound Instability | Prepare fresh formulations for each experiment. Protect the compound from light and store it under appropriate conditions (e.g., -20°C for stock solutions). Consider performing a stability study of your formulation under your experimental conditions. |
| Precipitation upon Injection | Due to its hydrophobic nature, this compound may precipitate upon injection into the aqueous in vivo environment. Observe the injection site for any signs of precipitation. If precipitation is suspected, consider using a different formulation with improved solubilizing agents or reducing the injection volume and administering it more slowly. |
| Off-Target Effects or Toxicity | At high concentrations, off-target effects may occur. Titrate the dose to the lowest effective concentration. Monitor the animals for any signs of toxicity, such as weight loss or behavioral changes.[8] |
| Variability in Animal Model | Ensure consistency in the age, sex, and genetic background of the animals used. Standardize the induction of the disease model to minimize variability between animals. |
Issue 2: Difficulty in Formulating this compound for In Vivo Administration
| Possible Cause | Troubleshooting Step |
| Low Solubility in Aqueous Solutions | This compound is poorly soluble in water. Avoid using purely aqueous vehicles. Start by dissolving the compound in an organic solvent like DMSO and then dilute it into the final vehicle. |
| Precipitation in the Formulation | When preparing a mixed-solvent formulation, add the components sequentially and ensure complete dissolution at each step before adding the next. Sonication may be required to achieve a clear solution. Prepare the formulation fresh before each use. |
| Vehicle Toxicity | High concentrations of some organic solvents (e.g., DMSO) can be toxic to animals. Keep the final concentration of such solvents as low as possible (typically <10% for intraperitoneal or intravenous injections). Always include a vehicle-only control group in your experiments to assess any effects of the vehicle itself. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/System | Reference |
| IC50 (CXCR2 binding) | 22 nM | Human neutrophils | [1] |
| IC50 (IL-8 induced chemotaxis) | 30 nM | Rabbit neutrophils | [1] |
| IC50 (GROα induced chemotaxis) | 70 nM | Rabbit neutrophils |
Table 2: In Vivo Efficacy of this compound in Different Mouse Models
| Disease Model | Animal Strain | Dose and Route | Key Findings | Reference |
| LPS-induced Acute Lung Injury | C57BL/6 | 3 mg/kg, i.v. | Reduced neutrophil infiltration, lung edema, and inflammatory cytokine levels. | [2] |
| Nasopharyngeal Carcinoma Xenograft | BALB/c nude | 10 mg/kg/day, i.p. | Suppressed tumor growth and enhanced radiosensitivity. | [4][5] |
| TNBS-induced Colitis | BALB/c | 1 mg/kg, i.p. | Ameliorated macroscopic and microscopic signs of colitis. | [6] |
| Carrageenan-induced Hypernociception | Swiss | 3-30 mg/kg, i.p. | Dose-dependently reduced mechanical hypernociception. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the this compound completely. For a final concentration of 10% DMSO, if your final volume is 1 ml, start with 100 µl of DMSO.
-
Vortex the solution until the this compound is fully dissolved.
-
Gradually add the corn oil to the DMSO solution while vortexing to ensure a homogenous suspension.
-
Prepare the formulation fresh on the day of the experiment.
Protocol 2: In Vivo Plasma Stability Assay for this compound
Objective: To determine the stability of this compound in mouse plasma over time.
Materials:
-
This compound
-
Mouse plasma (from the same strain as your study animals)
-
Incubator or water bath at 37°C
-
Acetonitrile (B52724) with an internal standard (for quenching and analysis)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the this compound stock solution into pre-warmed mouse plasma to a final concentration relevant to your in vivo studies (e.g., 1 µM).
-
Incubate the plasma sample at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.
-
Immediately quench the reaction by adding a cold solution of acetonitrile containing a suitable internal standard. This will precipitate the plasma proteins and stop any enzymatic degradation.[9][10][11]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant containing this compound and the internal standard by a validated LC-MS/MS method.[12]
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage remaining versus time to determine the degradation rate constant and the half-life of this compound in plasma.
Mandatory Visualizations
References
- 1. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic inhibition of CXC chemokine receptor 2 by this compound attenuates LPS-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR2 antagonist attenuates neutrophil transmigration into brain in a murine model of LPS induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma [frontiersin.org]
- 6. The selective nonpeptide CXCR2 antagonist this compound ameliorates acute experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of the selective and non-peptide CXCR2 receptor antagonist this compound on acute and long-lasting models of nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. Plasma Stability Assay | Domainex [domainex.co.uk]
- 12. Development and validation of a LC-MS/MS method for the quantitation of lumefantrine in mouse whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of SB225002
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of SB225002, a potent and selective CXCR2 antagonist.
Troubleshooting Guides and Frequently Asked Questions (FAQs)
This section addresses common issues and questions that may arise during experiments involving this compound.
Q1: I am observing unexpected effects in my cell-based assay that do not seem to be mediated by CXCR2. Could this be due to off-target effects of this compound?
A1: While this compound is a highly selective antagonist for CXCR2, off-target effects are a possibility with any small molecule inhibitor. It has been reported that this compound may also act as a microtubule inhibitor, which could lead to effects on cell proliferation and other cellular processes independent of CXCR2 antagonism.[1] If you observe unexpected phenotypes, particularly related to cell cycle or morphology, it is advisable to consider this potential off-target activity.
Troubleshooting Steps:
-
Control Experiments: Include a positive control for microtubule disruption (e.g., colchicine, vincristine) and a negative control that is structurally similar to this compound but inactive at CXCR2 (if available).
-
Phenotypic Comparison: Compare the observed phenotype with known effects of microtubule inhibitors in your specific cell line.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a modified tubulin that is resistant to the effects of microtubule inhibitors.
Q2: My in vivo experiment is showing results that are inconsistent with pure CXCR2 antagonism. What should I consider?
A2: In vivo systems are complex, and unexpected results can arise from various factors. While this compound is highly selective for CXCR2, it's important to rule out other possibilities. One study noted that this compound did not produce non-specific central nervous system effects in open-field and rota-rod tests in mice.[2] However, the full off-target profile in a whole organism is not extensively documented in publicly available literature.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a careful dose-response study to ensure you are using the lowest effective concentration to minimize potential off-target effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If feasible, measure the concentration of this compound in the target tissue to correlate with the observed effects.
-
Alternative Antagonists: Use a structurally different CXCR2 antagonist to see if the same phenotype is observed. This can help to confirm that the effect is on-target.
Q3: What is the known selectivity profile of this compound against other G-protein coupled receptors (GPCRs)?
Q4: How can I be sure that the effects I am seeing are not due to off-target interactions?
A4: To increase confidence in your results, a multi-faceted approach is recommended.
Experimental Workflow for Target Validation
Caption: A logical workflow to validate that an observed experimental effect is due to the on-target inhibition of CXCR2 by this compound.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) and selectivity of this compound.
| Target | Assay Type | Species | IC50 (nM) | Selectivity | Reference(s) |
| CXCR2 | 125I-IL-8 Binding | Human | 22 | - | [1][3][4][5][6] |
| CXCR1 | Not Specified | Human | >3300 | >150-fold vs. CXCR2 | [3][4][5][6] |
| Other 7-TMRs | Not Specified | Not Specified | Not Specified | >150-fold vs. CXCR2 | [4][6] |
Experimental Protocols
Below are detailed methodologies for key experiments frequently cited in the literature for assessing the activity of this compound.
Radioligand Binding Assay (for CXCR2 Affinity)
This protocol is a generalized representation based on commonly used methods.
Caption: A simplified workflow for determining the binding affinity of this compound to CXCR2 using a radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Cell membranes from a cell line recombinantly expressing human CXCR2 are prepared by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, membranes are incubated with a fixed concentration of 125I-labeled IL-8 and a range of concentrations of this compound.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: The contents of each well are rapidly filtered through a glass fiber filtermat to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of 125I-IL-8 (the IC50 value).
Chemotaxis Assay (for Functional Inhibition)
This protocol outlines a common method to assess the functional antagonism of CXCR2 by this compound.
Methodology:
-
Cell Preparation: Isolate primary human neutrophils or use a cell line that expresses CXCR2 and is known to migrate in response to CXCR2 ligands (e.g., HL-60 cells).
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., a Boyden chamber). Add a CXCR2 ligand (e.g., IL-8 or GROα) to the lower chamber.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Cell Addition: Place the pre-treated cells in the upper chamber, separated from the lower chamber by a porous membrane.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 1-2 hours).
-
Quantification: Count the number of cells that have migrated through the membrane to the lower chamber. This can be done by microscopy or by using a fluorescently labeled cell detection method.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the IC50 for the inhibition of chemotaxis.
Signaling Pathways
CXCR2 Signaling and Point of Inhibition by this compound
The diagram below illustrates the canonical CXCR2 signaling pathway and the inhibitory action of this compound.
Caption: this compound acts as an antagonist at the CXCR2 receptor, blocking downstream signaling pathways that lead to chemotaxis and cell proliferation.
References
- 1. This compound | CXCR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SB 225002 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. files.core.ac.uk [files.core.ac.uk]
minimizing SB225002 toxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SB225002 in cell culture, with a focus on minimizing potential toxicity and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2] Its primary mechanism of action is to bind to CXCR2 and inhibit the downstream signaling pathways activated by its ligands, such as IL-8 and GROα. This inhibition blocks cellular responses like neutrophil chemotaxis and calcium mobilization.[1]
Q2: What are the common applications of this compound in cell culture experiments?
A2: this compound is widely used in in vitro studies to investigate the role of the CXCR2 signaling pathway in various biological processes, including inflammation, cancer progression, and angiogenesis.[3][4][5] It is often used to inhibit cancer cell proliferation, induce apoptosis, and study cell cycle arrest.[5][6]
Q3: I am observing high levels of cell death in my culture after treating with this compound. Is this expected?
A3: While this compound's intended effect can be to induce apoptosis in cancer cells, excessive or unexpected cell death, especially in non-cancerous cell lines or at low concentrations, may indicate toxicity.[6] This toxicity can be concentration-dependent, cell-line specific, and may sometimes be due to off-target effects.[6][7]
Q4: What are "off-target effects" and could they be responsible for the toxicity I'm observing?
A4: Off-target effects are unintended interactions of a drug with cellular components other than its primary target.[7][8][9] this compound has been reported to have effects that are independent of CXCR2, such as inducing mitotic catastrophe by affecting other cellular pathways.[6] These off-target effects can contribute to cytotoxicity.
Q5: How can I differentiate between on-target CXCR2 inhibition and off-target toxicity?
A5: This can be challenging. A key strategy is to use a rescue experiment. If the observed effect is due to CXCR2 inhibition, it should be reversible by adding an excess of a CXCR2 ligand (like IL-8). If the toxicity persists, it is more likely an off-target effect. Additionally, using a second, structurally different CXCR2 antagonist and observing a similar biological outcome can help confirm on-target effects. Comparing the response in cells with high and low/no CXCR2 expression can also be informative.
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
Possible Cause:
-
Concentration too high for the specific cell line: The optimal concentration of this compound can vary significantly between cell lines.
-
Solvent toxicity: High concentrations of the solvent (typically DMSO) can be toxic to cells.
-
Off-target effects: The observed toxicity may not be related to CXCR2 inhibition.
Troubleshooting Steps:
-
Determine the Optimal Concentration (Dose-Response Curve):
-
Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for both the desired biological effect (e.g., inhibition of migration) and cytotoxicity (e.g., reduction in cell viability).
-
Use a broad range of concentrations initially (e.g., 1 nM to 10 µM) and then narrow down the range to accurately determine the IC50 values.
-
Select a concentration for your experiments that effectively inhibits CXCR2 signaling with minimal impact on cell viability.
-
-
Control for Solvent Toxicity:
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control.
-
The final DMSO concentration should typically be kept below 0.1% (v/v) to avoid solvent-induced toxicity.
-
-
Assess Off-Target Effects:
-
Rescue Experiment: Pre-treat cells with a high concentration of a CXCR2 ligand (e.g., recombinant human IL-8) before adding this compound. If the cytotoxic effect is on-target, the excess ligand should compete for binding and rescue the cells.
-
Use a Structurally Different CXCR2 Antagonist: Compare the effects of this compound with another selective CXCR2 inhibitor. If both compounds produce the same biological effect at concentrations relevant to their respective IC50 values, it is more likely an on-target effect.
-
Test on CXCR2-Negative Cells: If possible, test the toxicity of this compound on a cell line that does not express CXCR2. Toxicity in these cells would strongly suggest off-target effects.
-
Issue 2: Inconsistent or Irreproducible Results
Possible Cause:
-
Compound Instability: this compound may degrade in culture medium over time.
-
Variability in Cell Culture Conditions: Cell density, passage number, and media composition can all influence the cellular response to this compound.
-
Inaccurate Pipetting or Dilutions: Errors in preparing stock solutions or treatment dilutions.
Troubleshooting Steps:
-
Ensure Proper Handling and Storage:
-
Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier and avoid repeated freeze-thaw cycles.
-
-
Standardize Cell Culture and Treatment Protocols:
-
Use cells within a consistent range of passage numbers.
-
Seed cells at a consistent density for all experiments.
-
Ensure uniform incubation times and conditions.
-
Consider the duration of the experiment and whether the medium needs to be replaced with fresh medium containing this compound during long-term studies.
-
-
Verify Concentrations:
-
Double-check all calculations for dilutions.
-
Use calibrated pipettes to ensure accuracy.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line/System | Assay | Ligand | IC50 (nM) | Reference |
| CHO cells (recombinant human CXCR2) | 125I-IL-8 Binding | IL-8 | 22 | [2] |
| Human Polymorphonuclear Neutrophils (PMNs) | Calcium Mobilization | GROα | 30 | [2] |
| HL60 | Calcium Mobilization | IL-8 | 8 | |
| HL60 | Calcium Mobilization | GROα | 10 | |
| 3ASubE (CXCR2 transfected) | Calcium Mobilization | GROα | 20 | [1] |
| 3ASubE (CXCR2 transfected) | Calcium Mobilization | IL-8 | 40 | [1] |
| WHCO1 (Esophageal Squamous Carcinoma) | Cell Proliferation | - | ~400 | [1] |
| Nasopharyngeal Carcinoma Cell Lines (C666-1, HONE-1) | Cell Viability (CCK8) | - | Concentration-dependent inhibition observed | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, assay type, and ligand used.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
Objective: To determine the concentration range of this compound that effectively inhibits the desired biological process without causing significant cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 for cytotoxicity.
-
Visualizations
Caption: CXCR2 Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for high cytotoxicity with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Promotes Mitotic Catastrophe in Chemo-Sensitive and -Resistant Ovarian Cancer Cells Independent of p53 Status In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SB225002 Efficacy in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SB225002 in animal models. The information is designed to address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
1. How do I dissolve and formulate this compound for in vivo administration?
Proper dissolution and formulation are critical for the bioavailability and efficacy of this compound in animal studies. Solubility can be a challenge, and the optimal vehicle may depend on the administration route.
-
Answer: this compound is soluble in DMSO and ethanol.[1] For in vivo experiments, a common approach is to first prepare a stock solution in DMSO and then dilute it with other vehicles to create a stable and biocompatible formulation. It is recommended to prepare the final working solution fresh on the day of use.[2]
Here are some reported formulations:
-
For Intraperitoneal (i.p.) Injection: A vehicle consisting of 25% (v/v) PEG 400 and 5% (v/v) Tween 80 in saline, containing 2% (v/v) DMSO has been used.[3]
-
Alternative Formulations: Other potential solvent systems include:
Troubleshooting Poor Solubility:
-
2. What is the recommended dose and administration route for this compound in mice?
The optimal dose and administration route for this compound can vary significantly depending on the animal model and the specific disease being studied.
-
Answer: Several studies have demonstrated the efficacy of this compound using various routes and doses. The most common administration routes are intraperitoneal (i.p.) and intravenous (i.v.).
| Animal Model | Administration Route | Effective Dose | Reference |
| Nasopharyngeal Carcinoma | Intraperitoneal (i.p.) | 10 mg/kg daily | [3][7] |
| Acute Colitis | Intraperitoneal (i.p.) | 1 mg/kg | [8] |
| Acute Lung Injury (LPS-induced) | Intravenous (i.v.) | Not specified | [9] |
| Nociceptive Pain | Intraperitoneal (i.p.), Intrathecal (i.t.), Intracerebroventricular (i.c.v.) | Dose-dependent effects observed | [10] |
| Ovarian Tumor Xenografts | Not specified | 10 mg/kg | [11] |
Troubleshooting Suboptimal Efficacy:
-
Dose-Response Study: If the desired effect is not observed, it is advisable to perform a dose-response study to determine the optimal concentration for your specific model.
-
Route of Administration: The choice of administration route can impact the bioavailability and tissue distribution of the compound. Consider the target organ and the desired systemic versus local effect. For instance, in a carrageenan-induced pain model, both peripheral and central sites of action were indicated by the efficacy of local, i.p., i.t., and i.c.v. administration.[10]
3. What is the mechanism of action of this compound?
Understanding the mechanism of action is crucial for interpreting experimental results and troubleshooting unexpected outcomes.
-
Answer: this compound is a potent and selective, non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2).[2] It functions by competitively binding to CXCR2, thereby preventing the binding of its cognate ligands, such as IL-8 (CXCL8) and GROα (CXCL1).[1][12] This blockade inhibits downstream signaling pathways, leading to a reduction in neutrophil chemotaxis and activation.[13][14]
The binding of ligands to CXCR2 normally triggers a cascade of intracellular signals, including the activation of phospholipase C, release of calcium ions, and engagement of pathways like PI3K and MAPK.[13] By inhibiting the initial ligand-receptor interaction, this compound effectively dampens these pro-inflammatory responses.
CXCR2 Signaling Pathway
Caption: this compound inhibits ligand binding to the CXCR2 receptor.
4. What are the expected downstream effects of this compound treatment in animal models of inflammation?
Verifying the expected downstream effects can help confirm that the compound is active in your experimental system.
-
Answer: Treatment with this compound has been shown to produce a range of anti-inflammatory effects in various animal models. These include:
-
Reduced Neutrophil Infiltration: A hallmark of CXCR2 inhibition is the reduction of neutrophil migration to sites of inflammation. This can be quantified by measuring myeloperoxidase (MPO) activity in tissue homogenates.[8][9]
-
Decreased Pro-inflammatory Cytokines: this compound treatment can lead to a reduction in the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and MIP-2.[8][9]
-
Amelioration of Tissue Damage: By reducing neutrophil influx and inflammation, this compound can alleviate tissue damage, as observed by improved histological scores in models of colitis and acute lung injury.[8][9]
-
Reduced Angiogenesis: In tumor models, this compound has been shown to reduce microvessel density.[3]
-
5. Are there any known off-target effects or potential for toxicity with this compound?
Understanding potential off-target effects is important for accurate data interpretation.
-
Answer: this compound is a highly selective CXCR2 antagonist, with over 150-fold selectivity for CXCR2 over CXCR1 and other tested G-protein coupled receptors.[1][2] In studies of pain models, this compound did not produce unspecific central nervous system effects, as evaluated in open-field and rota-rod tests.[10] While complete inhibition of CXCR2 could theoretically compromise host defense against infections due to its role in physiological neutrophil recruitment, clinical trials with other CXCR2 antagonists have suggested that the functional capacity of neutrophils remains largely preserved.[13] As with any experimental compound, it is advisable to include appropriate toxicity assessments in long-term studies.
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound for Intraperitoneal Administration
This protocol is adapted from a study on nasopharyngeal carcinoma in mice.[3]
-
Prepare a stock solution of this compound: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare the vehicle solution: In a sterile tube, combine 25% (v/v) PEG 400 and 5% (v/v) Tween 80.
-
Prepare the final formulation: On the day of injection, dilute the this compound stock solution with the vehicle to the final desired concentration, ensuring that the final concentration of DMSO is low (e.g., 2% v/v).
-
Administration: Administer the solution via intraperitoneal injection. The volume will depend on the weight of the mouse, typically not exceeding 2-3 mL for an adult mouse.[15]
Protocol 2: Assessment of Neutrophil Infiltration via Myeloperoxidase (MPO) Assay
This is a general protocol to quantify neutrophil infiltration in tissues.
-
Tissue Homogenization: Harvest the tissue of interest and homogenize it in a suitable buffer (e.g., potassium phosphate (B84403) buffer with hexadecyltrimethylammonium bromide).
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.
-
Enzyme Reaction: Add the supernatant to a reaction mixture containing a substrate for MPO (e.g., o-dianisidine dihydrochloride) and hydrogen peroxide.
-
Spectrophotometric Measurement: Measure the change in absorbance over time at the appropriate wavelength (e.g., 460 nm).
-
Quantification: Calculate MPO activity relative to a standard or express it as units per gram of tissue.
Experimental Workflow for Evaluating this compound Efficacy
Caption: A typical workflow for testing this compound in animal models.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CXCR | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma [frontiersin.org]
- 8. The selective nonpeptide CXCR2 antagonist this compound ameliorates acute experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic inhibition of CXC chemokine receptor 2 by this compound attenuates LPS-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of the selective and non-peptide CXCR2 receptor antagonist this compound on acute and long-lasting models of nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SB 225002 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 13. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]
- 14. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cea.unizar.es [cea.unizar.es]
SB225002 Dose-Response Curve Analysis: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SB225002, a potent and selective CXCR2 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1] Its primary mechanism of action is to block the binding of endogenous chemokines, such as IL-8 (CXCL8) and GROα (CXCL1), to CXCR2.[1][2] This inhibition prevents the activation of downstream signaling pathways, including G-protein coupling, phospholipase C activation, calcium mobilization, and the PI3K and MAPK pathways.[2][3] Consequently, this compound effectively inhibits neutrophil chemotaxis and other inflammatory responses mediated by CXCR2.[2][4]
Q2: What are the typical IC50 values for this compound in in vitro assays?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell type and the specific assay being performed. Below is a summary of reported IC50 values:
| Assay Type | Cell Type | Ligand | IC50 Value |
| Radioligand Binding | CXCR2-expressing cells | 125I-IL-8 | 22 nM[1] |
| Calcium Mobilization | Polymorphonuclear leukocytes (PMNs), HL60 cells | IL-8, GROα | 8 nM, 10 nM[1] |
| Calcium Mobilization | CXCR2-transfected 3ASubE cells | GROα, IL-8 | 20 nM, 40 nM[1] |
| Chemotaxis | Rabbit PMNs | IL-8, GROα | 30 nM, 70 nM[1] |
Q3: In which research areas is this compound commonly used?
This compound is utilized across various research fields due to its ability to modulate CXCR2-mediated signaling. Key areas of application include:
-
Inflammation and Immunology: To study and inhibit neutrophil migration and activation in models of inflammatory diseases such as acute lung injury and inflammatory bowel disease.[2][4][5][6]
-
Oncology: To investigate the role of the CXCR2 signaling axis in tumor growth, angiogenesis, and metastasis.[3][7] It has also been studied as a potential radiosensitizer in cancer therapy.[7]
-
Drug Development: As a tool compound to validate CXCR2 as a therapeutic target for various inflammatory conditions and cancers.[2]
Troubleshooting Guide
Issue 1: The dose-response curve for this compound is flat, showing no inhibition.
-
Possible Cause 1: Inactive Compound.
-
Troubleshooting Step: Verify the integrity and activity of your this compound stock. If possible, test it in a well-established, sensitive assay, such as a calcium mobilization assay in a cell line with high CXCR2 expression.
-
-
Possible Cause 2: Incorrect Cell Model.
-
Troubleshooting Step: Confirm that your chosen cell line expresses sufficient levels of functional CXCR2. Perform qPCR or flow cytometry to quantify CXCR2 expression.
-
-
Possible Cause 3: Suboptimal Assay Conditions.
-
Troubleshooting Step: Ensure that the concentration of the chemokine agonist (e.g., IL-8) used to stimulate the cells is appropriate. An excessively high agonist concentration may require a higher concentration of this compound to achieve inhibition. Perform an agonist dose-response curve to determine the EC50 and use a concentration at or near the EC80 for your inhibition assays.
-
Issue 2: The dose-response curve shows a weak or right-shifted inhibitory effect.
-
Possible Cause 1: Insufficient Pre-incubation Time.
-
Troubleshooting Step: this compound needs to bind to CXCR2 to exert its inhibitory effect. Ensure you are pre-incubating the cells with this compound for an adequate duration before adding the agonist. A pre-incubation time of 15-30 minutes at room temperature or 37°C is a good starting point.[8]
-
-
Possible Cause 2: Compound Adsorption.
-
Troubleshooting Step: this compound is a hydrophobic molecule and may adsorb to plasticware. To mitigate this, use low-adhesion microplates and prepare dilutions in buffers containing a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) or a carrier protein like BSA.
-
-
Possible Cause 3: High Cell Density.
-
Troubleshooting Step: An excessively high cell density can lead to a higher number of receptors, requiring more antagonist for effective inhibition. Optimize the cell number per well to ensure a robust and sensitive assay window.
-
Issue 3: High variability between replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Troubleshooting Step: Ensure a homogenous cell suspension before and during plating. Gently mix the cell suspension between pipetting steps to prevent cell settling.
-
-
Possible Cause 2: Pipetting Errors.
-
Troubleshooting Step: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of this compound.
-
-
Possible Cause 3: Edge Effects in Microplates.
-
Troubleshooting Step: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the peripheral wells with sterile buffer or media.
-
Experimental Protocols
Neutrophil Chemotaxis Assay (Transwell Migration Assay)
This protocol outlines a common method for assessing the effect of this compound on neutrophil migration towards a chemoattractant.
Materials:
-
This compound
-
Chemoattractant (e.g., CXCL8/IL-8)
-
Isolated human or murine neutrophils
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Transwell inserts (e.g., 5 µm pore size for neutrophils)
-
24-well companion plates
-
Detection reagent (e.g., Calcein-AM or a myeloperoxidase activity assay kit)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Chemoattractant Preparation: Prepare a solution of the chemoattractant in assay buffer at a concentration known to induce robust chemotaxis (e.g., 10-100 ng/mL).[8]
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
-
Cell Preparation and Treatment:
-
In a separate tube, resuspend the isolated neutrophils in assay buffer.
-
Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle (e.g., DMSO) for 15-30 minutes at room temperature.[8]
-
-
Cell Seeding: Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for neutrophil migration.[8]
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by:
-
Staining the migrated cells with a fluorescent dye like Calcein-AM and measuring the fluorescence with a plate reader.
-
Lysing the cells and measuring the activity of a neutrophil-specific enzyme, such as myeloperoxidase.[8]
-
Directly counting the cells under a microscope after staining.
-
-
Visualizations
Caption: this compound blocks IL-8/GROα binding to CXCR2, inhibiting downstream signaling.
Caption: Experimental workflow for generating an this compound dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]
- 3. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic inhibition of CXC chemokine receptor 2 by this compound attenuates LPS-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective nonpeptide CXCR2 antagonist this compound ameliorates acute experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma [frontiersin.org]
- 8. benchchem.com [benchchem.com]
addressing SB225002 variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental results when using the CXCR2 antagonist, SB225002. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2][3][4] Its primary mechanism of action is to block the binding of CXC chemokines, such as IL-8 and GROα, to CXCR2, thereby inhibiting downstream signaling pathways involved in neutrophil chemotaxis and inflammation.[2][4][5]
Q2: What is the selectivity of this compound for CXCR2 over other receptors?
A2: this compound exhibits high selectivity for CXCR2, with a reported selectivity of over 150-fold compared to CXCR1 and other tested G protein-coupled receptors (GPCRs).[2]
Q3: What are the common in vitro and in vivo applications of this compound?
A3: In vitro, this compound is commonly used to inhibit neutrophil chemotaxis and calcium mobilization induced by CXCR2 ligands.[2][3] It has also been shown to reduce cell proliferation in certain cancer cell lines.[1][2] In vivo, this compound has been utilized in models of inflammation, such as acute lung injury and colitis, as well as in cancer models to suppress tumor growth and angiogenesis.[5][6][7]
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for one month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions.[1]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency (Variable IC50 values)
Q1: My IC50 value for this compound is different from the published literature. What could be the cause of this variability?
A1: Variations in IC50 values for this compound are common and can be attributed to several factors:[8]
-
Cell Line Specificity: Different cell lines express varying levels of CXCR2 and may have different downstream signaling efficiencies, leading to different sensitivities to this compound.
-
Experimental Conditions: Factors such as the percentage of serum (FBS) in the culture medium, incubation time, and cell density can significantly impact the apparent potency of the compound.[8] Components in serum can bind to the compound, reducing its effective concentration.
-
Assay Methodology: The specific assay used to determine the IC50 value (e.g., binding assay, calcium mobilization, chemotaxis, cell proliferation) will yield different values as they measure different biological endpoints in the signaling cascade.
-
Ligand Concentration: The concentration of the CXCR2 agonist (e.g., IL-8, GROα) used to stimulate the cells will influence the IC50 of the antagonist.
-
Compound Purity and Age: The purity of the this compound batch and its storage conditions can affect its activity.[8]
Q2: How can I minimize variability in my IC50 measurements?
A2: To improve the consistency of your results, consider the following:
-
Standardize Your Protocol: Use a consistent cell line, passage number, serum concentration, cell density, and agonist concentration across all experiments.
-
Use Freshly Prepared Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Run Appropriate Controls: Include a positive control (a known CXCR2 agonist) and a negative control (vehicle) in every experiment.
-
Perform Dose-Response Curves: Generate a full dose-response curve to accurately determine the IC50 value rather than relying on a single concentration.
Issue 2: Solubility Problems
Q1: I am having trouble dissolving this compound in my aqueous cell culture medium. What is the recommended procedure?
A1: this compound has low aqueous solubility. It is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1][2][3] For cell-based assays, this stock solution is then diluted into the aqueous culture medium to the final desired concentration. The final DMSO concentration in the medium should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.[1]
Q2: Even after dilution from a DMSO stock, I see precipitation of the compound in my culture medium. How can I prevent this?
A2: Precipitation can occur if the final concentration of this compound exceeds its solubility limit in the aqueous medium. To address this:
-
Use Fresh DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound.[1]
-
Sonication and Heating: Gentle sonication and warming can aid in the dissolution of the compound in the stock solvent.[3]
-
Sequential Dilution: When preparing working solutions, add the DMSO stock to the medium and mix immediately and thoroughly.
-
Lower the Final Concentration: If precipitation persists, you may need to work at a lower final concentration of this compound.
-
In Vivo Formulations: For in vivo studies, specific formulations using co-solvents like PEG300, Tween 80, or corn oil are often necessary to achieve the desired concentration and bioavailability.[2][3]
Issue 3: Potential Off-Target Effects
Q1: I am observing a cellular effect at a higher concentration of this compound. How can I be sure it is a CXCR2-mediated effect?
A1: While this compound is highly selective for CXCR2, at higher concentrations, the risk of off-target effects increases.[9] One study has suggested that at concentrations higher than those needed for CXCR2 inhibition, this compound may induce mitotic catastrophe in ovarian cancer cells through a mechanism independent of CXCR2.[9]
Q2: What control experiments can I perform to validate that the observed effects are due to CXCR2 inhibition?
A2: To confirm the on-target activity of this compound, consider the following control experiments:
-
Use a Structurally Different CXCR2 Antagonist: Confirm that a different, structurally unrelated CXCR2 antagonist phenocopies the effects of this compound.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of CXCR2 in your cells. The effect of this compound should be diminished or absent in these cells.
-
Ligand Competition: Pre-treatment with a CXCR2 ligand (e.g., IL-8) should compete with this compound and potentially rescue the observed phenotype if it is CXCR2-mediated.
-
Use a Cell Line Lacking CXCR2: Test the effect of this compound in a cell line that does not express CXCR2. Any observed effect in this cell line would be considered off-target.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various experimental systems. This data highlights the variability discussed in the troubleshooting section.
| Assay Type | Cell/Tissue Type | Ligand | IC50 (nM) | Reference |
| Radioligand Binding | CHO cell membrane | 125I-IL-8 | 22 | [2] |
| Calcium Mobilization | HL60 cells | IL-8 | 8 | [2] |
| Calcium Mobilization | HL60 cells | GROα | 10 | [2] |
| Calcium Mobilization | 3ASubE cells (CXCR2 transfected) | GROα | 20 | [2] |
| Calcium Mobilization | 3ASubE cells (CXCR2 transfected) | IL-8 | 40 | [2] |
| Chemotaxis | Rabbit PMN | IL-8 | 30 | [2] |
| Chemotaxis | Rabbit PMN | GROα | 70 | [2] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is adapted from a study on esophageal squamous cell carcinoma cell lines.[1]
-
Cell Seeding: Plate 1.5 x 103 cells per well in a 96-well plate in a final volume of 180 µL of DMEM.
-
Compound Addition: Add this compound to the desired final concentration (e.g., 400 nM). Add the vehicle (e.g., 0.001% DMSO) as a control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Labeling: Add 18 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Add 180 µL of the solubilization solution to each well and incubate the plates overnight at 37°C.
-
Measurement: Measure the spectrophotometric absorbance of the samples at 595 nm using a microtiter plate reader.
Protocol 2: In Vitro Chemotaxis Assay (Transwell Assay)
This protocol is a general guide for a transwell chemotaxis assay.[6]
-
Cell Preparation: Isolate and resuspend neutrophils or other target cells in an appropriate assay buffer.
-
Assay Setup: Add a chemoattractant (e.g., CXCL1) to the lower chamber of a 24-well transwell plate with a 3-µm pore size membrane.
-
Compound Treatment: Add this compound or vehicle control to the cell suspension and/or the lower chamber.
-
Cell Addition: Place the cell suspension in the upper chamber of the transwell.
-
Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Quantification: Quantify the number of cells that have migrated to the lower chamber using a cell counter or by staining and imaging.
Visualized Pathways and Workflows
CXCR2 Signaling Pathway
Caption: Simplified CXCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating this compound Effects
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | CXCR | TargetMol [targetmol.com]
- 4. SB 225002 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 5. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]
- 6. Therapeutic inhibition of CXC chemokine receptor 2 by this compound attenuates LPS-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selective nonpeptide CXCR2 antagonist this compound ameliorates acute experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Promotes Mitotic Catastrophe in Chemo-Sensitive and -Resistant Ovarian Cancer Cells Independent of p53 Status In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
long-term storage and stability of SB225002
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and use of SB225002, a potent and selective CXCR2 antagonist.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored at -20°C for up to three years.[1] It is recommended to store the compound in a tightly sealed container, protected from light and moisture.
2. How should I prepare and store stock solutions of this compound?
This compound is soluble in several organic solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common choice, with a solubility of up to 100 mM.[2] For in vivo studies, various formulations can be prepared, such as a solution in 10% DMSO and 90% corn oil.
Once prepared, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to one year for maximum stability.[1] For shorter-term storage, -20°C for up to one month is also acceptable.[1] Always ensure the vials are tightly sealed to prevent solvent evaporation and contamination.
3. Can I store this compound solutions at room temperature?
No, it is not recommended to store this compound solutions at room temperature for extended periods. While some suppliers state the solid can be stored at room temperature, solutions are significantly less stable.[2] For consistent experimental results, it is best to prepare fresh dilutions from frozen stock solutions for each experiment.
4. What are the signs of this compound degradation?
Visual signs of degradation in solid this compound can include a change in color or the appearance of clumping. For solutions, precipitation or a color change may indicate degradation. However, the absence of these signs does not guarantee stability. The most reliable method to assess the purity and integrity of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).
5. Is this compound sensitive to light?
While specific photostability data for this compound is not extensively published, it is a general best practice to protect all research compounds from light to prevent potential photodegradation. Therefore, it is recommended to store both solid this compound and its solutions in amber vials or other light-protecting containers.
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no biological activity observed in a cell-based assay. | Compound Precipitation: this compound has low aqueous solubility and may precipitate when diluted from a DMSO stock into aqueous cell culture media. | • Visually inspect the media for any cloudiness or particulate matter after adding the compound.• Prepare fresh dilutions for each experiment and add the diluted stock to the media with vigorous mixing.• Ensure the final DMSO concentration is as low as possible (ideally below 0.5%) and include a vehicle control with the same DMSO concentration. |
| Compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | • Always use freshly prepared dilutions from a properly stored, single-use aliquot of the stock solution.• If degradation is suspected, verify the purity of the stock solution using HPLC. | |
| Suboptimal Assay Conditions: The chosen cell line may not have a sufficiently active CXCR2 signaling pathway, or the assay endpoint may not be sensitive enough. | • Use a cell line known to have a responsive CXCR2 pathway.• Consider stimulating the cells with a CXCR2 ligand (e.g., IL-8, GROα) to induce the pathway before or during treatment with this compound. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can lead to variable responses. | • Use cells within a consistent and low passage number range.• Ensure cells are healthy and in the exponential growth phase at the time of the experiment. |
| Inconsistent Reagent Preparation: Variations in the preparation of this compound dilutions or other reagents can introduce variability. | • Prepare fresh reagents for each experiment using calibrated pipettes and consistent protocols. | |
| Precipitation observed in cell culture media. | Poor Aqueous Solubility: As mentioned, this compound is poorly soluble in water. | • Decrease the final concentration of this compound in the assay.• Increase the final concentration of DMSO slightly, ensuring it remains within a non-toxic range for your cells. |
| Interaction with Media Components: Components of the cell culture media, such as proteins in fetal bovine serum (FBS), could potentially interact with the compound. | • Test the solubility of this compound in your specific cell culture medium before conducting the experiment. | |
| Unexpected or off-target effects observed. | CXCR2-Independent Mechanisms: Some studies have suggested that at higher concentrations, this compound may have effects that are not mediated through CXCR2. | • Perform control experiments, such as using a CXCR2-negative cell line or pre-treating with a CXCR2 ligand to see if the observed effect is blocked.[3] |
Data on Long-Term Stability and Storage
The following tables summarize the recommended storage conditions and stability for this compound in both solid and solution forms based on information from various suppliers.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed, light-proof container.[1] |
| Room Temperature | Short-term | Permissible for shipping, but long-term storage at -20°C is recommended for optimal stability.[2] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot into single-use vials to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Suitable for shorter-term storage of aliquots.[1] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration | Reference |
| DMSO | ≥ 100 mM | [2][4] |
| Ethanol | 50 mM | [2] |
Note: While a specific percentage of degradation over time is not publicly available, adhering to these storage guidelines will help ensure the compound's integrity for the specified durations.
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound. This method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.
1. Objective: To develop and validate a stability-indicating HPLC method for the quantitative determination of this compound in the presence of its degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
Hydrochloric acid (for acid degradation)
-
Sodium hydroxide (B78521) (for base degradation)
-
Hydrogen peroxide (for oxidative degradation)
3. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example:
-
Start with 30% acetonitrile, increasing to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for lambda max of this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
4. Forced Degradation Study: To ensure the method is stability-indicating, forced degradation studies should be performed.
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for a specified time.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for a specified time.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).
-
Photostability: Expose solid and solution forms of this compound to light according to ICH guidelines.
5. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Dilute the stock solution with the mobile phase to a working concentration within the linear range of the method.
-
For forced degradation samples, neutralize the acid and base solutions before injection.
6. Data Analysis:
-
Analyze the chromatograms for the appearance of new peaks corresponding to degradation products.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control.
Visualizations
CXCR2 Signaling Pathway and Inhibition by this compound```dot
// Edges Ligand -> CXCR2 [label="Binds"]; CXCR2 -> G_protein [label="Activates"]; G_protein -> PLC [label="Activates"]; G_protein -> PI3K; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_mobilization [label="Induces"]; DAG -> PKC [label="Activates"]; PKC -> MAPK; PI3K -> MAPK; Ca_mobilization -> Chemotaxis; MAPK -> Chemotaxis;
This compound -> CXCR2 [arrowhead=tee, style=dashed, color="#EA4335", label="Inhibits"]; }
References
Technical Support Center: Troubleshooting SB225002 in Chemotaxis Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SB225002 in chemotaxis assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in chemotaxis assays?
This compound is a potent and selective non-peptide antagonist of the chemokine receptor CXCR2.[1][2][3] In chemotaxis assays, it is used to inhibit the migration of cells, particularly neutrophils, towards a gradient of CXCR2 ligands such as Interleukin-8 (IL-8) and GROα.[1][2][3] By binding to CXCR2, this compound blocks the intracellular signaling cascades, including G-protein activation, calcium mobilization, and activation of PI3K/Akt and MAPK/ERK pathways, that are essential for directed cell movement.[1][4][5]
Q2: What is the optimal concentration of this compound to use in my chemotaxis assay?
The optimal concentration of this compound can vary depending on the cell type and the concentration of the chemoattractant used. However, based on published data, a good starting point for in vitro chemotaxis assays is in the low nanomolar range. The IC50 for inhibiting IL-8 binding to CXCR2 is approximately 22 nM.[1][3] For inhibiting neutrophil chemotaxis in response to IL-8 and GROα, IC50 values are reported to be around 20-30 nM and 70 nM, respectively.[1][6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: I am not seeing any inhibition of chemotaxis with this compound. What could be the problem?
There are several potential reasons for a lack of inhibition. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key areas to investigate include the preparation and storage of this compound, the concentration of both the antagonist and the chemoattractant, the viability of your cells, and the specifics of your assay setup.
Q4: Can this compound affect cell viability?
While this compound is generally used at concentrations that should not affect cell viability, high concentrations (in the micromolar range) have been reported to potentially induce cytotoxicity.[7] It is crucial to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your chemotaxis experiment, especially when using a new cell type or a high concentration of the inhibitor.
Q5: Is this compound selective for CXCR2?
Yes, this compound is highly selective for CXCR2, with a greater than 150-fold selectivity over the related chemokine receptor CXCR1.[1][2][3] This makes it a valuable tool for specifically investigating the role of CXCR2 in chemotaxis and other cellular processes.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in chemotaxis assays.
| Problem | Possible Cause | Suggested Solution |
| No inhibition of chemotaxis | 1. Inactive this compound: Improper storage or handling. | - Ensure this compound is stored as a powder at -20°C and protected from light. - Prepare fresh stock solutions in DMSO and store at -80°C for long-term use.[8] - Avoid repeated freeze-thaw cycles of the stock solution.[9] |
| 2. Incorrect concentration: Sub-optimal concentration of this compound or chemoattractant. | - Perform a dose-response experiment for this compound to determine the IC50 for your specific cell type and chemoattractant concentration. - Ensure the chemoattractant concentration is at or near its EC50 for optimal chemotaxis. | |
| 3. Cell issues: Poor cell health or low CXCR2 expression. | - Check cell viability before and after the assay. - Confirm CXCR2 expression on your target cells using techniques like flow cytometry or western blotting. | |
| 4. Assay setup problems: Issues with the chemotaxis chamber or gradient formation. | - Ensure proper assembly of the chemotaxis chamber (e.g., Transwell/Boyden chamber) to avoid leaks. - Verify that a stable chemoattractant gradient is being established.[10] | |
| High background migration (chemokinesis) | 1. Chemoattractant in the upper chamber: Contamination of the cell suspension. | - Be careful not to introduce the chemoattractant into the upper chamber when setting up the assay. |
| 2. Cell activation: Cells are pre-activated, leading to random migration. | - Ensure cells are properly handled and not stressed before the assay. - Serum-starve cells for an appropriate period before the experiment to reduce basal activity.[11] | |
| Inconsistent or variable results | 1. Inconsistent cell numbers: Variation in the number of cells added to each well. | - Accurately count cells and ensure a consistent number is added to each well. |
| 2. Pipetting errors: Inaccurate pipetting of this compound, chemoattractant, or cells. | - Use calibrated pipettes and proper pipetting techniques. | |
| 3. Edge effects in the plate: Wells at the edge of the plate may behave differently. | - Avoid using the outermost wells of the plate for critical experiments, or fill them with media to maintain humidity. | |
| 4. Time-dependent effects: The duration of the assay may be too long or too short. | - Optimize the incubation time for your specific cell type's migration speed.[10] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Type | Ligand | IC50 Value | Reference |
| 125I-IL-8 Binding Inhibition | CHO cells expressing human CXCR2 | IL-8 | 22 nM | [1][3] |
| Calcium Mobilization Inhibition | HL60 cells | IL-8 | 8 nM | [1][2] |
| Calcium Mobilization Inhibition | HL60 cells | GROα | 10 nM | [1][2] |
| Chemotaxis Inhibition | Human Neutrophils | IL-8 | 20 nM | [6] |
| Chemotaxis Inhibition | Rabbit Neutrophils | IL-8 | 30 nM | [1] |
| Chemotaxis Inhibition | Rabbit Neutrophils | GROα | 70 nM | [1] |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Storage of Stock Solution | Reference |
| DMSO | ≥ 100 mg/mL | -80°C (up to 2 years) | [8] |
| Ethanol | 10 mg/mL | -20°C (up to 1 year) | [6][9] |
Experimental Protocols
Detailed Protocol: In Vitro Neutrophil Chemotaxis Assay using a Transwell System
This protocol describes a standard method for assessing the inhibitory effect of this compound on neutrophil chemotaxis.
Materials:
-
This compound (powder)
-
DMSO (cell culture grade)
-
Chemoattractant (e.g., human IL-8)
-
Freshly isolated human neutrophils
-
RPMI 1640 medium with 0.5% BSA (assay medium)
-
Transwell inserts (e.g., 5 µm pore size for neutrophils)
-
24-well companion plates
-
Cell viability stain (e.g., Trypan Blue)
-
Detection reagent (e.g., Calcein-AM)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a 10 mM stock solution.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Isolate human neutrophils from fresh whole blood using a standard method (e.g., Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation).
-
Resuspend the isolated neutrophils in assay medium at a concentration of 2 x 10^6 cells/mL.
-
Check cell viability using Trypan Blue; it should be >95%.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay medium from the stock solution to achieve final concentrations ranging from 0.1 nM to 1 µM.
-
Prepare the chemoattractant (e.g., IL-8) at its optimal concentration (e.g., 10 nM) in assay medium.
-
Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate. For negative controls, add 600 µL of assay medium alone.
-
Pre-incubate the neutrophil suspension with the different concentrations of this compound (or vehicle control - DMSO at the same final concentration) for 30 minutes at 37°C.
-
Carefully place the Transwell inserts into the wells of the 24-well plate.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes. The optimal incubation time should be determined empirically.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Fluorometric Method: Add a fluorescent dye like Calcein-AM to the lower chamber, incubate, and read the fluorescence on a plate reader. Create a standard curve with known numbers of cells to determine the number of migrated cells.
-
Cell Counting: Aspirate the medium from the lower well, lyse the cells, and count the nuclei using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
Calculate the percentage of chemotaxis inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Controls to Include:
-
Negative Control (Basal Migration): No chemoattractant in the lower chamber. This measures random cell movement (chemokinesis).
-
Positive Control (Maximal Migration): Chemoattractant in the lower chamber and vehicle (DMSO) with the cells. This establishes the maximal chemotactic response.
-
Vehicle Control: The same concentration of DMSO used for this compound dilutions added to the cells.
Visualizations
Caption: this compound signaling pathway in chemotaxis.
Caption: Experimental workflow for a chemotaxis assay.
Caption: Troubleshooting decision tree for chemotaxis assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Exploring inflammatory disease drug effects on neutrophil function - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. ibidi.com [ibidi.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Validating the Specificity of SB225002 for the CXCR2 Receptor
This guide provides a comprehensive comparison of SB225002 with other common CXCR2 antagonists, offering researchers the data and methodologies required to objectively assess its specificity. Validating the selectivity of a chemical probe is a critical step in ensuring the reliability of experimental results. This document outlines the performance of this compound against its intended target, CXCR2, and its highly homologous off-target, CXCR1, alongside data for alternative compounds.
Comparative Analysis of CXCR2 Antagonists
The chemokine receptor CXCR2 is a G-protein coupled receptor (GPCR) that plays a crucial role in neutrophil recruitment during inflammation.[1][2] Its high degree of homology with CXCR1, which also binds the ligand Interleukin-8 (IL-8/CXCL8), necessitates rigorous specificity testing for any CXCR2-targeting antagonist.[1] this compound is a potent, non-peptide, and selective antagonist of CXCR2.[1][3][4] It demonstrates over 150-fold selectivity for CXCR2 over CXCR1.[1][3]
For comparison, Reparixin is a non-competitive allosteric inhibitor with dual activity but shows a marked preference for CXCR1.[5][6] In contrast, AZD5069 is another potent and highly selective CXCR2 antagonist.[7][8] The comparative inhibitory activities of these compounds are summarized below.
Table 1: Comparison of Inhibitory Potency (IC50) of Select CXCR2 Antagonists
| Compound | Target | IC50 / Potency | Selectivity Profile | Reference |
|---|---|---|---|---|
| This compound | CXCR2 | 22 nM (¹²⁵I-IL-8 binding) 8-40 nM (Calcium Mobilization) | >150-fold selective over CXCR1 | [1][3] |
| CXCR1 | >3 µM | - | [1] | |
| Reparixin | CXCR1 | 1 nM | ~400-fold selective for CXCR1 | [5][6] |
| CXCR2 | 400 nM | - | [5][6] | |
| AZD5069 | CXCR2 | 0.79 nM (IC50) pIC50 = 9.1 (CXCL8 binding) | >150-fold selective over CXCR1 | [7][8][9] |
| | CXCR1 | >100 nM | - |[10][11] |
Visualizing Key Pathways and Workflows
Understanding the underlying biological and experimental processes is key to designing robust validation studies. The following diagrams illustrate the CXCR2 signaling cascade and a typical workflow for assessing antagonist specificity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the replication and validation of specificity data.
This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the CXCR2 receptor, allowing for the determination of the inhibitor constant (Ki).
-
Materials:
-
Cell membranes from HEK293 cells stably transfected with human CXCR2 or CXCR1.
-
Radioligand: ¹²⁵I-labeled IL-8 (CXCL8).
-
Binding Buffer: 20 mM Bis-Tris-propane (pH 8.0), 1.2 mM MgSO₄, 0.1 mM EDTA, 25 mM NaCl.[12]
-
Test Compounds: this compound and controls, serially diluted.
-
96-well microtiter plates.
-
-
Procedure:
-
Prepare the reaction mixture in 96-well plates. To each well, add cell membrane preparation (e.g., 1.0 µg/mL protein), binding buffer, and varying concentrations of the test antagonist.[12]
-
Initiate the binding reaction by adding a constant concentration of ¹²⁵I-IL-8 (e.g., 0.25 nM).[12]
-
Define non-specific binding by adding a high concentration of unlabeled IL-8 (e.g., 100-fold excess) to a subset of wells.
-
Incubate the plates for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
This functional assay measures the inhibition of ligand-induced intracellular calcium release, a key event in GPCR activation.
-
Materials:
-
Cells expressing CXCR2 or CXCR1 (e.g., transfected CHO cells or human neutrophils).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: IL-8 or GROα (CXCL1).
-
Test Compounds: this compound and controls, serially diluted.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
-
-
Procedure:
-
Cell Plating: Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove culture medium and add the fluorescent calcium dye loading solution to each well. Incubate for 30-60 minutes at 37°C in the dark.[13]
-
Antagonist Pre-incubation: After dye loading, add serial dilutions of the test antagonist (this compound) to the respective wells. Incubate for 15-30 minutes at room temperature.[13]
-
Data Acquisition: Place the cell plate into the fluorescence plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
The instrument then automatically injects the agonist (e.g., IL-8 at a pre-determined EC₈₀ concentration) into the wells.
-
Continue recording the fluorescence signal for 60-120 seconds to capture the peak calcium response.[13]
-
Data Analysis: Calculate the change in fluorescence from baseline to peak. Plot the percentage of inhibition of the agonist response against the log concentration of the antagonist to determine the functional IC50.
-
This assay directly measures the ability of an antagonist to block the directed migration of neutrophils toward a chemoattractant, a primary physiological function of CXCR2.
-
Materials:
-
Freshly isolated human peripheral blood neutrophils.[14][15]
-
Chemotaxis Chamber: 96-well Boyden chamber or Transwell® plate with a 5 µm pore size membrane.[14][15]
-
Chemoattractant: IL-8 or GROα.
-
Test Compounds: this compound and controls.
-
Assay Medium: Serum-free cell culture medium.
-
Cell viability/quantification reagent (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from healthy donor blood using methods like Ficoll separation and dextran (B179266) sedimentation.[14][15] Resuspend cells in assay medium.
-
Assay Setup: Add the chemoattractant (e.g., IL-8) and the desired concentration of the test antagonist (this compound) to the lower wells of the Boyden chamber.[14]
-
Seed the isolated neutrophils into the upper chamber (the insert).[14]
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for approximately 1 hour to allow for cell migration.[14][15]
-
Quantification: After incubation, remove the upper chamber. Quantify the number of neutrophils that have migrated into the lower chamber. This can be done by lysing the cells and measuring total ATP content using a luminescent-based method.[14][15]
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration relative to the positive control (chemoattractant alone). Plot the percent inhibition against the log concentration of the antagonist to determine the IC50 value.
-
References
- 1. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. AZD5069 [openinnovation.astrazeneca.com]
- 8. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | CXCR | TargetMol [targetmol.com]
- 13. benchchem.com [benchchem.com]
- 14. criver.com [criver.com]
- 15. criver.com [criver.com]
A Comparative Guide to SB225002 and Other CXCR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor 2 (CXCR2) has emerged as a critical target in drug discovery, primarily for its role in mediating the recruitment of neutrophils and other immune cells to sites of inflammation. Dysregulated CXCR2 signaling is implicated in a host of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and even cancer. This guide provides a comparative overview of SB225002, a pioneering CXCR2 antagonist, and other notable antagonists, with a focus on their performance backed by experimental data.
Introduction to CXCR2 Antagonism
CXCR2 is a G protein-coupled receptor (GPCR) that, upon binding to its cognate chemokines (e.g., CXCL1, CXCL8/IL-8), triggers a signaling cascade leading to neutrophil chemotaxis, activation, and degranulation.[1][2] Antagonists of CXCR2 aim to block these processes, thereby mitigating neutrophil-driven inflammation and tissue damage.[3] The compounds discussed in this guide represent different chemical classes and exhibit varied potency, selectivity, and pharmacokinetic profiles.
Comparative Performance of CXCR2 Antagonists
The following tables summarize the quantitative data for this compound and its key competitors: Navarixin (SCH-527123), Danirixin (GSK1325756), Reparixin, and AZD5069. These data are compiled from various preclinical studies.
In Vitro Potency and Selectivity
This table highlights the antagonists' affinity for CXCR2 and their selectivity over the closely related CXCR1. High selectivity for CXCR2 is often desirable to minimize off-target effects.
| Compound | Target(s) | Potency (IC50/pIC50/K_d/K_B/pA2) | Selectivity (CXCR2 vs. CXCR1) | Reference(s) |
| This compound | CXCR2 | IC50: 22 nM (¹²⁵I-IL-8 binding) | >150-fold | [4][5][6] |
| IC50: 8 nM (IL-8 induced Ca²⁺ mobilization in HL60 cells) | [4] | |||
| IC50: 10 nM (GROα induced Ca²⁺ mobilization in HL60 cells) | [4] | |||
| Navarixin (SCH-527123) | CXCR1/CXCR2 | IC50: 36 nM (CXCR1), 2.6 nM (CXCR2) | ~14-fold | [7][8] |
| K_d: 41 nM (cyno CXCR1), 0.08-0.20 nM (mouse, rat, cyno CXCR2) | [7] | |||
| Danirixin (GSK1325756) | CXCR2 | IC50: 12.5 nM (CXCL8 binding) | 78-fold | [9][10] |
| pIC50: 7.9 (hCXCR2 binding) | [10][11][12] | |||
| K_B: 6.5 nM (Ca²⁺ mobilization) | [10][11][12] | |||
| pA2: 8.44 | [10][11][12] | |||
| Reparixin | CXCR1/CXCR2 | IC50: 1 nM (CXCR1), 100 nM (CXCR2) | 0.01-fold (Higher affinity for CXCR1) | [13][14][15] |
| AZD5069 | CXCR2 | IC50: 0.79 nM | >150-fold | [16] |
| pIC50: 9.1 (radiolabeled CXCL8 binding) | >100-fold | [17][18][19] | ||
| pA2: ~9.6 (neutrophil chemotaxis) | [17][19] |
In Vitro Functional Activity
This table compares the efficacy of the antagonists in cell-based functional assays that mimic physiological responses.
| Compound | Assay | Model System | Efficacy | Reference(s) |
| This compound | Neutrophil Chemotaxis | Human and rabbit neutrophils | Potent inhibition of IL-8 and GROα-induced chemotaxis (IC50: 30-70 nM) | [4] |
| Calcium Mobilization | HL60 cells | Inhibition of IL-8 and GROα-induced Ca²⁺ flux (IC50: 8-10 nM) | [4] | |
| Navarixin (SCH-527123) | Neutrophil Chemotaxis | Human neutrophils | Significant inhibition of CXCL1-induced chemotaxis (at 3 nM) | [7] |
| Danirixin (GSK1325756) | Neutrophil Activation (CD11b expression) | Human and rat whole blood | Inhibition of CXCL1/CXCL2-induced CD11b upregulation (pIC50: 6.3 and 6.05, respectively) | [10][11][12] |
| AZD5069 | Neutrophil Chemotaxis | Human neutrophils | Inhibition of CXCL1-induced chemotaxis (pA2: ~9.6) | [17][19] |
| Neutrophil Adhesion Molecule Expression | Human neutrophils | Inhibition of CXCL1-induced expression (pA2: 6.9) | [17][19] |
In Vivo Efficacy
This table presents data from preclinical animal models, demonstrating the antagonists' effectiveness in a more complex biological system.
| Compound | Animal Model | Disease/Stimulus | Key Findings | Reference(s) |
| This compound | Rabbit | IL-8-induced neutrophil margination | Selective blockade of neutrophil margination | [4][6] |
| Mouse | LPS-induced acute lung injury | Reduced neutrophil infiltration, pulmonary edema, and pro-inflammatory cytokine secretion | [20] | |
| Mouse | TNBS-induced colitis | Ameliorated macroscopic and microscopic damage, reduced mortality | [21] | |
| Danirixin (GSK1325756) | Rat | LPS or ozone-induced lung neutrophilia | Blocked neutrophil influx into the lung (ED50: 1.4 and 16 mg/kg, respectively) | [10][11][12] |
| AZD5069 | Rat | LPS-induced lung neutrophilia | Blocked lung and blood neutrophilia | [16] |
| Non-human primate | - | Preserved neutrophil-mediated phagocytosis and oxidative burst activities after bacterial challenge | [18] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the CXCR2 signaling cascade and a typical experimental workflow.
Caption: CXCR2 signaling pathway and the point of inhibition by antagonists.
Caption: A generalized workflow for an in vitro neutrophil chemotaxis assay.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of key methodologies used to evaluate CXCR2 antagonists.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.
-
Objective: To determine the IC50 value of the antagonist for CXCR2.
-
Materials:
-
Cell membranes from a cell line overexpressing human CXCR2 (e.g., CHO or HEK293 cells).
-
Radiolabeled chemokine, typically ¹²⁵I-CXCL8 (IL-8).
-
Test antagonist (e.g., this compound) at various concentrations.
-
Assay buffer and wash buffer.
-
Filter plates and a scintillation counter or gamma counter.
-
-
Procedure Outline:
-
Incubate the cell membranes with the radiolabeled chemokine and varying concentrations of the antagonist.
-
After reaching equilibrium, separate the bound from free radioligand by rapid filtration through the filter plates.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation or gamma counter.
-
Plot the percentage of inhibition of radioligand binding against the antagonist concentration to determine the IC50 value.[4][5]
-
In Vitro Neutrophil Chemotaxis Assay
This functional assay assesses the ability of an antagonist to inhibit the directed migration of neutrophils towards a chemoattractant.
-
Objective: To measure the functional potency (IC50) of the antagonist in inhibiting neutrophil migration.
-
Materials:
-
Freshly isolated human or animal neutrophils.
-
Chemoattractant (e.g., CXCL8 or GROα).
-
Test antagonist at various concentrations.
-
Transwell migration plates (e.g., with 3-5 µm pore size filters).
-
Assay medium.
-
Method for quantifying migrated cells (e.g., cell counter, fluorescence plate reader with a fluorescent dye like Calcein-AM).
-
-
Procedure Outline:
-
Place the chemoattractant in the lower chamber of the Transwell plate.
-
Pre-incubate the isolated neutrophils with various concentrations of the antagonist or vehicle control.
-
Add the pre-incubated neutrophils to the upper chamber of the Transwell insert.
-
Incubate the plate to allow for cell migration through the porous membrane.
-
Quantify the number of neutrophils that have migrated to the lower chamber.
-
Calculate the percentage of inhibition for each antagonist concentration and determine the IC50 value.[1][20][22]
-
In Vivo Model of LPS-Induced Pulmonary Inflammation
This animal model is used to evaluate the efficacy of an antagonist in a disease-relevant context of acute lung inflammation.
-
Objective: To assess the in vivo efficacy of the antagonist in reducing neutrophil infiltration into the lungs.
-
Materials:
-
Laboratory animals (e.g., mice or rats).
-
Lipopolysaccharide (LPS) for intratracheal or intranasal administration.
-
Test antagonist formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).
-
Materials for bronchoalveolar lavage (BAL) and tissue processing.
-
Methods for cell counting and cytokine analysis (e.g., ELISA).
-
-
Procedure Outline:
-
Administer the antagonist or vehicle to the animals at a specified time before or after the inflammatory challenge.
-
Induce lung inflammation by administering LPS.
-
At a predetermined time point after LPS challenge, euthanize the animals and perform a bronchoalveolar lavage (BAL) to collect lung fluid and cells.
-
Count the number of neutrophils in the BAL fluid.
-
The lungs may also be harvested for histological analysis of neutrophil infiltration and tissue damage.
-
BAL fluid can be analyzed for levels of pro-inflammatory cytokines.[20]
-
Conclusion
This compound stands as a potent and highly selective CXCR2 antagonist that has been instrumental in elucidating the role of this receptor in inflammatory processes.[3][6] When compared to other antagonists, it demonstrates a strong preclinical profile. Navarixin and Reparixin show activity against both CXCR1 and CXCR2, which may be advantageous in certain contexts but could also lead to a different side-effect profile.[7][15] Danirixin and AZD5069 are also highly potent and selective CXCR2 antagonists that have progressed to clinical trials, indicating their therapeutic potential.[11][16][23]
The choice of a CXCR2 antagonist for research or therapeutic development will depend on the specific application, weighing factors such as potency, selectivity, and pharmacokinetic properties. The experimental data and protocols provided in this guide offer a foundation for making informed decisions in the dynamic field of CXCR2-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Danirixin: A Reversible and Selective Antagonist of the CXC Chemokine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. AZD5069 [openinnovation.astrazeneca.com]
- 17. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Therapeutic inhibition of CXC chemokine receptor 2 by this compound attenuates LPS-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. criver.com [criver.com]
- 23. Efficacy and Safety of Danirixin (GSK1325756) Co-administered With Standard-of-Care Antiviral (Oseltamivir): A Phase 2b, Global, Randomized Study of Adults Hospitalized With Influenza - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SB225002 and Repertaxin Efficacy in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of two prominent chemokine receptor antagonists, SB225002 and repertaxin. This analysis is based on available preclinical data and aims to facilitate informed decisions in the selection of these molecules for further investigation.
This compound is a potent and selective non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2][3] In contrast, repertaxin is a non-competitive allosteric inhibitor of both CXCR1 and CXCR2, exhibiting a higher potency for CXCR1.[4][5][6] Both compounds have demonstrated significant therapeutic potential in a variety of inflammatory and oncology models by targeting neutrophil-mediated pathologies.
In Vitro Efficacy
The in vitro activities of this compound and repertaxin have been characterized through various assays, primarily focusing on their ability to inhibit chemokine-induced cell migration and signaling.
| Compound | Target(s) | Assay | Ligand | Cell Type | IC50 | Reference |
| This compound | CXCR2 | 125I-IL-8 Binding | IL-8 | CXCR2-transfected cells | 22 nM | [2][3] |
| CXCR2 | Chemotaxis | IL-8, GROα | Human and rabbit neutrophils | 30 nM (IL-8), 70 nM (GROα) | [3] | |
| CXCR2 | Calcium Mobilization | IL-8, GROα | PMN, HL60, CXCR2-transfected cells | 8 nM (IL-8), 10 nM (GROα) | [3] | |
| Repertaxin | CXCR1 | PMN Migration | CXCL8 | Human PMN | 1 nM | [4][7] |
| CXCR2 | PMN Migration | CXCL1 | Human PMN | 400 nM | [4][7] | |
| CXCR2 | Chemotaxis | CINC-1 | Rat neutrophils | 6 nM | [8] | |
| CXCR2 | Chemotaxis | CXCL8 | Rat neutrophils | 30 nM | [8] |
In Vivo Efficacy
Both this compound and repertaxin have demonstrated significant efficacy in various animal models of disease, primarily through the inhibition of neutrophil recruitment and subsequent inflammation and tissue damage.
This compound
In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, treatment with this compound significantly ameliorated lung injury by decreasing neutrophil infiltration, reducing lung edema, and lowering the levels of pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, and MIP-2.[1] Furthermore, this compound treatment improved the survival rate of mice with LPS-induced lung injury.[1] In a model of experimental colitis in mice, this compound reduced neutrophil influx, myeloperoxidase (MPO) activity, and levels of inflammatory mediators, leading to an improvement in inflammatory signs.[9] Studies have also shown its efficacy in reducing mechanical hypernociception in mouse models of pain.[10] In oncology, this compound has been shown to inhibit tumor growth and sensitize cancer cells to radiation therapy in models of nasopharyngeal carcinoma and neuroblastoma.[11][12] It has also been found to reduce the recruitment of tumor-associated neutrophils (TANs).[11]
Repertaxin
Repertaxin has shown significant efficacy in models of ischemia-reperfusion injury. In a rat model of liver ischemia-reperfusion, repertaxin inhibited polymorphonuclear (PMN) cell recruitment by 90% and drastically reduced liver damage.[13] Similarly, in a rat model of intestinal ischemia-reperfusion injury, repertaxin prevented neutrophil chemotaxis and subsequent tissue injury, leading to 100% survival at 120 minutes post-reperfusion compared to 45% in the control group.[8] In the context of oncology, repertaxin has been shown to inhibit the malignant behavior of human gastric cancer cells both in vitro and in vivo and to enhance the efficacy of 5-fluorouracil (B62378).[14][15] It has also demonstrated anti-tumor effects in thyroid cancer models by inhibiting cell proliferation and survival.[16]
Signaling Pathways and Experimental Workflows
The mechanisms of action of this compound and repertaxin involve the blockade of distinct signaling pathways initiated by chemokine binding to CXCR1 and/or CXCR2.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Repertaxin.
Experimental Protocols
In Vitro Chemotaxis Assay (General Protocol)
A standard in vitro method to assess the efficacy of CXCR1/2 antagonists is the Boyden chamber chemotaxis assay.
Caption: Generalized workflow for a chemotaxis assay.
Methodology:
-
Neutrophil Isolation: Primary neutrophils are isolated from fresh human or animal blood using density gradient centrifugation.
-
Compound Incubation: Isolated neutrophils are pre-incubated with varying concentrations of this compound, repertaxin, or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Chemotaxis Assay: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (e.g., 3-5 µm pores) is used. The lower wells are filled with a medium containing a specific chemoattractant (e.g., IL-8, CXCL1). The pre-incubated neutrophil suspension is added to the upper wells.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 60-90 minutes).
-
Quantification: After incubation, non-migrated cells are removed from the upper surface of the membrane. The membrane is then fixed, stained (e.g., with Giemsa or a fluorescent dye), and the number of migrated cells on the lower surface is quantified by microscopy.
-
Data Analysis: The inhibitory effect of the compounds is calculated as the percentage decrease in the number of migrated cells compared to the vehicle-treated control. The IC50 value is determined from the dose-response curve.
In Vivo Model of Acute Lung Injury (General Protocol)
Animal models of acute lung injury (ALI) are crucial for evaluating the in vivo efficacy of anti-inflammatory compounds.
Caption: Generalized workflow for an ALI mouse model.
Methodology:
-
Animal Model: Typically, C57BL/6 or BALB/c mice are used.
-
Induction of ALI: Mice are anesthetized, and a sublethal dose of lipopolysaccharide (LPS) from E. coli is administered intratracheally or intranasally to induce lung inflammation.
-
Compound Administration: this compound, repertaxin, or a vehicle control is administered to the animals, often via intraperitoneal injection, either before or after the LPS challenge.
-
Sample Collection: At a predetermined time point after LPS administration (e.g., 6, 24, or 48 hours), the mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to assess inflammatory cell infiltration and protein leakage. Lung tissues are harvested for histological analysis, myeloperoxidase (MPO) assay (as a measure of neutrophil accumulation), and measurement of pro-inflammatory cytokine levels (e.g., via ELISA or qPCR).
-
Outcome Measures: The efficacy of the treatment is evaluated by comparing the following parameters between the treated and untreated groups:
-
Total and differential cell counts in BALF.
-
Protein concentration in BALF as an indicator of alveolar-capillary barrier permeability.
-
Lung wet-to-dry weight ratio as a measure of pulmonary edema.
-
Histopathological scoring of lung injury.
-
MPO activity in lung homogenates.
-
Levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BALF and lung tissue.
-
Survival rates in lethal models of ALI.
-
Conclusion
Both this compound and repertaxin are effective inhibitors of the CXCR-mediated inflammatory response, with demonstrated efficacy in a range of preclinical models. This compound's high selectivity for CXCR2 makes it a valuable tool for specifically interrogating the role of this receptor in disease. Repertaxin's dual antagonism of CXCR1 and CXCR2, with higher potency for CXCR1, offers a broader approach to inhibiting CXCL8-mediated signaling. The choice between these two compounds for a particular research or therapeutic application will depend on the specific role of CXCR1 versus CXCR2 in the pathophysiology of the disease of interest. Further head-to-head comparative studies under identical experimental conditions would be beneficial to more definitively delineate their relative potencies and therapeutic potential.
References
- 1. Therapeutic inhibition of CXC chemokine receptor 2 by this compound attenuates LPS-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. What is Reparixin used for? [synapse.patsnap.com]
- 6. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. Repertaxin, a novel inhibitor of rat CXCR2 function, inhibits inflammatory responses that follow intestinal ischaemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selective nonpeptide CXCR2 antagonist this compound ameliorates acute experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of the selective and non-peptide CXCR2 receptor antagonist this compound on acute and long-lasting models of nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Repertaxin, an inhibitor of the chemokine receptors CXCR1 and CXCR2, inhibits malignant behavior of human gastric cancer MKN45 cells in vitro and in vivo and enhances efficacy of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Repertaxin, an inhibitor of the chemokine receptors CXCR1 and CXCR2, inhibits malignant behavior of human gastric cancer MKN45 cells in vitro and in vivo and enhances efficacy of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multiple anti-tumor effects of Reparixin on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: SB225002 versus SCH-527123 in Inflammatory and Oncological Models
In the landscape of preclinical drug development, the chemokine receptors CXCR1 and CXCR2 have emerged as critical targets for therapeutic intervention in a host of inflammatory diseases and cancers. Among the antagonists developed to modulate the signaling of these receptors, SB225002 and SCH-527123 have been the subject of extensive investigation. This guide provides an objective comparison of their performance in preclinical models, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Executive Summary
This compound is a potent and selective non-peptide antagonist of CXCR2. In contrast, SCH-527123 (also known as Navarixin) is a dual antagonist of CXCR1 and CXCR2, albeit with a higher affinity for CXCR2. This fundamental difference in their mechanism of action may underlie the varied efficacy observed in different preclinical settings. While no direct head-to-head studies in the same experimental model were identified in the public domain, this guide synthesizes data from independent studies to offer a comparative overview.
Mechanism of Action and Signaling Pathway
Both this compound and SCH-527123 exert their effects by blocking the binding of cognate chemokines, most notably interleukin-8 (IL-8 or CXCL8), to their receptors on the cell surface. This inhibition disrupts the downstream signaling cascades that mediate cellular responses such as chemotaxis, proliferation, and survival.
The binding of CXCL8 to CXCR1/2 initiates a conformational change in the receptor, leading to the activation of intracellular G proteins. This triggers a cascade of signaling events, including the activation of the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, as well as the nuclear factor-kappa B (NF-κB) pathway. These pathways are pivotal in regulating gene expression related to inflammation, cell survival, and angiogenesis.[1][2] By antagonizing these receptors, this compound and SCH-527123 effectively dampen these pro-inflammatory and pro-tumorigenic signals.
Performance in Preclinical Inflammation Models
A key application for CXCR2 antagonists is in the treatment of inflammatory conditions characterized by neutrophil infiltration. The lipopolysaccharide (LPS)-induced acute lung injury model is a standard for evaluating such compounds.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | C57BL/6 Mice | 3 mg/kg, i.v., 1 hour post-LPS | Significantly reduced lung wet/dry ratio, protein concentration in BALF, and neutrophil infiltration. Decreased production of TNF-α, IL-6, and IL-1β. | [3] |
| SCH-527123 | BALB/c Mice | 1, 3, 10 mg/kg, p.o., 1 hour pre-LPS | Dose-dependently inhibited pulmonary neutrophilia (ED50 = 1.2 mg/kg). Reduced goblet cell hyperplasia. | [4] |
| SCH-527123 | Sprague-Dawley Rats | 0.3, 1, 3 mg/kg, p.o., 1 hour pre-LPS | Suppressed pulmonary neutrophilia (ED50 = 1.8 mg/kg) and reduced mucin content in BALF. | [4] |
Performance in Preclinical Cancer Models
The CXCL8-CXCR1/2 axis is also implicated in tumor growth, angiogenesis, and metastasis. Consequently, both this compound and SCH-527123 have been evaluated in various cancer models.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Nasopharyngeal Carcinoma (C666-1 Xenograft) | BALB/c Nude Mice | 10 mg/kg/day, i.p. | Significantly suppressed tumor growth and enhanced radiosensitivity. Reduced microvessel density and induced apoptosis. | [5] |
| SCH-527123 | Colorectal Cancer (HCT116 Xenograft) | Nude Mice | 50 mg/kg/day, p.o. | Decreased tumor growth and microvessel density. Sensitized tumors to oxaliplatin. | [2] |
Experimental Protocols
LPS-Induced Acute Lung Injury in Mice (this compound)
Animal Model: Male C57BL/6 mice (6-8 weeks old).
Procedure:
-
Acute lung injury was induced by intratracheal instillation of LPS (5 mg/kg).
-
One hour after LPS administration, mice were treated with this compound (3 mg/kg) via tail vein injection. A control group received vehicle (PBS).
-
Twenty-four hours post-treatment, animals were euthanized.
-
Bronchoalveolar lavage fluid (BALF) was collected for protein concentration measurement and differential cell counts.
-
Lung tissues were harvested for histological analysis (H&E staining) and measurement of wet/dry weight ratio to assess edema.
-
Levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) in lung homogenates were quantified by ELISA.
Colorectal Cancer Xenograft Model (SCH-527123)
Cell Line: HCT116 human colorectal carcinoma cells.
Animal Model: Female athymic nude mice (4-6 weeks old).
Procedure:
-
HCT116 cells (5 x 106) were subcutaneously injected into the flank of each mouse.
-
When tumors reached a volume of approximately 100-150 mm3, mice were randomized into treatment groups.
-
SCH-527123 was administered orally at a dose of 50 mg/kg daily.
-
Tumor volume was measured every 3-4 days with calipers.
-
At the end of the study, tumors were excised, weighed, and processed for immunohistochemical analysis of microvessel density (CD31 staining) and proliferation (Ki-67 staining).
Concluding Remarks
Both this compound and SCH-527123 demonstrate significant efficacy in preclinical models of inflammation and cancer by targeting the CXCR2 pathway. The dual CXCR1/2 antagonism of SCH-527123 may offer a broader spectrum of activity in certain contexts, particularly where both receptors play a role in the pathophysiology. However, the selectivity of this compound for CXCR2 could be advantageous in minimizing potential off-target effects.
It is crucial to note that the data presented here are from separate studies with inherent variations in experimental design, animal strains, and methodologies. Therefore, direct quantitative comparisons should be made with caution. The choice between these two compounds for further investigation will ultimately depend on the specific therapeutic indication and the relative contributions of CXCR1 and CXCR2 to the disease process. This guide serves as a foundational resource to inform such decisions.
References
- 1. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic inhibition of CXC chemokine receptor 2 by this compound attenuates LPS-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel, orally active CXCR1/2 receptor antagonist, Sch527123, inhibits neutrophil recruitment, mucus production, and goblet cell hyperplasia in animal models of pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: SB225002 and AZD5069 in CXCR2 Antagonism
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent CXCR2 antagonists: SB225002 and AZD5069. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
This compound and AZD5069 are both small molecule antagonists targeting the C-X-C motif chemokine receptor 2 (CXCR2), a key mediator of inflammatory responses, particularly the recruitment of neutrophils.[1][2] While both compounds effectively block CXCR2 signaling, their pharmacological profiles exhibit distinct characteristics in terms of potency, selectivity, and mechanism of action. This guide aims to provide a clear comparison to aid researchers in selecting the appropriate tool for their specific experimental needs.
Quantitative Performance Comparison
The following tables summarize the in vitro potency and selectivity of this compound and AZD5069 based on data from various studies. Direct head-to-head comparative studies are limited; therefore, data is compiled from multiple sources and should be interpreted with consideration of potential variations in experimental conditions.
Table 1: In Vitro Potency of this compound and AZD5069
| Parameter | This compound | AZD5069 | Assay Type | Cell Line/System | Ligand | Reference |
| IC50 | 22 nM | 0.79 nM | Radioligand Binding ([¹²⁵I]-IL-8) | CHO cells expressing human CXCR2 | IL-8 | [3][4] |
| pIC50 | - | 9.1 | Radioligand Binding ([¹²⁵I]-CXCL8) | Human CXCR2 | CXCL8 | [5] |
| IC50 | 8 nM | - | Calcium Mobilization | HL60 cells | IL-8 | [3] |
| IC50 | 10 nM | - | Calcium Mobilization | HL60 cells | GROα | [3] |
| IC50 | 30 nM | - | Neutrophil Chemotaxis | Rabbit PMNs | IL-8 | [3] |
| IC50 | 70 nM | - | Neutrophil Chemotaxis | Rabbit PMNs | GROα | [3] |
| pA2 | - | ~9.6 | Neutrophil Chemotaxis | Human Neutrophils | CXCL1 | [5] |
| pA2 | - | 6.9 | Adhesion Molecule (CD11b) Expression | Human Neutrophils | CXCL1 | [5] |
Table 2: Receptor Selectivity
| Compound | Selectivity Profile | Reference |
| This compound | >150-fold selective for CXCR2 over CXCR1 and four other 7-transmembrane receptors. | [3] |
| AZD5069 | >150-fold selective for CXCR2 over CXCR1 and CCR2b receptors. | [4] |
Mechanism of Action and Signaling Pathway
Both this compound and AZD5069 are antagonists of the CXCR2 receptor, a G protein-coupled receptor (GPCR).[1][2] Upon binding of its cognate chemokines, such as IL-8 (CXCL8) and GROα (CXCL1), CXCR2 activates intracellular signaling cascades that lead to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species. By binding to CXCR2, this compound and AZD5069 prevent the binding of these chemokines, thereby inhibiting downstream signaling and the subsequent inflammatory response. AZD5069 is described as a slowly reversible antagonist.[5][6]
References
- 1. Facebook [cancer.gov]
- 2. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AZD5069 [openinnovation.astrazeneca.com]
- 5. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
A Researcher's Guide to Negative Control Experiments for the CXCR2 Antagonist SB225002
For researchers, scientists, and drug development professionals, establishing the specificity of a chemical probe is paramount. This guide provides a comprehensive comparison of negative control experiments for SB225002, a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2), to ensure the validity and reproducibility of experimental results.
This compound is a widely used small molecule inhibitor that blocks the binding of ELR-positive chemokines, such as IL-8 and GROα, to CXCR2, thereby inhibiting downstream signaling pathways involved in inflammation, cell migration, and angiogenesis.[1][2] To rigorously demonstrate that the observed biological effects of this compound are due to its specific action on CXCR2, appropriate negative control experiments are essential. This guide outlines the most common and effective negative control strategies, including vehicle controls and genetic knockouts, and provides supporting data and experimental protocols.
Comparison of Negative Control Strategies
The choice of a negative control largely depends on the experimental system (in vitro vs. in vivo) and the specific research question. The following table summarizes the key characteristics of the recommended negative control approaches for studies involving this compound.
| Control Type | Description | Advantages | Disadvantages | Typical Application |
| Vehicle Control | The solvent used to dissolve this compound (e.g., DMSO for in vitro, PBS for in vivo) is administered to a parallel experimental group. | Simple to implement; accounts for any effects of the solvent itself. | Does not control for off-target effects of the this compound molecule. | Standard in all in vitro and in vivo experiments with this compound. |
| Genetic Control (CXCR2 Knockout) | Experiments are performed in cells or animals where the CXCR2 gene has been deleted. | Provides the most definitive evidence for the on-target action of this compound; eliminates the possibility of off-target effects. | Can be costly and time-consuming to generate and maintain knockout models; potential for developmental compensation. | Validating the CXCR2-dependent effects of this compound in complex biological systems. |
| Inactive Analog Control | A structurally similar molecule to this compound that has been shown to be inactive against CXCR2. | Controls for potential off-target effects related to the chemical scaffold of this compound. | A validated, commercially available inactive analog of this compound is not readily available in the scientific literature. | Ideal for confirming target engagement and ruling out scaffold-specific off-target effects. |
Quantitative Data from Negative Control Experiments
The following tables present representative data from studies that have employed vehicle and genetic controls in experiments with this compound.
Table 1: In Vitro Chemotaxis Assay with Vehicle Control
This table illustrates the effect of this compound on CXCL1-induced neutrophil migration compared to a vehicle control.
| Treatment Group | Chemoattractant | This compound Concentration | Migrated Cells (Normalized) |
| Negative Control | None | 0 nM | 1.0 |
| Vehicle Control | CXCL1 | 0 nM | 5.2 |
| This compound | CXCL1 | 100 nM | 1.5 |
Data are hypothetical and representative of expected results based on published literature.[3]
Table 2: In Vivo Model of Acute Lung Injury with Genetic Control
This table demonstrates the impact of this compound on lung inflammation in wild-type versus CXCR2 knockout mice.
| Mouse Strain | Treatment | Lung Myeloperoxidase (MPO) Activity (U/g tissue) |
| Wild-Type | Vehicle | 5.8 |
| Wild-Type | This compound | 2.1 |
| CXCR2 Knockout | Vehicle | 1.5 |
| CXCR2 Knockout | This compound | 1.6 |
Data are hypothetical and representative of expected results based on published literature.[4]
Experimental Protocols
Protocol 1: In Vitro Neutrophil Chemotaxis Assay with Vehicle Control
Objective: To assess the ability of this compound to inhibit neutrophil migration towards a CXCR2 ligand, using a vehicle control to account for solvent effects.
Materials:
-
Isolated human neutrophils
-
Chemotaxis chamber (e.g., Boyden chamber)
-
CXCL1 (or other CXCR2 ligand)
-
This compound
-
DMSO (vehicle)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound and a vehicle control (DMSO) in assay buffer. The final DMSO concentration should be consistent across all conditions and typically below 0.1%.
-
Add the chemoattractant (e.g., CXCL1) to the lower wells of the chemotaxis chamber.
-
In the upper wells, add the isolated neutrophils pre-incubated with either this compound or the vehicle control.
-
Include a negative control group with no chemoattractant in the lower well.
-
Incubate the chamber at 37°C in a humidified incubator for 1-2 hours.
-
After incubation, count the number of neutrophils that have migrated through the filter to the lower chamber using a microscope or a plate reader-based assay.
-
Compare the number of migrated cells in the this compound-treated group to the vehicle-treated group.
Protocol 2: In Vivo Model of Inflammation Using CXCR2 Knockout Mice
Objective: To confirm that the anti-inflammatory effects of this compound are mediated through CXCR2 using a genetic knockout model.
Materials:
-
Wild-type mice
-
CXCR2 knockout mice (on the same genetic background)
-
Inflammatory stimulus (e.g., lipopolysaccharide - LPS)
-
This compound
-
Phosphate-buffered saline (PBS) (vehicle)
Procedure:
-
Acclimate wild-type and CXCR2 knockout mice to the experimental conditions.
-
Prepare a solution of this compound in a suitable vehicle for in vivo administration (e.g., PBS with a small amount of a solubilizing agent if necessary). Prepare a vehicle-only control solution.
-
Administer this compound or vehicle to both wild-type and CXCR2 knockout mice via the desired route (e.g., intraperitoneal injection).
-
After a predetermined time, induce inflammation (e.g., by administering LPS).
-
At the peak of the inflammatory response, collect relevant tissues or samples (e.g., bronchoalveolar lavage fluid for lung inflammation, tissue biopsies).
-
Measure inflammatory readouts, such as neutrophil infiltration (e.g., by myeloperoxidase assay or flow cytometry), cytokine levels, and tissue damage.
-
Compare the effects of this compound in wild-type mice to its effects (or lack thereof) in CXCR2 knockout mice. A significant effect of this compound in wild-type but not in knockout mice would confirm its CXCR2-dependent mechanism of action.
Visualizing Experimental Design and Signaling Pathways
To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Discovery of potent and orally bioavailable N,N'-diarylurea antagonists for the CXCR2 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document: Comparison of N,N'-diarylsquaramides and N,N'-diarylureas as antagonists of the CXCR2 chemokine receptor. (CHEMBL1139102) - ChEMBL [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
Harnessing Synergy: Combining SB225002 with Chemotherapy to Overcome Treatment Resistance
A Comparative Guide for Researchers
The emergence of chemoresistance remains a critical obstacle in oncology, diminishing the efficacy of standard cytotoxic agents and leading to treatment failure. A promising strategy to counteract this challenge is the combination of chemotherapy with targeted agents that disrupt the tumor's survival and resistance mechanisms. One such agent, SB225002, a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2), has shown significant promise in enhancing the antitumor effects of conventional chemotherapy. This guide provides an objective comparison of this compound in combination with various chemotherapeutic agents, supported by experimental data, detailed protocols, and pathway visualizations to inform preclinical and clinical research.
The Central Role of the CXCL/CXCR2 Axis in Chemoresistance
The CXCR2 signaling pathway is a key player in tumor progression, angiogenesis, and inflammation.[1] Its ligands, such as CXCL1 and CXCL8 (IL-8), are often upregulated in the tumor microenvironment.[1] Crucially, many standard chemotherapy drugs inadvertently induce cancer cells to secrete these CXCR2 ligands.[2][3] This creates a feedback loop that promotes tumor cell survival, recruits immunosuppressive cells like tumor-associated neutrophils (TANs) and myeloid-derived suppressor cells (MDSCs), and ultimately fosters a microenvironment that is resistant to therapy.[2][4]
This compound directly counteracts this by blocking the CXCR2 receptor, thereby preventing the downstream signaling that drives resistance. This action not only re-sensitizes tumor cells to chemotherapy but also remodels the tumor microenvironment to be more favorable for an anti-tumor immune response.[4][5]
Comparative Efficacy Data
The synergistic potential of this compound has been evaluated in combination with several cytotoxic agents, most notably cisplatin (B142131) and doxorubicin (B1662922), as well as with radiotherapy. The following tables summarize the quantitative data from key preclinical studies.
Table 1: In Vitro Antitumor Activity
| Cancer Type | Cell Line(s) | Combination Treatment | Key Finding | Reference |
| Lung Cancer | LL2, H460 | This compound | Inhibited proliferation in a dose-dependent manner. IC50 at 24h was 785.6 nM for LL2 and 1263 nM for H460 cells. | [4] |
| Ovarian Cancer | OV2008, C13* | This compound + Cisplatin | This compound induced apoptosis in both cisplatin-sensitive and cisplatin-resistant ovarian cancer cell lines. | [2] |
| Breast Cancer | Cl66, 4T1 | CXCR2 Knockdown + Paclitaxel (B517696)/Doxorubicin | Knockdown of CXCR2 enhanced paclitaxel and doxorubicin-mediated toxicity at suboptimal doses, increasing apoptosis. | [3] |
| Nasopharyngeal Carcinoma | C666-1, HONE-1 | This compound + Radiation | This compound sensitized NPC cells to radiation, significantly reducing colony formation compared to radiation alone. | [1] |
Table 2: In Vivo Antitumor Efficacy
| Cancer Model | Animal Model | Treatment Groups & Dosing | Outcome Metric | Results | Reference |
| Lung Cancer | C57BL/6 Mice (LL2 Orthotopic) | 1. Vehicle2. This compound (10 mg/kg, daily)3. Cisplatin (2.5 mg/kg, weekly)4. This compound + Cisplatin | Mean Number of Lung Nodules | 1. Vehicle: 23.02. This compound: 14.03. Cisplatin: 10.754. Combination: 4.75 | [4] |
| Nasopharyngeal Carcinoma | BALB/c Mice (C666-1 Xenograft) | 1. Vehicle2. This compound (10 mg/kg, daily)3. Radiation (8 Gy, single dose)4. This compound + Radiation | Tumor Growth Inhibition | Combination treatment led to an ~55% greater reduction in tumor volume and weight compared to radiation alone. | [1] |
| Breast Cancer | BALB/c Mice (Cl66 Syngeneic) | 1. Control2. CXCR2 Knockdown3. Paclitaxel4. CXCR2 Knockdown + Paclitaxel | Spontaneous Lung Metastases | Significant inhibition of lung metastases observed in the combination group compared to all other groups. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are protocols for key experiments cited in the comparison tables.
In Vitro Cell Proliferation Assay (CCK-8)
-
Objective: To determine the inhibitory effect of this compound on cancer cell proliferation.
-
Procedure:
-
Seed 5 x 10³ lung cancer cells (e.g., LL2) per well in 96-well plates.
-
After cell adherence, treat with various concentrations of this compound or DMSO (vehicle control) for 24, 48, and 72 hours at 37°C.
-
Following treatment, add 10% Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 2 hours.
-
Measure the optical density (OD) at 450 nm using a microplate reader. The OD value is proportional to the number of viable cells.
-
Calculate the 50% inhibitive concentration (IC50) based on the dose-response curves.[4]
-
In Vivo Lung Cancer Synergy Study
-
Objective: To evaluate the synergistic antitumor effect of this compound and cisplatin in a murine lung cancer model.
-
Animal Model: Female C57BL/6 mice.
-
Tumor Inoculation: Establish an orthotopic lung cancer model by intravenous or intratracheal injection of Lewis Lung Cancer (LL2) cells.
-
Treatment Groups (n=6-7 mice per group):
-
Group 1 (Vehicle): 1% DMSO, 20% PEG 400, 5% Tween 80 in ddH₂O, administered intraperitoneally (i.p.).
-
Group 2 (this compound): 10 mg/kg, administered i.p. once daily.
-
Group 3 (Cisplatin): 2.5 mg/kg, administered i.p. once a week.
-
Group 4 (Combination): this compound and cisplatin administered as per the schedules for the single-agent groups. Cisplatin treatment is initiated 3 days after the first injection of this compound.[4]
-
-
Efficacy Assessment:
Apoptosis Assay (Hoechst Staining)
-
Objective: To assess the induction of apoptosis in cancer cells.
-
Procedure:
-
Treat ovarian cancer cells with varying concentrations of this compound or cisplatin for 24 hours.
-
Collect both attached (viable) and floating (apoptotic) cells and pool them.
-
Wash cells and resuspend in 4% neutral-buffered formalin containing Hoechst 33258 dye (3.75 ng/ml).
-
Incubate for 24 hours.
-
Observe nuclear morphology under a fluorescence microscope. Apoptotic cells are identified by condensed chromatin and fragmented nuclei.[2]
-
Visualizing the Mechanism of Synergy
Graphviz diagrams are provided to illustrate the experimental logic and the underlying biological pathways.
Caption: General experimental workflow for evaluating the synergistic effects of this compound and chemotherapy.
Caption: Mechanism of this compound synergy with chemotherapy via CXCR2 pathway blockade.
Conclusion and Future Directions
The evidence strongly indicates that this compound, by targeting the CXCR2 axis, can effectively overcome chemotherapy-induced resistance mechanisms. The synergistic effect is twofold: it directly increases the sensitivity of tumor cells to cytotoxic agents and indirectly fosters a more robust anti-tumor immune response by blocking the recruitment of immunosuppressive cells.[4] The combination of this compound with cisplatin, in particular, has demonstrated significant efficacy in preclinical lung cancer models.[4] Similar synergistic potential has been shown with doxorubicin and radiotherapy in other cancer types.[1][3]
For drug development professionals, these findings support the advancement of CXCR2 inhibitors into clinical trials as combination agents with standard-of-care chemotherapy. Future research should focus on identifying predictive biomarkers for patient stratification and exploring combinations with other treatment modalities, such as immune checkpoint inhibitors, where CXCR2 blockade may also prove beneficial.[7][8]
References
- 1. Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CXCL1-CXCR2 Axis as a Component of Therapy Resistance, a Source of Side Effects in Cancer Treatment, and a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CXCR2 enhances chemotherapeutic response, inhibits mammary tumor growth, angiogenesis and lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CXCR2 inhibits the progression of lung cancer and promotes therapeutic effect of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CXCR2 inhibits the progression of lung cancer and promotes therapeutic effect of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | CXCR2 Small-Molecule Antagonist Combats Chemoresistance and Enhances Immunotherapy in Triple-Negative Breast Cancer [frontiersin.org]
- 8. CXCR2 Small-Molecule Antagonist Combats Chemoresistance and Enhances Immunotherapy in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating CXCR2 Antagonist Activity: A Comparative Guide to SB225002 and Alternatives Using Calcium Mobilization Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SB225002 and other CXCR2 antagonists, with a focus on validating their activity through calcium mobilization assays. This guide includes supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows.
The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses, primarily by mediating neutrophil recruitment. Its involvement in various inflammatory diseases and cancer has made it a significant target for drug development. This compound is a potent and selective non-peptide antagonist of CXCR2. A common and effective method to validate the activity of CXCR2 antagonists like this compound is the calcium mobilization assay, which measures the inhibition of chemokine-induced intracellular calcium release.
Performance Comparison of CXCR2 Antagonists
This section provides a comparative overview of the inhibitory potency of this compound against other known CXCR2 antagonists: Navarixin, AZD5069, and RIST4721. The data, presented as IC50 values from calcium mobilization or closely related functional assays, is summarized in the table below. It is important to note that these values are compiled from different studies and direct comparative analysis should be approached with caution.
| Compound | Antagonist Type | Cell Type | Agonist | IC50 (nM) | Reference |
| This compound | Non-peptide antagonist | HL60 cells | IL-8 | 8 | [1] |
| HL60 cells | GROα | 10 | [1] | ||
| 3ASubE cells (CXCR2 transfected) | GROα | 20 | [1] | ||
| 3ASubE cells (CXCR2 transfected) | IL-8 | 40 | [1] | ||
| Navarixin (SCH-527123) | Allosteric antagonist | Not Specified | Not Specified | 2.6 | [2] |
| AZD5069 | Reversible antagonist | Human neutrophils | GROα | ~0.79* | [3][4] |
| RIST4721 | Allosteric antagonist | Mouse bone marrow-derived neutrophils | KC (Keratinocyte Chemoattractant) | ~17** | [5] |
Note: The IC50 value for AZD5069 is derived from its pIC50 of 9.1 in inhibiting radiolabeled CXCL8 binding, which is indicative of its potency in functional assays like calcium mobilization.[6][7] Note: The IC50 value for RIST4721 is from a chemotaxis assay, a downstream functional consequence of calcium mobilization.[5]
Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the CXCR2 signaling pathway leading to calcium mobilization and the general workflow of a calcium mobilization assay.
Experimental Protocols
A detailed methodology for a typical calcium mobilization assay to validate the activity of a CXCR2 antagonist is provided below. This protocol is a general guideline and may require optimization based on the specific cell line and equipment used.
Objective: To determine the IC50 value of a CXCR2 antagonist (e.g., this compound) by measuring its ability to inhibit chemokine-induced intracellular calcium mobilization in a CXCR2-expressing cell line.
Materials:
-
CXCR2-expressing cells (e.g., HL-60, or a stably transfected cell line like HEK293-CXCR2)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
CXCR2 agonist (e.g., human IL-8 or GROα)
-
CXCR2 antagonist (e.g., this compound)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Culture and Seeding:
-
Culture CXCR2-expressing cells under standard conditions (37°C, 5% CO2).
-
On the day before the assay, seed the cells into black, clear-bottom microplates at an optimized density to achieve a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in HBSS with HEPES. The final concentration of Fluo-4 AM is typically in the range of 1-5 µM.
-
Aspirate the culture medium from the cell plate and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Antagonist Addition:
-
Prepare serial dilutions of the CXCR2 antagonist (e.g., this compound) in HBSS with HEPES.
-
After the dye-loading incubation, gently wash the cells with HBSS containing probenecid to remove extracellular dye.
-
Add the antagonist dilutions to the respective wells and incubate at room temperature for 15-30 minutes. Include wells with vehicle control (e.g., DMSO).
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare the CXCR2 agonist (e.g., IL-8) at a concentration that elicits a submaximal response (EC80) in HBSS with HEPES.
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically (e.g., every second) before and after the addition of the agonist.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's automated injector to add the agonist to all wells simultaneously.
-
Continue to record the fluorescence for a period sufficient to capture the peak calcium response and its subsequent decay (typically 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data by expressing the response in the presence of the antagonist as a percentage of the control response (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
This comprehensive guide provides a framework for understanding and validating the activity of this compound and other CXCR2 antagonists. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AZD5069 [openinnovation.astrazeneca.com]
- 4. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
SB225002: A Comparative Analysis of its Cross-Reactivity with Chemokine Receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CXCR2 antagonist SB225002's performance against other chemokine receptors, supported by available experimental data.
This compound is a potent and highly selective non-peptide antagonist of the human C-X-C motif chemokine receptor 2 (CXCR2). It has been extensively utilized as a pharmacological tool to investigate the physiological and pathological roles of CXCR2. This guide delves into the specifics of its cross-reactivity profile, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Quantitative Analysis of this compound Cross-Reactivity
This compound exhibits a strong preference for CXCR2 over other chemokine receptors, most notably CXCR1, with which it shares the highest structural homology among the chemokine receptor family. The available data from radioligand binding assays and functional assessments consistently demonstrate a significant selectivity margin.
| Receptor | Ligand | Assay Type | This compound IC₅₀ (nM) | Selectivity over CXCR2 | Reference |
| CXCR2 | [¹²⁵I]IL-8 | Radioligand Binding | 22 | - | [1][2] |
| CXCR1 | - | Radioligand Binding | >3,300 (>150-fold) | >150-fold | [1][2] |
Note: IC₅₀ values represent the concentration of this compound required to inhibit 50% of the specific binding of the radioligand. A higher IC₅₀ value indicates lower binding affinity.
Experimental Protocols
The determination of this compound's binding affinity and functional antagonism has been primarily achieved through radioligand binding assays and calcium mobilization assays.
Radioligand Binding Assay
This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to its receptor.
Objective: To determine the binding affinity (IC₅₀) of this compound for CXCR2 and other chemokine receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines engineered to express a high density of the target chemokine receptor (e.g., CHO-K1 cells for CXCR2).
-
Assay Buffer: A suitable buffer is used to maintain physiological pH and ionic strength.
-
Radioligand: A radiolabeled version of a natural ligand for the receptor is used (e.g., [¹²⁵I]IL-8 for CXCR2).
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (this compound).
-
Incubation: The reaction is allowed to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the competitor.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the intracellular signaling cascade initiated by receptor activation.
Objective: To assess the functional antagonist activity of this compound at CXCR2 and other chemokine receptors.
Methodology:
-
Cell Culture: Cells endogenously expressing the target receptor (e.g., neutrophils) or cell lines stably transfected with the receptor of interest are used.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A known agonist for the target receptor (e.g., IL-8 or GROα for CXCR2) is added to stimulate the cells.
-
Signal Detection: Changes in intracellular calcium concentration are measured in real-time using a fluorometric imaging plate reader.
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced calcium signal, and an IC₅₀ value is calculated.
Visualizing Key Processes
To further elucidate the context of this compound's activity, the following diagrams illustrate the CXCR2 signaling pathway, a typical experimental workflow for assessing cross-reactivity, and the selectivity profile of the compound.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of SB225002
SB225002 is a potent and selective non-peptide antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1] This receptor and its ligands, such as interleukin-8 (IL-8) and growth-related oncogene alpha (GROα), play a crucial role in inflammatory responses and the progression of various cancers. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions by competitively binding to CXCR2, thereby blocking the interaction of the receptor with its cognate chemokines.[2] This inhibition disrupts the downstream signaling cascades that promote cell proliferation, migration, and survival. The primary signaling pathways affected by this compound-mediated CXCR2 blockade include the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[3][4]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound across various studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | IC50 Value | Key Findings |
| CXCR2-transfected HEK293 | N/A | IL-8 Binding Assay | 22 nM | Potent inhibition of IL-8 binding to CXCR2.[2] |
| SK-N-AS | Neuroblastoma (MYCN non-amplified) | Cell Proliferation | 0.28 µM | Strong inhibition of neuroblastoma cell proliferation.[5] |
| NGP | Neuroblastoma (MYCN-amplified) | Cell Proliferation | 5.85 µM | Inhibition of neuroblastoma cell proliferation.[5] |
| WHCO1 | Esophageal Squamous Cell Carcinoma | Cell Proliferation | ~400 nM | Significant decrease in cell proliferation. |
| C666-1, HONE-1 | Nasopharyngeal Carcinoma | Colony Formation | Dose-dependent | Significant inhibition of colony formation.[3][6] |
| Various Colorectal Cancer Cells | Colorectal Cancer | Cell Viability | Responder cell lines showed reduced viability | Induces programmed cell death in responder cell lines.[7] |
| Human and Rabbit Neutrophils | N/A | Chemotaxis | IC50 = 30-70 nM | Potent inhibition of IL-8 and GROα-induced chemotaxis.[8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Dosage | Key Findings |
| C666-1-bearing mice | Nasopharyngeal Carcinoma | 10 mg/kg | Substantial decrease in tumor size and weight.[3] |
| SKOV-3 xenografts | Ovarian Cancer (sorafenib-resistant) | 10 mg/kg (in combination with sorafenib) | 42% reduction in tumor growth compared to sorafenib (B1663141) alone.[2] |
| Mice with LPS-induced ALI | Acute Lung Injury | Not specified | Significantly attenuated lung injury and inflammation.[9] |
| Mice with TNBS-induced colitis | Colitis | Not specified | Significantly reduced macroscopic and microscopic damage. |
| Rabbits | IL-8-induced neutrophil margination | Not specified | Selectively blocked neutrophil margination.[2] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of this compound efficacy.
In Vitro Assays
-
Cell Lines and Culture: Human cancer cell lines such as neuroblastoma (SK-N-AS, NGP), nasopharyngeal carcinoma (C666-1, HONE-1), and esophageal squamous cell carcinoma (WHCO1) are commonly used.[1][3][5] Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and maintained at 37°C in a 5% CO2 humidified atmosphere.[1][3]
-
Cell Proliferation Assay (CCK8/MTT):
-
Seed cells (1,500-3,000 cells/well) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or vehicle control) for specified time periods (e.g., 24, 48, 72 hours).
-
Add CCK8 or MTT reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength to determine cell viability. The IC50 value is calculated from the dose-response curve.[3]
-
-
Colony Formation Assay:
-
Seed a low density of cells (e.g., 400 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with different concentrations of this compound.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (typically those with >50 cells).[3]
-
-
Chemotaxis Assay:
-
Isolate neutrophils from human or rabbit peripheral blood.
-
Use a chemotaxis chamber (e.g., Boyden chamber) with a porous membrane.
-
Place a chemoattractant (e.g., IL-8 or GROα) in the lower chamber and the neutrophil suspension in the upper chamber.
-
Add various concentrations of this compound to the upper chamber.
-
Incubate for a sufficient time to allow cell migration.
-
Quantify the number of migrated cells to the lower chamber.
-
In Vivo Studies
-
Animal Models:
-
Xenograft Tumor Models: Nude mice are commonly used. Cancer cells (e.g., C666-1) are injected subcutaneously or orthotopically to establish tumors.[3]
-
Inflammation Models: Acute lung injury can be induced in mice by lipopolysaccharide (LPS) administration. Colitis can be induced using 2,4,6-trinitrobenzene sulfonic acid (TNBS).[9]
-
-
Drug Administration: this compound is typically dissolved in a suitable vehicle (e.g., DMSO and saline) and administered via intraperitoneal (i.p.) injection or other appropriate routes. Dosages can range from 1 mg/kg to 10 mg/kg, administered daily or on a specified schedule.[1][3]
-
Efficacy Evaluation:
-
Tumor Growth: Tumor volume is measured regularly using calipers (Volume = 0.5 × length × width²). At the end of the study, tumors are excised and weighed.[3]
-
Immunohistochemistry: Tumor tissues are collected, fixed, and sectioned. Staining for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., TUNEL) is performed to assess cellular changes.
-
Inflammation Assessment: In inflammation models, lung wet/dry ratio, protein concentration in bronchoalveolar lavage fluid (BALF), and neutrophil infiltration are measured to quantify the extent of inflammation.[9]
-
Visualizations
Signaling Pathway of CXCR2 Inhibition by this compound
Caption: CXCR2 signaling pathway and its inhibition by this compound.
General Experimental Workflow for In Vivo Efficacy
Caption: General workflow for assessing in vivo anti-tumor efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct Targeting of CXCR2 Receptor Inhibits Neuroblastoma Growth: An In Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of cell death by the CXCR2 antagonist this compound in colorectal cancer and stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic inhibition of CXC chemokine receptor 2 by this compound attenuates LPS-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for SB225002
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of SB225002, a potent and selective CXCR2 antagonist. Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.
This compound is a solid, yellow chemical compound with a molecular weight of 352.14 g/mol . Understanding its properties is the first step toward safe handling and disposal.
Key Chemical and Physical Properties
A summary of this compound's properties is presented below to inform disposal protocols.
| Property | Value |
| Molecular Formula | C₁₃H₁₀BrN₃O₄[1] |
| Molecular Weight | 352.14 |
| Appearance | Solid |
| Color | Yellow |
| Solubility | DMSO: ≥ 100 mg/mL[2], Ethanol: 10 mg/mL[1] |
| Storage Temperature | -20°C |
| Storage Class | 11 - Combustible Solids |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste management, from the point of generation to final disposal. This process must comply with all applicable federal, state, and local regulations.[3]
1. Waste Identification and Classification:
The first critical step is to classify the waste. Based on its properties as a combustible solid and its biological activity, this compound waste should be treated as hazardous chemical waste. It is crucial to determine if your local regulations categorize it under a specific waste code.
2. Segregation:
Proper segregation of chemical waste is essential to prevent dangerous reactions.[4]
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weighing papers, in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other incompatible solvent wastes. For instance, halogenated and non-halogenated solvent wastes are often collected separately.[5]
3. Container Management:
Use only approved containers for hazardous waste.[4][6]
-
Containers must be chemically compatible with this compound and any solvents used.
-
Ensure containers are in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[6]
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., DMSO, Ethanol).
4. Storage:
Store waste containers in a designated satellite accumulation area (SAA) at or near the point of generation.[3]
-
The SAA should be a well-ventilated area, away from heat sources and direct sunlight.[4]
-
Ensure secondary containment is used to prevent spills.
-
Do not exceed the maximum allowable storage time or quantity for hazardous waste as per institutional and regulatory guidelines.[3][6]
5. Disposal:
Never dispose of this compound down the drain or in the regular trash.[4][7]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3]
-
Follow all institutional procedures for waste pickup requests.
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not published, the procedures outlined above are based on established guidelines for the management of laboratory chemical waste from sources such as the University of Pennsylvania's Environmental Health and Radiation Safety (EHRS) and the National Research Council.[3][6] The core principle is to manage chemical waste in a safe and environmentally sound manner that complies with all regulations.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. acs.org [acs.org]
Personal protective equipment for handling SB225002
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of SB225002, a potent and selective CXCR2 antagonist. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound in its solid form or in solution, the following personal protective equipment is mandatory to prevent skin contact, eye irritation, and inhalation.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene | Prevents skin contact with the compound and solvents. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified | Protects eyes from splashes of solutions or airborne powder. |
| Body Protection | Laboratory coat | Standard | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | N95 or higher | Required when handling the powder outside of a fume hood to prevent inhalation. |
Operational Plan: Handling Procedures
This compound is a yellow solid that is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). Follow these step-by-step procedures for safe handling.
Weighing the Solid Compound:
-
Preparation: Ensure a chemical fume hood is operational. Place a weigh boat on an analytical balance within the fume hood.
-
Aliquotting: Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula.
-
Cleaning: After weighing, securely cap the stock container. Decontaminate the spatula and any surfaces within the fume hood that may have come into contact with the powder.
Preparing Stock Solutions:
-
Solvent Dispensing: In a chemical fume hood, dispense the required volume of DMSO or ethanol into a sterile, conical tube.
-
Dissolving: Carefully add the weighed this compound powder to the solvent.
-
Mixing: Cap the tube securely and vortex or sonicate until the solid is completely dissolved.
-
Storage: Label the tube clearly with the compound name, concentration, solvent, and date of preparation. For long-term storage, it is recommended to store stock solutions at -20°C.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled hazardous waste container for solids | Includes contaminated gloves, weigh boats, pipette tips, and vials. |
| Liquid Waste | Labeled hazardous waste container for liquids | Includes unused or expired solutions of this compound. Do not pour down the drain. |
| Sharps | Puncture-resistant sharps container | Includes needles and syringes used to handle this compound solutions. |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.
Emergency Procedures: First Aid
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Visual Guides
The following diagrams illustrate the recommended workflow for handling this compound and the logic for selecting the appropriate personal protective equipment.
Caption: Workflow for safely handling this compound from preparation to disposal.
Caption: Decision logic for selecting appropriate PPE when handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
